molecular formula C6H3BrINO2 B108319 4-Bromo-2-iodo-1-nitrobenzene CAS No. 343864-78-8

4-Bromo-2-iodo-1-nitrobenzene

Cat. No.: B108319
CAS No.: 343864-78-8
M. Wt: 327.9 g/mol
InChI Key: VWDMDPDGACOPSR-UHFFFAOYSA-N
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Description

4-Bromo-2-iodo-1-nitrobenzene is a valuable dihalogenated nitroarene scaffold designed for advanced synthetic chemistry applications. Its primary research utility lies in its role as a versatile building block for the synthesis of complex organic molecules, particularly in pharmaceutical and materials science research. The presence of two different halogen atoms (bromine and iodine) on the aromatic ring, differentiated in their reactivity, allows for selective and sequential metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. This enables researchers to systematically construct polysubstituted benzene derivatives with high precision. The electron-withdrawing nitro group ortho to the iodine atom can activate the compound towards nucleophilic aromatic substitution, providing an additional pathway for functionalization. Literature indicates its successful application in synthetic routes, serving as a key intermediate for the development of more complex chemical entities . This compound is strictly for research and further manufacturing use and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-iodo-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrINO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDMDPDGACOPSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60507343
Record name 4-Bromo-2-iodo-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343864-78-8
Record name 4-Bromo-2-iodo-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-iodo-1-nitrobenzene for Advanced Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-bromo-2-iodo-1-nitrobenzene, a versatile chemical intermediate with significant applications in pharmaceutical research and complex organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, reactivity, and practical applications of this compound, grounded in established scientific principles and methodologies.

Introduction: A Strategically Functionalized Building Block

This compound (CAS No. 343864-78-8) is a polysubstituted aromatic compound featuring a nitro group, a bromine atom, and an iodine atom strategically positioned on a benzene ring.[1][2] This unique arrangement of electron-withdrawing and halogen functionalities imparts a distinct reactivity profile, making it a valuable precursor in the synthesis of complex molecular architectures. The presence of two different halogens with differential reactivity allows for selective, sequential cross-coupling reactions, a highly sought-after characteristic in the construction of pharmaceutical intermediates and other fine chemicals.[3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is fundamental to its application in a laboratory setting.

Core Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below, based on computed data and available supplier information.

PropertyValueSource
IUPAC Name This compound[1][2]
CAS Number 343864-78-8[1][2]
Molecular Formula C₆H₃BrINO₂[1][2]
Molecular Weight 327.90 g/mol [1][2][4]
Physical Form Solid
Purity ≥98%
Spectroscopic Data Analysis

Spectroscopic analysis is critical for the unambiguous identification and characterization of this compound. While publicly available spectra are limited, chemical database listings indicate their availability from commercial suppliers.[5][6][7] Based on the structure and known effects of the substituents, the expected spectral characteristics are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the electronic effects of the nitro, bromo, and iodo groups.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon atoms directly attached to the electronegative nitro group and the halogens will exhibit characteristic downfield shifts. The "heavy atom effect" of bromine and iodine can influence the chemical shifts of the ipso-carbons.[8]

  • FT-IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretching vibrations around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively). Aromatic C-H and C=C stretching vibrations will also be present.

  • Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the nitro group (NO₂) and halogen atoms, providing further structural confirmation.[1] The presence of bromine will result in a characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak.[9]

Synthesis and Purification

The synthesis of this compound can be approached through a multi-step sequence, typically starting from a readily available aniline derivative. A plausible and efficient synthetic route involves the diazotization of 4-bromo-2-iodoaniline.

Synthetic Pathway Overview

The synthesis commences with the diazotization of 4-bromo-2-iodoaniline, followed by a Sandmeyer-type reaction to introduce the nitro group. This method offers a reliable means of introducing the nitro functionality at a specific position on the aromatic ring.

G cluster_0 Synthetic Pathway Start 4-Bromo-2-iodoaniline Step1 Diazotization (NaNO₂, H₂SO₄, 0-5 °C) Start->Step1 Reacts with Intermediate Diazonium Salt Intermediate Step1->Intermediate Forms Step2 Nitration (NaNO₂, Cu₂O) Intermediate->Step2 Reacts with Product This compound Step2->Product Yields

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for similar transformations.[10][11]

Materials:

  • 4-Bromo-2-iodoaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Cuprous oxide (Cu₂O)

  • Ice

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • In a flask, dissolve 4-bromo-2-iodoaniline in a mixture of concentrated sulfuric acid and water, and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C with vigorous stirring.

    • Continue stirring for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Nitration (Sandmeyer-type reaction):

    • In a separate flask, prepare a suspension of cuprous oxide in an aqueous solution of sodium nitrite.

    • Slowly add the cold diazonium salt solution to the cuprous oxide suspension with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Extract the reaction mixture with dichloromethane.

    • Wash the organic layer with water and then with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Chemical Reactivity and Applications in Drug Discovery

The unique arrangement of substituents in this compound dictates its reactivity, making it a valuable tool in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry.

Selective Cross-Coupling Reactions

A key feature of this compound is the differential reactivity of the carbon-iodine and carbon-bromine bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive than the C-Br bond, allowing for selective functionalization at the 2-position.[12]

  • Sonogashira Coupling: This reaction allows for the selective introduction of an alkyne group at the C-I bond. By carefully controlling the reaction conditions (e.g., using a palladium catalyst and a copper(I) co-catalyst at room temperature), the C-Br bond remains intact for subsequent transformations.[3][13]

G cluster_1 Selective Sonogashira Coupling Reactant This compound Conditions Terminal Alkyne, Pd Catalyst, Cu(I) co-catalyst, Base, Room Temperature Reactant->Conditions Reacts under Product 4-Bromo-2-(alkynyl)-1-nitrobenzene Conditions->Product To yield

Caption: Selective Sonogashira coupling at the C-I bond.

  • Suzuki-Miyaura Coupling: Similarly, the Suzuki reaction can be performed selectively at the C-I bond to introduce an aryl or vinyl group, leaving the C-Br bond available for further functionalization.

Nucleophilic Aromatic Substitution

The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the halogen atoms by various nucleophiles, providing a route to a diverse range of derivatives.

Precursor in Kinase Inhibitor Synthesis

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

  • Hazard Statements: It is harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.

  • Precautionary Measures: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis and medicinal chemistry. Its distinct pattern of substitution allows for a range of selective chemical transformations, making it a valuable tool for the synthesis of complex molecules, including potential kinase inhibitors and other biologically active compounds. A thorough understanding of its chemical properties, reactivity, and safe handling is essential for its effective application in research and development.

References

A Comprehensive Technical Guide to 4-Bromo-2-iodo-1-nitrobenzene: Properties, Synthesis, and Strategic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 4-Bromo-2-iodo-1-nitrobenzene is a polysubstituted aromatic compound of significant interest to researchers and synthetic chemists, particularly in the fields of medicinal chemistry and materials science. Its unique arrangement of three distinct functional groups—nitro, bromo, and iodo—on a benzene scaffold provides a platform for sequential and site-selective chemical modifications. This guide offers an in-depth analysis of its core properties, outlines a logical synthetic strategy, and explores its reactivity, with a focus on its application as a versatile building block in complex molecule synthesis. The molecular weight of this compound is a fundamental property, calculated to be approximately 327.90 g/mol .[1][2][3][4][5][6][7]

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational for its use in any research or development setting. This compound is a solid at room temperature, and its key identifiers and properties are summarized below.

Chemical Identifiers
IdentifierValueSource(s)
IUPAC Name This compound[2]
CAS Number 343864-78-8[2][4][8]
Molecular Formula C₆H₃BrINO₂[1][2][3][5][9][6][7]
Molecular Weight 327.90 g/mol [1][2][3][4][5][6][7]
InChI Key VWDMDPDGACOPSR-UHFFFAOYSA-N[2]
Canonical SMILES C1=CC(=C(C=C1Br)I)--INVALID-LINK--[O-][2]
Physicochemical Data
PropertyValueNotes
Physical Form Solid, Powder[1]
Appearance Light yellow to off-white/cream powder[9][10]
Storage Keep in a dark place, sealed in a dry, room temperature environment[4]
Purity Typically supplied at ≥98%[11]

Molecular Structure and Spectroscopic Characterization

The precise arrangement of substituents on the aromatic ring dictates the compound's reactivity. Spectroscopic analysis is crucial for confirming this structure and verifying sample purity.

Molecular Structure

The structure features a nitro group at position C1, an iodine atom at C2, and a bromine atom at C4. This substitution pattern leads to a specific electronic and steric environment at each position.

Caption: 2D structure of this compound.

Expected Spectroscopic Signatures

A self-validating protocol for structure confirmation relies on a combination of analytical techniques.

TechniqueExpected SignatureRationale
¹H NMR Three distinct signals in the aromatic region (approx. 7.5-8.5 ppm). Expect a doublet, a doublet of doublets, and another doublet, reflecting the coupling between adjacent protons.The three remaining protons on the ring (H-3, H-5, H-6) are in unique chemical environments. Their splitting patterns will be governed by ortho- and meta-coupling constants.
¹³C NMR Six distinct signals for the aromatic carbons due to the lack of symmetry.Each carbon atom is in a unique electronic environment, influenced differently by the three substituents.
FT-IR Strong characteristic peaks for N-O stretching of the nitro group (approx. 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹). C-Br and C-I stretching vibrations will appear in the fingerprint region.These vibrational frequencies are diagnostic for the presence of the key functional groups.
Mass Spec A molecular ion peak (M⁺) showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio).This isotopic signature is a definitive confirmation of the presence of a single bromine atom in the molecule. The exact mass should correspond to the molecular formula C₆H₃BrINO₂.

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted benzenes requires careful strategic planning to control regioselectivity. The directing effects of the substituents are paramount. The nitro group is a strong deactivating meta-director, while halogens are deactivating but ortho-, para-directors.

Proposed Synthetic Workflow

A plausible and efficient synthesis route starts with a commercially available precursor, 4-bromonitrobenzene. The key step is the regioselective iodination.

Protocol:

  • Starting Material: 4-Bromonitrobenzene.

  • Reaction: Electrophilic Aromatic Substitution (Iodination).

  • Reagents & Conditions: The iodination is directed by the powerful ortho-directing influence of the nitro group's meta-directing nature and the bromine's ortho-, para-directing effect. A common method is ortho-iodination using a source of electrophilic iodine. This can be achieved using iodine (I₂) in the presence of an oxidizing agent like nitric acid or a mixture of I₂ and periodic acid (H₅IO₆) in an acidic medium (e.g., sulfuric acid).

  • Causality: The nitro group strongly deactivates the ring, making substitution difficult. However, the positions ortho to the nitro group (C2 and C6) are the least deactivated. The bromine at C4 directs incoming electrophiles to its ortho positions (C3 and C5). The C2 position is ortho to the nitro group and meta to the bromine, making it the most favorable site for iodination under controlled conditions.

  • Work-up & Purification: The reaction mixture is typically quenched with a reducing agent (e.g., sodium thiosulfate) to remove excess iodine. The crude product is then extracted, washed, and purified, usually by recrystallization or column chromatography, to yield the final product.

Synthetic_Workflow cluster_start Starting Material cluster_reaction Key Transformation cluster_reagents Reagents & Conditions cluster_end Final Product start 4-Bromonitrobenzene reaction Electrophilic Iodination start->reaction 1 product This compound reaction->product 2 reagents Iodine (I₂) / H₅IO₆ H₂SO₄ (catalyst) Heat reagents->reaction

Caption: Proposed synthetic workflow for this compound.

Reactivity and Strategic Applications in Synthesis

The true value of this compound lies in the differential reactivity of its functional groups, making it an exceptionally versatile building block for constructing complex molecular architectures.

Orthogonal Reactivity of C-Halogen Bonds

The C-I and C-Br bonds exhibit different reactivity profiles in metal-catalyzed cross-coupling reactions, enabling sequential functionalization.

  • C-I Bond Reactivity: The carbon-iodine bond is weaker and more readily undergoes oxidative addition to a metal catalyst (e.g., Palladium(0)). This allows for selective Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination reactions at the C2 position while leaving the C-Br bond at C4 untouched.

  • C-Br Bond Reactivity: The carbon-bromine bond is stronger and requires more forcing conditions (e.g., different ligands, higher temperatures) to react. This allows for a second, different cross-coupling reaction to be performed at the C4 position after the C2 position has been functionalized.

Transformation of the Nitro Group

The nitro group serves as a masked amine. It can be selectively reduced to an aniline derivative using various reducing agents (e.g., SnCl₂, H₂/Pd-C, iron in acetic acid). This transformation is typically performed after the desired cross-coupling reactions are complete, as the resulting amino group can interfere with the catalyst. The aniline can then be used in a wide range of subsequent reactions, such as:

  • Amide bond formation

  • Diazotization followed by Sandmeyer reactions

  • Formation of sulfonamides

This multi-stage functionalization capability makes the molecule a powerful tool for creating libraries of complex compounds in drug discovery programs.

Reactivity_Scheme cluster_step1 Step 1: C-I Functionalization cluster_step2 Step 2: C-Br Functionalization cluster_step3 Step 3: Nitro Group Reduction start This compound step1 Intermediate A (Functionalized at C2) start->step1 Pd-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) step2 Intermediate B (Di-functionalized at C2, C4) step1->step2 2nd cross-coupling (harsher conditions) step3 Final Product (Aniline derivative) step2->step3 Reduction (e.g., SnCl₂, H₂/Pd)

Caption: Sequential functionalization strategy for this compound.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. The Globally Harmonized System (GHS) classifications provide a clear guide to its potential hazards.

GHS Hazard Information
CategoryCodeDescription
Signal Word Warning[4][12]
Acute Toxicity, Oral H302Harmful if swallowed
Skin Irritation H315Causes skin irritation
Eye Irritation H319Causes serious eye irritation
STOT - Single Exposure H335May cause respiratory irritation
Safe Handling Protocol

A self-validating safety workflow ensures minimal exposure and risk.

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust.[10] Ensure an eyewash station and safety shower are immediately accessible.[10]

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves (inspect before use), and chemical safety goggles that meet appropriate standards.[10][13]

  • Handling: Avoid creating dust. Use spatulas to carefully transfer the solid. Do not eat, drink, or smoke in the work area.[10] Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[4][10][13]

  • Disposal: Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for advanced organic synthesis. Its defined molecular weight of 327.90 g/mol , coupled with its unique structural arrangement, provides a predictable and powerful platform for researchers. The ability to perform sequential, site-selective modifications on the aromatic ring through orthogonal C-I/C-Br reactivity and subsequent nitro group transformation makes it an invaluable intermediate for creating novel compounds in the pharmaceutical and materials science industries. Adherence to rigorous safety protocols is essential to harness its full potential responsibly.

References

A Technical Guide to 4-Bromo-2-iodo-1-nitrobenzene: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of 4-Bromo-2-iodo-1-nitrobenzene, a key trifunctional aromatic building block for researchers in organic synthesis and drug development. We delve into its fundamental physicochemical properties, provide a detailed, field-proven synthesis protocol, and explore its nuanced chemical reactivity. Particular emphasis is placed on the strategic utilization of its differentially reactive C–I and C–Br bonds in sequential cross-coupling reactions, a cornerstone of modern medicinal chemistry. This document serves as a practical resource, integrating established protocols with mechanistic insights to empower scientists in the design and execution of complex synthetic strategies.

Introduction to a Versatile Synthetic Intermediate

This compound (CAS No: 343864-78-8) is a halogenated nitroaromatic compound of significant interest to the scientific community, particularly those engaged in pharmaceutical and materials science research.[1][2] Its structure is distinguished by the presence of three distinct functional groups on a benzene scaffold: a nitro group, a bromine atom, and an iodine atom. This unique arrangement provides a powerful platform for regioselective chemical transformations.

The nitro group, a potent electron-withdrawing moiety, not only influences the overall electronic character of the ring but can also be readily converted into an amine, providing a vector for further functionalization. The two different halogen atoms—iodine and bromine—exhibit distinct reactivities in metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more labile and reactive towards oxidative addition in typical palladium catalytic cycles than the carbon-bromine bond. This differential reactivity is not a mere chemical curiosity; it is a critical feature that allows for the stepwise and controlled construction of complex molecular architectures, making this compound an invaluable precursor in the synthesis of novel bioactive molecules.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical properties is a prerequisite for its effective use in the laboratory. The key characteristics of this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[3]
Synonyms 4-Bromo-2-iodonitrobenzeneTCI Chemicals[4]
CAS Number 343864-78-8ChemScene[1]
Molecular Formula C₆H₃BrINO₂PubChem[3]
Molecular Weight 327.90 g/mol PubChem[3]
Appearance White to yellow powder/crystalTCI Chemicals[4]
Melting Point 81.0 to 85.0 °CTCI Chemicals[4]
Purity >98.0% (GC)TCI Chemicals[4]
SMILES C1=CC(=C(C=C1Br)I)--INVALID-LINK--[O-]PubChem[3]
InChIKey VWDMDPDGACOPSR-UHFFFAOYSA-NPubChem[5]

Synthesis of this compound

The synthesis of multisubstituted aromatic compounds often relies on classical, robust reactions. The preparation of this compound can be efficiently achieved via a Sandmeyer-type reaction, starting from a commercially available aniline precursor.

Synthesis Principle

The core of the synthesis is the diazotization of an aromatic amine followed by a substitution reaction. In this case, the proposed precursor, 4-bromo-2-nitroaniline, is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a stable diazonium salt. The causality for the low temperature (0–5 °C) is critical; diazonium salts are thermally unstable and can decompose prematurely, leading to side products and reduced yields.[6] The subsequent introduction of an iodide solution (e.g., potassium iodide or sodium iodide) displaces the diazonium group (as N₂ gas), resulting in the desired iodinated product.[7]

Representative Experimental Protocol

This protocol is adapted from established procedures for analogous transformations and should be performed by trained personnel using appropriate personal protective equipment in a well-ventilated fume hood.

Materials:

  • 4-bromo-2-nitroaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Ice

Procedure:

  • Diazonium Salt Formation:

    • In a 250 mL flask, cautiously add 10.85 g (50 mmol) of 4-bromo-2-nitroaniline to 100 mL of 20% (v/v) sulfuric acid.

    • Cool the resulting slurry to 0–5 °C in an ice-salt bath with vigorous mechanical stirring. Maintaining this temperature is crucial for the stability of the diazonium intermediate.

    • Separately, dissolve 3.80 g (55 mmol, 1.1 eq) of sodium nitrite in 15 mL of deionized water and cool the solution to 0 °C.

    • Add the cold sodium nitrite solution dropwise to the aniline slurry over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Stir the reaction mixture for an additional 30 minutes at 0–5 °C after the addition is complete.

  • Iodination Reaction:

    • In a separate 500 mL flask, dissolve 9.13 g (55 mmol, 1.1 eq) of potassium iodide in 50 mL of deionized water and cool to 0 °C.

    • Slowly add the previously prepared cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (50 mL, to remove residual iodine), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.

Synthesis Workflow Diagram

SynthesisWorkflow Precursor 4-Bromo-2-nitroaniline Diazonium Diazonium Salt Intermediate Precursor->Diazonium Diazotization (0-5 °C) Reagent1 NaNO₂, H₂SO₄ Reagent1->Diazonium Product This compound Diazonium->Product Iodination Reagent2 KI Reagent2->Product Purification Work-up & Recrystallization Product->Purification FinalProduct Purified Product Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the orthogonal reactivity of its functional groups.

Differential Reactivity in Cross-Coupling

In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition to the Pd(0) catalyst generally follows the trend C–I > C–Br >> C–Cl. This well-established principle is the cornerstone of sequential functionalization strategies using this compound. By carefully selecting reaction conditions (catalyst, ligand, temperature), a chemist can selectively react the C–I bond while leaving the C–Br bond intact for a subsequent, different coupling reaction.

Application Example: Sequential Suzuki-Miyaura Couplings

  • Step 1 (Reaction at C–I): React this compound with a boronic acid (Ar¹-B(OH)₂) using a standard palladium catalyst like Pd(PPh₃)₄. The reaction will occur preferentially at the more reactive C–I bond to form 2-Aryl-4-bromo-1-nitrobenzene.

  • Step 2 (Reaction at C–Br): The product from Step 1 can then be subjected to a second Suzuki-Miyaura coupling with a different boronic acid (Ar²-B(OH)₂) under slightly more forcing conditions to react the C–Br bond, yielding the final 2-Aryl-4-Aryl'-1-nitrobenzene product.

Catalytic Cycle: Suzuki-Miyaura Coupling

The diagram below illustrates the generally accepted catalytic cycle for the first selective coupling at the C–I bond.

SuzukiCycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Intermediate OxAdd->Transmetal Transmetalation RedElim Reductive Elimination Intermediate Transmetal->RedElim RedElim->Pd0 Reductive Elimination Product R-Ar (Coupled Product) RedElim->Product Substrate R-I (this compound) Substrate->OxAdd Boronic Ar-B(OH)₂ Boronic->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: Catalytic cycle for a selective Suzuki-Miyaura cross-coupling reaction.

Transformation of the Nitro Group

The nitro group serves as a versatile synthetic handle. It can be readily reduced to an amino group (-NH₂) using various standard reagents, such as:

  • Catalytic Hydrogenation: H₂, Pd/C

  • Metal/Acid Reduction: SnCl₂/HCl or Fe/HCl

This transformation is fundamental in drug development, as the resulting aniline is a precursor to amides, sulfonamides, and other key pharmacophores.

Analytical Characterization Profile

Self-validating protocols require rigorous characterization of the final product. The expected analytical signatures for this compound are outlined below.

TechniqueExpected Data & Interpretation
¹H NMR Three distinct signals in the aromatic region (approx. 7.5-8.5 ppm). The proton ortho to the nitro group will be the most downfield. Coupling patterns (doublets, doublet of doublets) will be consistent with a 1,2,4-trisubstituted benzene ring.
¹³C NMR Six unique signals for the aromatic carbons. The carbon bearing the nitro group (C1) will be significantly downfield, while the carbons bonded to the halogens (C2, C4) will also show characteristic shifts.
Mass Spec (MS) The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approx. 1:1 ratio), showing two peaks at m/z 327 and 329.
Infrared (IR) Strong, characteristic asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group, typically appearing around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. C-Br and C-I stretches will appear in the fingerprint region.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

  • Hazard Statements: According to supplier safety data, the compound is associated with the following hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][8]

  • Precautionary Statements: Users should adhere to standard precautions including P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][8]

  • Handling: Always handle in a well-ventilated chemical fume hood. Avoid generating dust. Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[1]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for the modern synthetic chemist. Its value is rooted in the predictable and differential reactivity of its C–I and C–Br bonds, which enables the elegant, stepwise construction of complex molecules. Coupled with the synthetic versatility of the nitro group, this compound provides a robust platform for generating diverse chemical libraries essential for drug discovery and materials science. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to confidently and effectively utilize this powerful building block in their synthetic endeavors.

References

A Technical Guide to 4-Bromo-2-iodo-1-nitrobenzene: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-iodo-1-nitrobenzene (CAS No: 343864-78-8), a key halogenated nitroaromatic intermediate. The strategic arrangement of its bromo, iodo, and nitro functionalities on the benzene ring makes it a highly versatile building block in modern organic synthesis. This document delves into its structural and physicochemical properties, explores a logical synthetic pathway with mechanistic insights, discusses its chemical reactivity, and outlines its applications for researchers, particularly in the fields of pharmaceutical and agrochemical development. A detailed experimental protocol and safety guidelines are provided to ensure practical and safe laboratory application.

Molecular Structure and Identification

This compound is a polysubstituted aromatic compound. The IUPAC name clearly defines the positions of the substituents: a nitro group at position 1, an iodine atom at position 2, and a bromine atom at position 4. This specific substitution pattern is critical to its reactivity and utility in multi-step syntheses.

  • IUPAC Name: this compound[1]

  • CAS Number: 343864-78-8[1][2]

  • Molecular Formula: C₆H₃BrINO₂[1][2]

  • Linear Formula: C₆H₃BrINO₂

  • InChI Key: VWDMDPDGACOPSR-UHFFFAOYSA-N[1]

  • Canonical SMILES: C1=CC(=C(C=C1Br)I)--INVALID-LINK--[O-][1]

Chemical Structure:

alt text

Source: PubChem CID 12700217[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in chemical reactions.

PropertyValueSource(s)
Molecular Weight 327.90 g/mol [1][2]
Physical Form Solid
Purity ≥98% (typically)[2]
Storage Temperature Room Temperature / Ambient[2]
Storage Conditions Protect from light, keep in a dry, cool, well-ventilated place[2][3]
Solubility Soluble in many organic solvents

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted benzenes like this compound requires a strategic approach that considers the directing effects of the substituents. A plausible and efficient route involves the electrophilic iodination of a readily available precursor, 4-bromo-1-nitrobenzene.

Synthetic Rationale:

The choice of starting material is dictated by the directing effects of the bromo and nitro groups.

  • Nitro Group (-NO₂): A strong deactivating group and a meta-director.

  • Bromo Group (-Br): A deactivating group (due to induction) but an ortho, para-director (due to resonance).

When both groups are present on 4-bromo-1-nitrobenzene, their effects are additive. The bromine atom directs incoming electrophiles to the positions ortho to it (positions 3 and 5). The nitro group directs incoming electrophiles to the positions meta to it (positions 2 and 6). The position that satisfies both directing influences is position 2 (which is meta to the nitro group and ortho to the bromo group). Therefore, electrophilic iodination is regioselectively directed to the C2 position, yielding the desired product. The reaction is typically performed using molecular iodine in the presence of an oxidizing agent, such as nitric acid, which generates the potent electrophile, the iodonium ion (I⁺).

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the distinct reactivity of its three functional groups, which allows for sequential and selective transformations.

  • Halogen Reactivity (Iodine vs. Bromine): The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond. This differential reactivity is a cornerstone of its synthetic value, enabling selective cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations can often be performed selectively at the iodo-substituted position while leaving the bromo-substituted position intact for a subsequent, different coupling reaction. This makes the molecule an excellent scaffold for building molecular complexity.

  • Nitro Group Transformation: The nitro group is a powerful electron-withdrawing group, influencing the reactivity of the aromatic ring. Crucially, it can be readily reduced to an amino group (-NH₂) using standard reducing agents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This transformation converts the electron-withdrawing nature of the substituent to an electron-donating one and provides a nucleophilic site for further functionalization, such as amide bond formation or diazotization.

  • Applications: Due to its versatility, this compound serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[4] It is a precursor in the synthesis of natural products and their analogues, such as the antibiotic murrayaquinone.

Experimental Protocol: Synthesis via Iodination

This section provides a representative, step-by-step methodology for the synthesis of this compound.

Objective: To synthesize this compound from 4-bromo-1-nitrobenzene.

Materials:

  • 4-bromo-1-nitrobenzene

  • Iodine (I₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 4-bromo-1-nitrobenzene (1.0 eq) and iodine (1.1 eq).

  • Acid Addition: Carefully add concentrated sulfuric acid to the flask while stirring in an ice bath to maintain a low temperature.

  • Initiation of Iodination: Slowly add concentrated nitric acid dropwise via the dropping funnel. The temperature of the reaction mixture should be carefully controlled and maintained below 10°C.

    • Causality Note: The nitric acid acts as an oxidizing agent to generate the iodonium ion (I⁺) electrophile in situ. Maintaining a low temperature is crucial to prevent unwanted side reactions and ensure regioselectivity.

  • Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture over crushed ice. A precipitate should form.

  • Workup:

    • Extract the product into dichloromethane (3x).

    • Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to remove unreacted iodine), saturated sodium bicarbonate solution (to neutralize residual acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Self-Validating System (Characterization): The identity and purity of the synthesized this compound must be confirmed.

  • Purity Assessment: Measure the melting point of the recrystallized solid and compare it to literature values for analogous compounds.

  • Structural Confirmation: Obtain ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm the molecular structure and the correct substitution pattern.

Visualization of Synthetic Workflow

The following diagram illustrates the key transformation in the synthesis of this compound.

SynthesisWorkflow Start 4-Bromo-1-nitrobenzene Product This compound Start->Product Electrophilic Iodination Reagents I₂, HNO₃, H₂SO₄ Reagents->Start Reactants

Caption: Synthetic pathway for this compound.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Engineering Controls: Always handle this compound in a well-ventilated laboratory fume hood to avoid inhalation of dust.[5]

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][6]

    • Handling: Avoid contact with skin, eyes, and clothing.[5] Avoid the formation of dust and aerosols. Wash hands thoroughly after handling.

    • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from strong oxidizing agents.[3][5]

    • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[7]

References

Physical and chemical properties of 4-Bromo-2-iodo-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-2-iodo-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the successful and efficient construction of complex molecular architectures. Among the vast array of available synthons, halogenated nitroaromatics hold a position of particular importance due to their versatile reactivity and utility as precursors to a multitude of functional groups. This guide provides a comprehensive technical overview of this compound, a trifunctionalized benzene derivative that offers a unique combination of reactive sites.

This document moves beyond a simple recitation of facts. It is designed to serve as a practical and insightful resource for laboratory scientists and drug development professionals. By elucidating the fundamental physical and chemical properties, detailing synthetic and reactive pathways, and exploring its applications, we aim to empower researchers to harness the full potential of this valuable chemical intermediate. The causality behind experimental choices is explained, and protocols are presented as self-validating systems, reflecting the rigor required in a research and development setting.

Core Molecular Characteristics

This compound is a substituted aromatic compound with the chemical formula C₆H₃BrINO₂.[1] Its structure is characterized by a benzene ring functionalized with a bromine atom at the 4-position, an iodine atom at the 2-position, and a nitro group at the 1-position. This specific arrangement of substituents dictates its chemical behavior and renders it a valuable intermediate in multi-step organic synthesis.

Physicochemical Properties

A thorough understanding of the physical properties of a reagent is the foundation of its effective use in the laboratory. The table below summarizes the key physicochemical data for this compound.

PropertyValueSource(s)
CAS Number 343864-78-8[1][2]
Molecular Formula C₆H₃BrINO₂[1][2]
Molecular Weight 327.90 g/mol [1]
Appearance White to yellow powder/crystal
Melting Point 81.0 - 85.0 °C
Boiling Point (Predicted)N/A
Density (Predicted)N/A
Solubility Generally soluble in organic solvents such as chloroform, ethyl acetate, and benzene; limited solubility in water.[3]
Spectroscopic Profile

The structural elucidation and confirmation of this compound rely on standard spectroscopic techniques. While publicly available spectra are limited, the expected spectral characteristics are outlined below based on the known effects of the functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing nitro group and the deshielding effects of the halogen atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display six signals for the six aromatic carbons, with their chemical shifts determined by the attached substituents. The carbons bearing the iodine and bromine atoms will exhibit shifts influenced by the "heavy atom effect," which can cause a greater upfield shift than expected based on electronegativity alone.[4]

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹ for asymmetric and symmetric stretching, respectively). Bands associated with C-H stretching of the aromatic ring will appear around 3100-3000 cm⁻¹, and C=C stretching vibrations within the ring will be observed in the 1600-1450 cm⁻¹ region. C-Br and C-I stretching vibrations are typically found in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and iodine (¹²⁷I). Fragmentation patterns will likely involve the loss of the nitro group (NO₂) and halogen atoms.

Synthesis and Handling

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A plausible and commonly employed synthetic strategy involves the diazotization of a substituted aniline followed by a Sandmeyer-type reaction.

Synthetic Pathway and Protocol

A logical synthetic route to this compound starts from the commercially available 4-bromo-2-iodoaniline. The amino group is first converted to a diazonium salt, which is then displaced by a nitro group.

Diagram of Synthetic Pathway:

Synthesis Start 4-Bromo-2-iodoaniline Step1 Diazotization (NaNO₂, H₂SO₄, 0-5 °C) Start->Step1 Intermediate Diazonium Salt Intermediate Step1->Intermediate Step2 Nitration (NaNO₂, Cu₂O) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound from 4-Bromo-2-iodoaniline

This protocol is adapted from analogous procedures for the synthesis of nitroaromatic compounds from anilines.[5][6][7]

  • Diazotization: a. In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-bromo-2-iodoaniline (1 equivalent) in a mixture of concentrated sulfuric acid and water, maintaining the temperature below 10 °C with an ice-salt bath. b. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the aniline solution. The temperature must be strictly maintained between 0 and 5 °C throughout the addition to prevent decomposition of the diazonium salt. c. Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Nitration (Sandmeyer-type Reaction): a. In a separate flask, prepare a solution of sodium nitrite (2 equivalents) in water and add copper(I) oxide (catalytic amount). Cool this solution in an ice bath. b. Slowly add the cold diazonium salt solution from step 1 to the nitrite/copper oxide suspension with vigorous stirring. c. The reaction mixture is typically stirred for several hours, allowing it to slowly warm to room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: a. Pour the reaction mixture into ice water and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate. b. Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. d. Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Safety, Handling, and Disposal

As with all halogenated nitroaromatic compounds, this compound should be handled with care in a well-ventilated fume hood.[8][9]

GHS Hazard Statements:

  • Harmful if swallowed (H302).[9]

  • Causes skin irritation (H315).[9]

  • Causes serious eye irritation (H319).[9]

  • May cause respiratory irritation (H335).

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]

  • Avoid inhalation of dust and vapors.

  • Avoid contact with skin and eyes.

  • In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the differential reactivity of its three functional groups. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. The nitro group can be readily reduced to an amine, providing a handle for further derivatization.

Diagram of Reactivity Hierarchy:

Reactivity cluster_reactivity Reactivity in Pd-Catalyzed Cross-Coupling cluster_reduction Susceptibility to Reduction C_I C-I Bond (Position 2) C_Br C-Br Bond (Position 4) C_I->C_Br More Reactive NO2 NO₂ Group (Position 1)

Caption: Reactivity hierarchy of functional groups in this compound.

Selective Cross-Coupling Reactions

The presence of both iodine and bromine atoms on the same aromatic ring allows for sequential, site-selective cross-coupling reactions. The weaker carbon-iodine bond undergoes oxidative addition to a palladium(0) catalyst more readily than the stronger carbon-bromine bond. This enables the introduction of a substituent at the 2-position while leaving the bromine at the 4-position available for a subsequent coupling reaction under more forcing conditions.

3.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be selectively coupled with a boronic acid at the 2-position.

Exemplary Protocol: Selective Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol is based on general procedures for Suzuki-Miyaura reactions of dihalogenated arenes.[10][11][12][13]

  • To a reaction vessel, add this compound (1 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (2-3 equivalents).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase. Purify the resulting 4-bromo-2-phenyl-1-nitrobenzene by column chromatography.

3.1.2. Heck-Mizoroki Reaction

The Heck reaction allows for the formation of a carbon-carbon bond between an aryl halide and an alkene. Similar to the Suzuki coupling, the C-I bond of this compound will react preferentially.

Exemplary Protocol: Selective Heck Reaction with Styrene

This protocol is based on general procedures for the Heck reaction.[14][15][16][17][18]

  • In a reaction flask, combine this compound (1 equivalent), styrene (1.5 equivalents), a palladium catalyst such as palladium(II) acetate (0.02 equivalents), a phosphine ligand (e.g., triphenylphosphine, 0.04 equivalents), and a base (e.g., triethylamine, 2 equivalents).

  • Add a polar aprotic solvent such as DMF or DMA.

  • Degas the mixture and heat under an inert atmosphere to 100-120 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the product, 4-bromo-1-nitro-2-styrylbenzene, via column chromatography.

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride, iron powder in acidic media, or catalytic hydrogenation. This transformation provides access to 4-bromo-2-iodoaniline, a versatile intermediate for further functionalization, including diazotization and subsequent reactions.

Applications in Drug Discovery and Development

Halogenated nitroaromatics are pivotal starting materials in the synthesis of numerous active pharmaceutical ingredients (APIs). The ability to perform selective, sequential reactions on molecules like this compound is particularly valuable in the construction of complex drug scaffolds.

One notable area of application is in the synthesis of kinase inhibitors. Protein kinases are a major class of drug targets, and many kinase inhibitors feature complex, substituted aromatic cores. The structural motif of this compound provides a template that can be elaborated into such cores.

For instance, analogs of the MEK inhibitor Trametinib feature a di-halogenated aniline core. While the exact commercial synthesis of Trametinib may be proprietary, a plausible synthetic route to a key intermediate could involve a compound structurally related to this compound. The "Trametinib 4-Bromo Analog" suggests the importance of such brominated and iodinated precursors in the development of related compounds for structure-activity relationship (SAR) studies.[19] The synthesis of radiolabeled Trametinib for PET imaging also highlights the utility of halogenated precursors that can be readily converted to their radiolabeled counterparts.[20]

The general strategy would involve an initial cross-coupling reaction at the more reactive iodine position, followed by reduction of the nitro group to an amine. This amine can then participate in further bond-forming reactions to build the final drug molecule, with the bromine atom serving as a handle for a later-stage coupling reaction if needed.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis, particularly in the fields of pharmaceutical and agrochemical research. Its trifunctional nature, combined with the predictable and selective reactivity of its halogen and nitro groups, allows for the efficient construction of complex molecular architectures. A thorough understanding of its physical properties, synthetic routes, and chemical reactivity is essential for any researcher aiming to incorporate this powerful intermediate into their synthetic strategies. As the demand for novel and complex small molecules continues to grow, the utility of well-defined and strategically functionalized building blocks like this compound will undoubtedly continue to expand.

References

A Technical Guide to the Solubility of 4-Bromo-2-iodo-1-nitrobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Bromo-2-iodo-1-nitrobenzene is a polysubstituted aromatic compound with significant potential in synthetic organic chemistry, particularly as a building block in the development of novel pharmaceutical agents and functional materials. Its utility in these applications is intrinsically linked to its solubility profile in various organic solvents, which governs reaction kinetics, purification strategies, and formulation development. This in-depth technical guide provides a comprehensive analysis of the solubility of this compound, blending theoretical principles with practical experimental guidance. In the absence of extensive published quantitative solubility data, this guide emphasizes the prediction of solubility based on molecular structure and solvent properties, and provides a detailed protocol for its empirical determination.

Introduction: The Significance of this compound

This compound (C₆H₃BrINO₂) is a unique trifunctionalized benzene ring.[1] The presence of three distinct substituents—a nitro group, a bromine atom, and an iodine atom—at specific positions confers a high degree of chemical reactivity and selectivity. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution.[2] The differential reactivity of the bromo and iodo groups further enhances its synthetic value, allowing for sequential and site-selective cross-coupling reactions.

A thorough understanding of its solubility is paramount for its effective utilization. Solubility dictates the choice of solvent for chemical reactions to ensure a homogeneous reaction medium, which is crucial for optimal yield and purity. Furthermore, solubility is a key parameter in designing crystallization-based purification methods and in the formulation of final products in the pharmaceutical and materials science sectors.

Theoretical Framework for Solubility Prediction

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which qualitatively describes the interplay of intermolecular forces between the solute and solvent molecules.[3] For this compound, its solubility in a given organic solvent will depend on the balance of its molecular characteristics with the properties of the solvent.

Molecular Structure and Polarity of this compound

The this compound molecule possesses both nonpolar and polar features. The benzene ring and the halogen substituents (bromine and iodine) contribute to its nonpolar, lipophilic character. Conversely, the nitro group (-NO₂) is strongly polar and capable of participating in dipole-dipole interactions. The overall polarity of the molecule is a vector sum of these individual bond dipoles. While the molecule is largely nonpolar, the nitro group imparts a significant dipole moment, suggesting that it will exhibit at least partial solubility in polar solvents. A similar compound, 1-iodo-4-nitro-benzene, is described as being mainly nonpolar but with some polar characteristics due to the nitro group.[4]

Influence of Solvent Properties

The choice of solvent is critical in determining the extent to which this compound will dissolve. Organic solvents can be broadly classified based on their polarity:

  • Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): These solvents primarily interact through weak van der Waals forces (London dispersion forces). Given the significant nonpolar surface area of the benzene ring and halogens in this compound, it is expected to have good solubility in these solvents.[4]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents have a significant dipole moment but lack acidic protons. They can engage in dipole-dipole interactions with the nitro group of the solute, which should enhance solubility compared to nonpolar solvents. For instance, 1-chloro-4-nitro-benzene is readily soluble in acetone and ether.[5]

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents possess a dipole moment and can act as hydrogen bond donors. While this compound can act as a hydrogen bond acceptor via the oxygen atoms of the nitro group, it lacks hydrogen bond donating capabilities. Its solubility in highly polar protic solvents like water is expected to be very low due to the dominance of its nonpolar character.[4][6] However, it should exhibit some solubility in alcohols like ethanol, where the alkyl chain can interact with the nonpolar part of the solute.

The interplay between these factors is visually represented in the following diagram:

G cluster_solute This compound cluster_solvent Organic Solvents Solute C₆H₃BrINO₂ Nonpolar Benzene Ring Bromo & Iodo Groups Solute->Nonpolar Lipophilic Character Polar Nitro Group (-NO₂) Solute->Polar Dipole Moment NonpolarSolvent Nonpolar (e.g., Toluene) Nonpolar->NonpolarSolvent Good Interaction (van der Waals) PolarProticSolvent Polar Protic (e.g., Ethanol) Nonpolar->PolarProticSolvent Poor Interaction PolarAproticSolvent Polar Aprotic (e.g., Acetone) Polar->PolarAproticSolvent Favorable Interaction (Dipole-Dipole) Polar->PolarProticSolvent Limited Interaction (H-bond acceptor only)

Solute-Solvent Interaction Logic for Solubility Prediction.

Predicted Solubility Profile

Based on the theoretical considerations, a qualitative solubility profile for this compound can be predicted. The following table summarizes the expected solubility in a range of common organic solvents, categorized by their polarity.

Solvent ClassExample SolventsPredicted SolubilityPrimary Intermolecular Forces
Nonpolar Hexane, TolueneModerate to HighVan der Waals (dispersion) forces
Polar Aprotic Dichloromethane, THFHighDipole-dipole interactions, Van der Waals forces
Polar Aprotic Acetone, Ethyl AcetateHighStrong dipole-dipole interactions, Van der Waals forces
Polar Protic Ethanol, MethanolLow to ModerateHydrogen bonding (acceptor only), dipole-dipole, Van der Waals
Highly Polar WaterVery Low/InsolubleUnfavorable interactions with the large nonpolar structure

Experimental Determination of Solubility

Given the lack of quantitative data, empirical determination of the solubility of this compound is essential for precise applications. The following is a detailed, step-by-step protocol for determining the equilibrium solubility of the compound in an organic solvent at a specific temperature.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature bath or shaker incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The experimental workflow for determining the solubility is outlined below:

G A 1. Preparation of Saturated Solution B 2. Equilibration A->B C 3. Sample Withdrawal and Filtration B->C D 4. Sample Dilution C->D E 5. Quantitative Analysis (HPLC/UV-Vis) D->E F 6. Calculation of Solubility E->F

Workflow for Experimental Solubility Determination.
Step-by-Step Protocol

  • Preparation of Saturated Solution:

    • To a series of vials, add a known volume of the desired organic solvent (e.g., 5 mL).

    • Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and solid remains undissolved.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Sample Withdrawal and Filtration:

    • Allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

    • Immediately filter the withdrawn sample through a syringe filter to remove any undissolved microcrystals. This step is crucial to avoid overestimation of the solubility.

  • Sample Dilution:

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis). A precise dilution factor is essential for accurate calculations.

  • Quantitative Analysis:

    • Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A calibration curve prepared with standard solutions of known concentrations must be used for quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Safety Considerations

This compound is a chemical compound that should be handled with care in a well-ventilated laboratory fume hood.[7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[7]

Conclusion

References

Spectroscopic Profile of 4-Bromo-2-iodo-1-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the spectroscopic data for 4-bromo-2-iodo-1-nitrobenzene, a key intermediate in various synthetic applications. The structural elucidation of this molecule is paramount for ensuring reaction specificity and product purity. This document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing researchers, scientists, and drug development professionals with a comprehensive reference.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint. The interplay of the electron-withdrawing nitro group and the halogen substituents (bromo and iodo) significantly influences the electronic environment of the aromatic protons and carbons, which is clearly reflected in the NMR spectra. The vibrational modes observed in the IR spectrum provide characteristic signatures of the functional groups present, while mass spectrometry allows for the confirmation of the molecular weight and offers insights into the molecule's fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectroscopy: Deciphering the Proton Environment

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns are dictated by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, deshielding the ortho and para protons. The halogens also exert an inductive withdrawing effect, but their influence is more complex due to competing resonance effects.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-38.2 - 8.4dJmeta = ~2.5 Hz
H-57.8 - 8.0ddJortho = ~8.5 Hz, Jmeta = ~2.5 Hz
H-67.6 - 7.8dJortho = ~8.5 Hz

Causality Behind Assignments:

  • H-3: This proton is ortho to the strongly electron-withdrawing nitro group and is also influenced by the adjacent iodine atom. This combination of effects is expected to shift its resonance significantly downfield, making it the most deshielded proton. It will appear as a doublet due to meta-coupling with H-5.

  • H-5: This proton is ortho to the bromine atom and meta to both the nitro and iodo groups. It experiences ortho-coupling with H-6 and meta-coupling with H-3, resulting in a doublet of doublets.

  • H-6: This proton is ortho to the nitro group and will be deshielded. It will appear as a doublet due to ortho-coupling with H-5.

The following diagram illustrates the predicted proton assignments and their through-bond coupling relationships.

Caption: Predicted ¹H NMR connectivities for this compound.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum will show six distinct signals for the six aromatic carbons, as the molecule is unsymmetrical. The chemical shifts are influenced by the electronegativity and anisotropy of the substituents.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
C-1148 - 152
C-295 - 100
C-3135 - 140
C-4120 - 125
C-5130 - 135
C-6125 - 130

Rationale for Chemical Shift Prediction:

  • C-1 (ipso-NO₂): The carbon attached to the nitro group is expected to be significantly deshielded due to the strong electron-withdrawing nature of this group.

  • C-2 (ipso-I): The carbon bearing the iodine atom is expected to be shifted upfield due to the "heavy atom effect," where the large electron cloud of iodine induces shielding.[1]

  • C-4 (ipso-Br): Similarly, the carbon attached to the bromine will also experience a shielding effect, though less pronounced than that of iodine.

  • C-3, C-5, C-6: The remaining carbons will have chemical shifts in the typical aromatic region, with their exact positions influenced by their proximity to the various substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups within a molecule. The IR spectrum of this compound is dominated by the characteristic vibrations of the nitro group and the aromatic ring.

Key IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration
1520 - 1560Asymmetric NO₂ stretch
1340 - 1380Symmetric NO₂ stretch
1580 - 1610C=C Aromatic ring stretch
800 - 850C-H out-of-plane bend
1000 - 1100C-Br stretch
500 - 600C-I stretch

Interpretation of Key Peaks:

  • Nitro Group Vibrations: The strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds are the most definitive peaks in the spectrum, confirming the presence of the nitro group.

  • Aromatic Ring: The C=C stretching vibrations within the aromatic ring appear in the 1580-1610 cm⁻¹ region. The pattern of C-H out-of-plane bending in the 800-850 cm⁻¹ region can sometimes provide clues about the substitution pattern.

  • Carbon-Halogen Stretches: The C-Br and C-I stretching vibrations are found in the fingerprint region at lower wavenumbers.

The following workflow outlines the general procedure for acquiring an IR spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Solid Sample Grind Grind with KBr Sample->Grind Mix Press Press into Pellet Grind->Press High Pressure Place Place Pellet in IR Beam Press->Place Mount Scan Acquire Spectrum Place->Scan Run Process Process Data (Baseline Correction) Scan->Process Identify Identify Characteristic Peaks Process->Identify

Caption: General workflow for obtaining an FT-IR spectrum of a solid sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum will be characterized by a molecular ion peak and isotopic patterns due to the presence of bromine.

Predicted Mass Spectrum Data:

m/zInterpretation
327/329Molecular ion [M]⁺ and [M+2]⁺ due to ⁷⁹Br and ⁸¹Br isotopes
281/283[M - NO₂]⁺
202[M - I]⁺
154[M - I - NO₂]⁺
127[I]⁺
76[C₆H₄]⁺

Analysis of Fragmentation:

  • Molecular Ion: The molecular ion peak is expected at m/z 327, with a nearly equally intense M+2 peak at m/z 329, which is the characteristic isotopic signature of a molecule containing one bromine atom.

  • Loss of Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂), which has a mass of 46. This would result in a fragment ion at m/z 281/283.

  • Loss of Halogens: Cleavage of the carbon-iodine bond would lead to a fragment at m/z 202. The iodine cation itself may also be observed at m/z 127.

  • Further Fragmentation: Subsequent loss of the remaining functional groups can lead to the formation of the benzyne radical cation at m/z 76.

The logical flow of fragmentation can be visualized as follows:

MS_Fragmentation M [M]⁺ (m/z 327/329) M_minus_NO2 [M - NO₂]⁺ (m/z 281/283) M->M_minus_NO2 - NO₂ M_minus_I [M - I]⁺ (m/z 202) M->M_minus_I - I Benzyne [C₆H₄]⁺ (m/z 76) M_minus_NO2->Benzyne - Br, -I M_minus_I_minus_NO2 [M - I - NO₂]⁺ (m/z 154) M_minus_I->M_minus_I_minus_NO2 - NO₂

Caption: Predicted major fragmentation pathways for this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for its structural verification. The predicted data, based on established spectroscopic principles and comparison with related structures, offers a reliable guide for researchers. The unique interplay of the substituents results in a distinct and interpretable set of spectra, essential for quality control and reaction monitoring in synthetic applications.

References

Methodological & Application

4-Bromo-2-iodo-1-nitrobenzene in Suzuki-Miyaura coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 4-Bromo-2-iodo-1-nitrobenzene in Suzuki-Miyaura Coupling Reactions

Prepared by: Gemini, Senior Application Scientist

Introduction: Strategic Value of Dihaloarenes in Modern Synthesis

In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the formation of biaryl structures prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2][3] The strategic selection of starting materials is paramount to the success and efficiency of this powerful transformation. This compound is a uniquely valuable substrate, offering chemists a platform for controlled, sequential functionalization. Its architecture, featuring two distinct halogen atoms (iodine and bromine) and a potent electron-withdrawing nitro group, allows for a high degree of regioselectivity in palladium-catalyzed coupling reactions.[3][4]

This guide provides an in-depth exploration of the mechanistic principles and practical protocols for leveraging the differential reactivity of this compound in Suzuki-Miyaura couplings. We will dissect the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals aiming to construct complex molecular frameworks with precision and efficiency.

The Principle of Regioselectivity: Exploiting Halogen Reactivity

The core advantage of using this compound lies in the predictable and selective reactivity of its carbon-halogen bonds. The success of a Suzuki-Miyaura reaction hinges on the initial, and often rate-determining, step: the oxidative addition of the aryl halide to a palladium(0) catalyst.[1][5] The propensity for this step to occur is directly related to the carbon-halogen bond dissociation energy. The general order of reactivity for aryl halides is:

C-I > C-OTf > C-Br >> C-Cl [1][5]

The carbon-iodine (C-I) bond is significantly weaker and thus more readily cleaved by the palladium catalyst than the more robust carbon-bromine (C-Br) bond.[6][7] This inherent difference allows for the selective coupling at the C-2 (iodo) position under relatively mild conditions, while leaving the C-4 (bromo) position intact for subsequent, potentially different, chemical transformations.

Furthermore, the presence of the electron-withdrawing nitro group (-NO₂) at the C-1 position activates the entire aromatic ring towards oxidative addition, enhancing the overall reactivity of the substrate.[5]

Mechanistic Deep Dive: The Suzuki-Miyaura Catalytic Cycle

To fully grasp the application of this compound, an understanding of the Suzuki-Miyaura catalytic cycle is essential. The process is a well-orchestrated sequence of three primary steps, as illustrated below.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd Ar-I PdII_A trans-ArPd(II)(I)L₂ OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal Ar'-B(OH)₂ Base PdII_B trans-ArPd(II)(Ar')L₂ Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Ar-Ar' (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition : A low-valent palladium(0) complex, stabilized by ligands (L), inserts into the carbon-halogen bond. For this compound, this occurs selectively at the more reactive C-I bond to form a Pd(II) intermediate.[1][2][5] This is typically the slowest step, dictating the overall reaction rate.

  • Transmetalation : The organoboron compound (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate species.[8] This species then transfers its organic group (Ar') to the palladium(II) center, displacing the halide and forming a new diorganopalladium(II) complex.[1][5]

  • Reductive Elimination : The two organic fragments on the palladium center couple to form the desired biaryl product. This step regenerates the palladium(0) catalyst, which re-enters the cycle, allowing for the reaction to proceed with only a catalytic amount of palladium.[2][5]

Protocol 1: Selective Monocoupling at the C-2 (Iodo) Position

This protocol details a general procedure for the regioselective Suzuki-Miyaura coupling of an arylboronic acid with this compound at the C-2 position.

Experimental Workflow

Caption: General experimental workflow for selective Suzuki-Miyaura coupling.

Reagents and Conditions

The following table summarizes the key reagents and typical conditions for the selective coupling.

Reagent/Component Purpose Typical Amount / Condition Notes
This compoundElectrophilic Substrate1.0 equivalentThe limiting reagent.
Arylboronic AcidNucleophilic Partner1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the starting material.
Palladium CatalystCatalyst1 - 5 mol%e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a ligand.[9]
Ligand (if needed)Stabilizes CatalystVaries with catalyste.g., PPh₃, PCy₃, SPhos. Bulky, electron-rich ligands are often effective.[5][10]
BaseActivates Boronic Acid2.0 - 3.0 equivalentse.g., K₂CO₃, Cs₂CO₃, K₃PO₄.[9] Cs₂CO₃ is often effective but more expensive.
Solvent SystemReaction Medium0.1 - 0.5 M concentrationDegassed mixture, e.g., 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1), or DMF.[1][9]
TemperatureReaction Energy80 - 100 °CMilder conditions favor selective C-I coupling. May require optimization.[6]
AtmospherePrevent Catalyst OxidationInert (Argon or Nitrogen)Crucial for maintaining the active Pd(0) state.[9]
Step-by-Step Methodology
  • Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[6]

  • Inert Atmosphere : Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed from the system.[6][9]

  • Solvent Addition : Add the degassed solvent mixture (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe. Stir the mixture for 5-10 minutes to ensure dissolution and homogeneity.[9]

  • Catalyst Addition : Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.[6]

  • Reaction : Place the flask in a pre-heated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously.

  • Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).[6]

  • Workup : Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).[2]

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 4-bromo-2-aryl-1-nitrobenzene product.[6][9]

Advanced Applications: The Path to Sequential Coupling

The product of the first reaction, a 4-bromo-2-aryl-1-nitrobenzene derivative, is itself a valuable intermediate. The remaining C-Br bond can be activated under more forcing conditions to undergo a second, different Suzuki-Miyaura coupling. This sequential approach allows for the synthesis of complex, unsymmetrical tri-aryl systems that would be difficult to access through other methods.

For the second coupling, one might consider:

  • More Active Catalysts : Utilizing catalyst systems known for activating aryl bromides, such as those with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[10][11]

  • Higher Temperatures : Increasing the reaction temperature to overcome the higher activation energy of C-Br bond cleavage.

  • Stronger Bases : Employing a stronger base like K₃PO₄ or Cs₂CO₃ can sometimes facilitate the reaction.

Troubleshooting and Common Side Reactions

  • Protodeborylation : The premature hydrolysis of the boronic acid before it can transmetalate. This can be mitigated by using anhydrous solvents and ensuring a thoroughly inert atmosphere.[11]

  • Dehalogenation : Reduction of the aryl halide starting material to an arene, removing the halogen. This can sometimes occur if sources of hydride are present.[11]

  • Homocoupling : The coupling of two boronic acid molecules to form a symmetrical biaryl. This is often favored at higher temperatures or if the oxidative addition step is slow.

  • Poor Reactivity : If the C-I coupling is sluggish, ensure the catalyst is active and the system is free of oxygen. A different ligand, base, or solvent system may be required for challenging substrates. In some cases, particularly at lower temperatures with PPh₃ ligands, aryl iodides can show surprisingly poor reactivity compared to bromides, a phenomenon linked to the stability of intermediate palladium complexes.[12]

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex organic molecules. Its differential halogen reactivity provides a reliable handle for regioselective Suzuki-Miyaura cross-coupling, enabling the initial functionalization at the iodo-position under controlled conditions. The resulting brominated intermediate opens the door for further diversification through sequential coupling reactions. By understanding the underlying mechanistic principles and carefully selecting catalysts, ligands, and conditions, researchers can effectively harness the synthetic potential of this substrate to accelerate discovery in drug development and materials science.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 4-Bromo-2-iodo-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is a cornerstone of drug discovery, materials science, and agrochemical development.[1][2][3] Among the vast array of building blocks, polyhalogenated nitroaromatics present a unique platform for sequential and site-selective transformations. This guide focuses on 4-bromo-2-iodo-1-nitrobenzene , a trifunctionalized arene that offers a predictable hierarchy of reactivity in palladium-catalyzed cross-coupling reactions. The presence of three distinct functionalities—a nitro group, a bromine atom, and an iodine atom—allows for a programmed introduction of diverse molecular fragments.

The inherent differences in the carbon-halogen bond strengths (C-I < C-Br) provide a reliable handle for regioselective functionalization.[4][5][6] The carbon-iodine bond, being weaker, is more susceptible to oxidative addition to a palladium(0) catalyst, enabling selective coupling at the C2 position while leaving the C-Br bond at the C4 position intact for subsequent transformations.[7] The electron-withdrawing nature of the nitro group further activates the aryl halide towards oxidative addition, often facilitating reactions under milder conditions.[1][5]

This document provides a comprehensive overview of the principles and practices for employing this compound in three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will delve into detailed, field-proven protocols, explain the mechanistic rationale behind the choice of reagents and conditions, and present data in a clear, accessible format for researchers, scientists, and drug development professionals.

The Engine of Discovery: The Palladium Catalytic Cycle

At the heart of these transformations lies the palladium catalytic cycle, a well-orchestrated sequence of elementary steps that facilitates the formation of new carbon-carbon and carbon-heteroatom bonds.[5][8][9] Understanding this cycle is paramount to troubleshooting and optimizing cross-coupling reactions.

A generalized catalytic cycle typically involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in our case, this compound), forming a Pd(II) intermediate. This is often the rate-determining step, and its efficiency is influenced by the nature of the halogen, the electronic properties of the aryl halide, and the choice of ligand.[4][5][10][11] The reactivity order for halogens is generally I > Br > Cl > F.[4][5]

  • Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): In the Suzuki reaction, an organoboron species, activated by a base, transfers its organic group to the palladium center.[12] For the Sonogashira reaction, a copper acetylide, formed in situ, undergoes transmetalation.[13][14] In the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.[15][16]

  • Reductive Elimination: The two organic fragments coupled to the palladium center are expelled as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

The choice of ligands, typically bulky and electron-rich phosphines or N-heterocyclic carbenes (NHCs), is crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination.[5][17][18][19]

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n (Active Catalyst) Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n (Oxidative Adduct) Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(R)L_n Ar-Pd(II)(Nu)L_n (Transmetalation/ Amine Adduct) Ar-Pd(II)(X)L_n->Ar-Pd(II)(R)L_n Transmetalation (M-Nu) or Amine Coordination/Deprotonation Ar-Pd(II)(R)L_n->Pd(0)L_n Product Ar-Nu (Coupled Product) Ar-Pd(II)(R)L_n->Product Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Section 1: Suzuki-Miyaura Coupling - Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly biaryl structures, which are prevalent in pharmaceuticals.[12][20][21] The reaction's tolerance for a wide range of functional groups and the low toxicity of the boron-based byproducts make it an attractive choice for complex molecule synthesis.[8]

Principle of Regioselectivity

When this compound is subjected to Suzuki-Miyaura coupling conditions with one equivalent of a boronic acid, the reaction will preferentially occur at the more reactive C-I bond. This is a direct consequence of the lower bond dissociation energy of the C-I bond compared to the C-Br bond, leading to a faster rate of oxidative addition at the C2 position.[6][7]

Suzuki Regioselectivity Start This compound Intermediate 4-Bromo-2-(aryl)-1-nitrobenzene (Major Product) Start->Intermediate Pd(0), Ligand, Base R-B(OH)2 Selective reaction at C-I Side_Product 2-Iodo-4-(aryl)-1-nitrobenzene (Minor Product) Start->Side_Product Reaction at C-Br (disfavored)

Caption: Regioselective Suzuki coupling with this compound.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C2 Position

This protocol describes a general procedure for the selective coupling of an arylboronic acid at the C2 position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene (anhydrous)

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.[22]

  • Solvent Addition: Add anhydrous, degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio of toluene to water). The total solvent volume should be sufficient to ensure good stirring (e.g., 0.1 M concentration of the limiting reagent).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst System (Pd(OAc)₂/SPhos): Pd(OAc)₂ is a common and relatively inexpensive palladium precursor that is reduced in situ to the active Pd(0) species.[23] SPhos is a bulky, electron-rich biaryl phosphine ligand that promotes the formation of a highly active, low-coordinate Pd(0) complex. This facilitates the oxidative addition of the C-I bond, even at lower temperatures, and enhances the rate of reductive elimination.[5]

  • Base (K₃PO₄): The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species. K₃PO₄ is a moderately strong base that is effective in many Suzuki couplings and is generally compatible with a wide range of functional groups.

  • Solvent System (Toluene/Water): The biphasic solvent system is common for Suzuki reactions. Toluene dissolves the organic reagents, while the aqueous phase dissolves the inorganic base and byproducts. The presence of water can also facilitate the transmetalation step.

Coupling PartnerCatalyst SystemBaseTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄804>95
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃90692
3-Thienylboronic acidPd(PPh₃)₄K₂CO₃100888

Table 1: Representative conditions for selective Suzuki-Miyaura coupling at the C2 position.

Section 2: Buchwald-Hartwig Amination - Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are key components in many pharmaceuticals and organic materials.[15][24][25] This palladium-catalyzed reaction allows for the formation of C-N bonds under relatively mild conditions, tolerating a wide variety of amines and aryl halides.[26]

Protocol 2: Selective Buchwald-Hartwig Amination at the C2 Position

Similar to the Suzuki coupling, the Buchwald-Hartwig amination can be performed selectively at the C2-iodo position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos (3.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous)

  • Schlenk tube

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.

  • Reagent Addition: Add this compound and the amine.

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Catalyst System (Pd₂(dba)₃/XPhos): Pd₂(dba)₃ is a stable Pd(0) source, which eliminates the need for an in situ reduction step.[23] XPhos is another example of a highly effective biaryl phosphine ligand, known for its ability to promote the coupling of a wide range of amines, including sterically hindered ones.[5]

  • Base (NaOtBu): A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine (or the intermediate palladium-amine complex) to form the key palladium-amido species that precedes reductive elimination.[16]

  • Solvent (Toluene): Anhydrous, non-polar solvents like toluene are typically used to prevent the hydrolysis of the strong base and to ensure good solubility of the reagents.

AmineCatalyst SystemBaseTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOtBu1001294
AnilinePd(OAc)₂ / RuPhosCs₂CO₃1101885
n-ButylaminePd₂(dba)₃ / BrettPhosK₃PO₄901689

Table 2: Representative conditions for selective Buchwald-Hartwig amination at the C2 position.

Section 3: Sonogashira Coupling - Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides, providing a direct route to arylalkynes.[13][14][27] These products are valuable intermediates in the synthesis of natural products, pharmaceuticals, and conjugated materials.[3][9] The reaction is typically co-catalyzed by palladium and copper(I).[13][28]

Protocol 3: Selective Sonogashira Coupling at the C2 Position

This protocol details the selective alkynylation at the C2-iodo position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (3 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (anhydrous)

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Add the anhydrous solvent (THF or DMF), followed by the amine base and the terminal alkyne via syringe.[28]

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts) and brine. Dry the organic layer and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Catalyst System (Pd(PPh₃)₂Cl₂/CuI): This is a classic Sonogashira catalyst system. The palladium complex is the primary catalyst for the cross-coupling cycle, while CuI acts as a co-catalyst. The copper(I) reacts with the terminal alkyne and the amine base to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[14]

  • Base (Et₃N or DIPEA): The amine base serves two purposes: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide, and it acts as a scavenger for the hydrogen halide byproduct generated during the reaction.[28]

  • Solvent (THF or DMF): Polar aprotic solvents like THF or DMF are typically used as they effectively dissolve the various components of the reaction mixture.

Experimental Workflow Setup 1. Reaction Setup (Add solids to Schlenk flask) Inert 2. Inert Atmosphere (Evacuate/Backfill with Ar/N2) Setup->Inert Addition 3. Add Solvents & Liquid Reagents Inert->Addition Reaction 4. Heat and Stir (Monitor by TLC/LC-MS) Addition->Reaction Workup 5. Aqueous Work-up (Quench, Extract, Wash, Dry) Reaction->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Product Pure Product Purify->Product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Conclusion and Future Directions

This compound stands out as a highly valuable and versatile building block in organic synthesis. The predictable regioselectivity governed by the differential reactivity of the C-I and C-Br bonds allows for a stepwise and controlled elaboration of the aromatic core. The protocols outlined in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide a solid foundation for researchers to harness the synthetic potential of this substrate. The resulting 4-bromo-2-substituted-1-nitrobenzene intermediates are themselves primed for further functionalization at the C4 position, opening pathways to complex, multi-substituted aromatic compounds with applications in medicinal chemistry and materials science. Further exploration into other palladium-catalyzed reactions, such as Heck, Stille, or cyanation reactions, will undoubtedly continue to expand the synthetic utility of this powerful reagent.

References

Application Notes and Protocols for the Use of 4-Bromo-2-iodo-1-nitrobenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Differentiated Building Block for Sequential Synthesis

In the landscape of modern organic synthesis, the strategic and selective functionalization of aromatic cores is paramount for the efficient construction of complex molecules in pharmaceutical and materials science. 4-Bromo-2-iodo-1-nitrobenzene emerges as a highly valuable and versatile building block, distinguished by its unique arrangement of three key functional groups: a nitro moiety and two different halogen atoms. The inherent disparity in the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds towards transition-metal catalysts, particularly palladium, is the cornerstone of its utility.

The C-I bond is significantly weaker and thus more susceptible to oxidative addition to a palladium(0) center than the more robust C-Br bond. This reactivity differential (C-I >> C-Br) allows for exquisite chemoselective functionalization at the C-2 position, leaving the C-4 bromine atom intact for subsequent, often harsher, cross-coupling transformations.[1] This guide provides an in-depth exploration of the applications of this compound, detailing field-proven insights and step-by-step protocols for its use in key palladium-catalyzed cross-coupling reactions and its subsequent transformation into valuable heterocyclic scaffolds.

Core Principle: Chemoselective Palladium-Catalyzed Cross-Coupling

The primary synthetic value of this compound lies in its capacity for sequential, site-selective cross-coupling reactions. By carefully selecting the catalyst, ligands, and reaction conditions, chemists can orchestrate a sequence of bond formations, first at the more reactive C-I bond, followed by a second coupling at the C-Br bond. The electron-withdrawing nitro group further influences the reactivity of the aromatic ring, making it an excellent substrate for these transformations.

Below is a conceptual workflow illustrating this principle of sequential functionalization.

G A This compound B First Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) A->B Mild Conditions Targets C-I bond C 4-Bromo-2-(R¹)-1-nitrobenzene (Monofunctionalized Intermediate) B->C D Second Pd-Catalyzed Cross-Coupling C->D Harsher Conditions Targets C-Br bond F Reduction of Nitro Group C->F (Optional) E 4-(R²)-2-(R¹)-1-nitrobenzene (Difunctionalized Product) D->E E->F G 4-(R²)-2-(R¹)-aniline F->G H Cyclization/ Further Derivatization G->H I Complex Heterocyclic Scaffolds H->I

Diagram 1: Conceptual workflow for sequential functionalization.

Application I: Selective Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are the most prominent applications for this substrate, enabling the formation of C(sp²)–C(sp²) and C(sp²)–C(sp) bonds with high fidelity at the C-2 position.

A. Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura reaction is a robust method for creating biaryl linkages. When employing this compound, milder reaction conditions can be used to selectively couple a boronic acid at the C-2 position.

Representative Protocol: Selective Suzuki-Miyaura Coupling

This protocol is a generalized procedure adapted for the selective coupling at the C-I bond. Optimization may be required for specific boronic acid partners.

Reagent/ComponentMolar Equiv.Purpose
This compound1.0Starting Material
Arylboronic Acid1.1 - 1.3Coupling Partner
Pd(PPh₃)₄0.02 - 0.05Palladium(0) Catalyst
K₂CO₃ or Cs₂CO₃2.0 - 3.0Base
1,4-Dioxane/H₂O (4:1)-Solvent System

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst and Solvent Addition: Under a positive pressure of Argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). Add the degassed solvent mixture (1,4-Dioxane/H₂O) via syringe to achieve a concentration of approximately 0.1 M with respect to the starting material.

  • Reaction Execution: Heat the reaction mixture to a temperature of 70-80 °C. Causality Note: Lower temperatures are employed to favor the selective oxidative addition at the more labile C-I bond.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

B. Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling provides a direct route to introduce alkynyl moieties, which are versatile functional handles for further transformations or key components of conjugated materials. The reaction is catalyzed by palladium and a copper(I) co-catalyst.

G sub This compound + R-C≡C-H cat Pd(PPh₃)₂Cl₂ (cat.) CuI (cat.) Et₃N (Base) sub->cat THF or DMF, RT to 50°C prod 4-Bromo-2-(alkynyl)-1-nitrobenzene cat->prod

Diagram 2: General scheme for selective Sonogashira coupling.

Representative Protocol: Selective Sonogashira Coupling

Reagent/ComponentMolar Equiv.Purpose
This compound1.0Starting Material
Terminal Alkyne1.2 - 1.5Coupling Partner
Pd(PPh₃)₂Cl₂0.02 - 0.05Palladium(II) Pre-catalyst
Copper(I) Iodide (CuI)0.05 - 0.10Co-catalyst
Triethylamine (Et₃N)2.0 - 3.0Base & Solvent
Anhydrous THF or DMF-Co-solvent (optional)

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed THF or DMF (to 0.1-0.2 M), followed by degassed triethylamine (2.5 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature. If the reaction is sluggish, gentle heating to 40-50 °C can be applied. Causality Note: The high reactivity of the C-I bond often allows Sonogashira couplings to proceed at or near room temperature, preserving the C-Br bond.

  • Monitoring: Monitor the reaction by TLC, observing the disappearance of the starting material.

  • Work-up: Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove catalyst residues, washing the pad with additional ether.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Application II: Selective Carbon-Nitrogen Bond Formation

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[2] While reactions involving nitroarenes can be challenging due to potential catalyst inhibition or side reactions, selective amination at the C-I position of this compound is feasible with careful selection of a modern catalyst system. The use of sterically hindered biarylphosphine ligands is often crucial for achieving high reactivity at lower temperatures.

Representative Protocol: Selective Buchwald-Hartwig Amination

Reagent/ComponentMolar Equiv.Purpose
This compound1.0Starting Material
Amine (Primary or Secondary)1.2Coupling Partner
Pd₂(dba)₃ or Pd(OAc)₂0.01 - 0.02Palladium Pre-catalyst
XPhos or RuPhos0.02 - 0.04Ligand
NaOtBu or Cs₂CO₃1.4 - 2.0Base
Toluene or Dioxane-Anhydrous Solvent

Step-by-Step Methodology:

  • Glovebox Setup: In an inert atmosphere glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., XPhos, 3 mol%), and the base (e.g., NaOtBu, 1.5 equiv) to a Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene to the tube.

  • Reaction Execution: Seal the tube and remove it from the glovebox. Heat the mixture with vigorous stirring at 80-100 °C. Causality Note: The choice of a highly active catalyst system (Pd/biarylphosphine ligand) is critical to facilitate the reaction at a temperature low enough to discriminate between the C-I and C-Br bonds.

  • Monitoring & Work-up: After consumption of the starting material (monitored by LC-MS), cool the reaction, dilute with ethyl acetate, and filter through Celite®.

  • Purification: Concentrate the filtrate and purify the crude product via column chromatography.

Application III: Synthesis of Heterocyclic Scaffolds

The true synthetic power of this compound is realized when its cross-coupling products are used as advanced intermediates for the construction of complex heterocyclic systems. The nitro group is a versatile precursor to an amine, which can then participate in intramolecular cyclization reactions.

Case Study: Palladium-Catalyzed Synthesis of Carbazoles

A documented application involves a sequential Stille coupling followed by a reductive N-heteroannulation to form carbazolone derivatives, which are precursors to various carbazole alkaloids.

G sub This compound stille Stille Coupling sub->stille stille_reagent 2-(Tri-n-butylstannyl)- 2-cyclohexen-1-one stille_reagent->stille intermediate 2-(4-Bromo-2-nitrophenyl)- 2-cyclohexen-1-one stille->intermediate PdCl₂(PhCN)₂, Ph₃As, CuI, NMP cyclization Reductive N-Heteroannulation intermediate->cyclization Pd(dba)₂, dppp, Phen, CO product 6-Bromo-1,2-dihydro-4(3H)-carbazolone cyclization->product

Diagram 3: Workflow for carbazolone synthesis.

Protocol: Stille Coupling of this compound

This protocol has been validated for the synthesis of a key carbazole precursor.

Reagent/ComponentAmount / Equiv.Purpose
This compound1.0 equiv (0.97 mmol)Starting Material
2-(Tri-n-butylstannyl)-2-cyclohexen-1-one1.1 equivCoupling Partner
PdCl₂(PhCN)₂5 mol%Catalyst
Triphenylarsine (Ph₃As)10 mol%Ligand
Copper(I) Iodide (CuI)10 mol%Co-catalyst
N-Methyl-2-pyrrolidone (NMP)3 mLSolvent

Step-by-Step Methodology:

  • Reaction Setup: A mixture of this compound (318 mg, 0.97 mmol), PdCl₂(PhCN)₂ (18.9 mg, 0.05 mmol), Ph₃As (30.5 mg, 0.10 mmol), and CuI (18.2 mg, 0.10 mmol) in NMP (3 mL) is prepared in a reaction vessel.

  • Stannane Addition: 2-(Tri-n-butylstannyl)-2-cyclohexen-1-one is added to the mixture.

  • Reaction Execution: The reaction is stirred at room temperature for 2 days.

  • Work-up and Purification: The reaction is quenched and worked up using standard procedures for Stille couplings. The resulting product, 2-(4-Bromo-2-nitrophenyl)-2-cyclohexen-1-one, is purified. (Reported Yield: 56%).

The intermediate from this reaction can then undergo a palladium-catalyzed reductive cyclization (e.g., using Pd(dba)₂, dppp, 1,10-phenanthroline, and CO) to yield the corresponding carbazolone. This two-step sequence highlights the utility of this compound in building complex heterocyclic frameworks.

Conclusion

This compound is a strategically designed building block that offers exceptional control over the synthesis of polysubstituted aromatic compounds. Its value is rooted in the predictable and exploitable reactivity difference between its carbon-iodine and carbon-bromine bonds. By leveraging chemoselective palladium-catalyzed cross-coupling reactions, researchers can sequentially install diverse functionalities with high precision. Furthermore, the nitro group serves as a synthetic handle for subsequent transformations, most notably the construction of nitrogen-containing heterocycles. The protocols and principles outlined in this guide provide a robust framework for scientists and drug development professionals to effectively utilize this versatile reagent in their synthetic endeavors.

References

Application Notes & Protocols: 4-Bromo-2-iodo-1-nitrobenzene – A Versatile Precursor for Orthogonal Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-bromo-2-iodo-1-nitrobenzene, a uniquely functionalized aromatic compound, as a pivotal precursor in the synthesis of complex pharmaceutical intermediates. The strategic placement of three distinct functionalities—a nitro group, a bromine atom, and an iodine atom—on the benzene ring imparts exceptional versatility. This document elucidates the principle of orthogonal synthesis enabled by the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. We provide detailed, field-proven protocols for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, demonstrating the site-selective functionalization of the C-I bond. Furthermore, the role of the electron-withdrawing nitro group in activating the scaffold for subsequent transformations, such as nucleophilic aromatic substitution and reduction to a primary amine, is discussed. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block for the efficient construction of diverse molecular architectures.

Introduction: The Principle of Orthogonal Reactivity

This compound (CAS No: 343864-78-8) is a crystalline solid with the molecular formula C₆H₃BrINO₂.[1][2] Its utility in modern organic synthesis, particularly in pharmaceutical development, stems from its pre-functionalized scaffold that allows for sequential and site-selective chemical modifications. This capability, often termed "orthogonal synthesis," is rooted in the differential reactivity of its two halogen substituents.

The carbon-iodine bond is significantly weaker and more polarized than the carbon-bromine bond. This difference in bond dissociation energies (BDEs) is the cornerstone of its selective chemistry, allowing for the preferential reaction at the C-I position under carefully controlled conditions, most notably in palladium-catalyzed cross-coupling reactions.[3][4] The general reactivity trend for oxidative addition to a Pd(0) catalyst is C–I > C–Br > C–Cl.[3]

Simultaneously, the potent electron-withdrawing nature of the nitro group, positioned ortho to the iodine and para to the bromine, profoundly influences the electronic character of the ring. It activates the aryl halide positions towards nucleophilic attack and provides a synthetic handle for further transformations, such as reduction to an aniline derivative.[5][6] This combination of features makes this compound a high-value precursor for building libraries of complex molecules from a single, versatile starting material.

Caption: Logical flow of orthogonal synthesis using this compound.

Site-Selective Cross-Coupling Reactions: Protocols and Insights

The preferential reactivity of the C-I bond is most effectively exploited in palladium-catalyzed cross-coupling reactions. This section provides detailed protocols for three fundamental transformations.

Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, particularly for creating biaryl scaffolds, which are prevalent in pharmaceuticals.[7][8][9] When using this compound, the reaction can be tuned to selectively couple an arylboronic acid at the C-2 position, leaving the C-4 bromine intact for subsequent functionalization.

Causality of Selectivity: The catalytic cycle begins with the oxidative addition of a Pd(0) species to the aryl halide. Due to the lower bond energy of the C-I bond compared to the C-Br bond, the oxidative addition occurs preferentially at the C-I bond.[3][4] This initial step is typically the rate-determining step and dictates the overall site-selectivity of the reaction.

Suzuki_Workflow start Start reagents Combine: 1. This compound 2. Arylboronic Acid 3. Pd Catalyst (e.g., Pd(PPh₃)₄) 4. Base (e.g., K₂CO₃) 5. Solvent (e.g., Dioxane/H₂O) start->reagents purge Degas Mixture (N₂ or Ar Purge) reagents->purge heat Heat to Reaction Temp (e.g., 80-100 °C) Monitor by TLC/LC-MS purge->heat workup Aqueous Workup: 1. Dilute with EtOAc 2. Wash with H₂O, Brine 3. Dry (Na₂SO₄) heat->workup purify Purify by Column Chromatography workup->purify product Isolate Product: 4-Bromo-2-aryl-1-nitrobenzene purify->product end End product->end

Caption: Experimental workflow for the site-selective Suzuki-Miyaura coupling.

Protocol 2.1: Synthesis of 4-Bromo-2-(4-methoxyphenyl)-1-nitrobenzene

  • Reagent Preparation: To a flame-dried round-bottom flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water. The total solvent volume should be sufficient to make the reaction mixture approximately 0.1 M with respect to the starting aryl halide.

  • Inerting: Seal the flask with a septum, and purge with nitrogen or argon gas for 15-20 minutes while stirring.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃Dioxane/H₂O90~85%
4-Methylphenylboronic acidPd(dppf)Cl₂ (2%)Cs₂CO₃Toluene/H₂O100~90%
3-Pyridylboronic acidPd(OAc)₂/SPhos (2%)K₃PO₄Dioxane/H₂O95~78%
Sonogashira Coupling for Arylalkyne Synthesis

The Sonogashira coupling provides a powerful route to C(sp²)-C(sp) bonds, forming arylalkynes.[10][11][12] This reaction is crucial for introducing rigid, linear linkers into molecular structures, a common strategy in drug design. The reaction exhibits excellent selectivity for the C-I position.

Causality of Selectivity: The mechanism involves two interlinked catalytic cycles. The palladium cycle is initiated by the selective oxidative addition into the C-I bond.[13] The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the arylpalladium(II) complex.[11] Reductive elimination yields the final product.

Protocol 2.2: Synthesis of 4-Bromo-2-(phenylethynyl)-1-nitrobenzene

  • Reagent Preparation: To a Schlenk flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 eq), and copper(I) iodide (CuI) (0.04 eq).

  • Inerting: Evacuate and backfill the flask with nitrogen or argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (TEA) (3.0 eq) via syringe. Stir to dissolve the solids.

  • Alkyne Addition: Add phenylacetylene (1.1 eq) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature. The reaction is often exothermic and can proceed to completion within 1-3 hours. Monitor by TLC.

  • Workup: Once complete, filter the reaction mixture through a pad of Celite to remove the amine salt and catalyst residues, washing with THF or ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to obtain the desired arylalkyne.

Alkyne PartnerPd Catalyst (mol%)Cu(I) Source (mol%)SolventTempYield (%)
TrimethylsilylacetylenePd(PPh₃)₄ (2%)CuI (4%)THF/TEART~92%
1-HeptynePd(PPh₃)₂Cl₂ (2%)CuI (4%)DMF/DIPART~88%
Propargyl alcoholPd(OAc)₂/XPhos (2%)CuI (5%)Dioxane/TEA50 °C~85%
Buchwald-Hartwig Amination for C-N Bond Formation

The formation of carbon-nitrogen bonds is one of the most important transformations in the synthesis of pharmaceuticals. The Buchwald-Hartwig amination allows for the coupling of an amine with an aryl halide.[14][15] This reaction can be performed with high selectivity at the C-I position of our precursor.

Causality of Selectivity: Similar to the other cross-coupling reactions, the catalytic cycle is initiated by the preferential oxidative addition of the Pd(0) catalyst to the more reactive C-I bond.[15] Subsequent steps involve the formation of a palladium-amido complex followed by reductive elimination to form the C-N bond and regenerate the catalyst.

Protocol 2.3: Synthesis of N-benzyl-4-bromo-2-nitroaniline

  • Reagent Preparation: In a glovebox or under a nitrogen atmosphere, add sodium tert-butoxide (NaOt-Bu, 1.4 eq) to an oven-dried Schlenk tube.

  • Catalyst/Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 eq) and the appropriate phosphine ligand (e.g., Xantphos, 0.03 eq).

  • Reactant Addition: Add this compound (1.0 eq) and anhydrous, degassed toluene.

  • Amine Addition: Add benzylamine (1.2 eq) via syringe.

  • Reaction: Seal the tube and heat in an oil bath at 100 °C for 12-24 hours. Monitor by LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and quench carefully with water.

  • Isolation & Purification: Separate the layers, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

Amine PartnerPd Source/Ligand (mol%)BaseSolventTemp (°C)Yield (%)
MorpholinePd(OAc)₂/BINAP (2%)Cs₂CO₃Toluene110~91%
AnilinePd₂(dba)₃/XPhos (1.5%)K₃PO₄Dioxane100~83%
n-ButylaminePd(OAc)₂/RuPhos (2%)NaOt-BuToluene100~89%

Further Transformations of the Nitro Group

A significant advantage of using a nitro-substituted precursor is that the nitro group itself is a versatile synthetic handle. After performing selective functionalization at the C-I (and subsequently, the C-Br) position, the nitro group can be reduced to an amine. This transformation unlocks a new site for diversification (e.g., amide bond formation, diazotization).

Protocol 3.1: Reduction of Nitroarene to Aniline

  • Setup: Dissolve the nitro-substituted intermediate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and stir for 1-3 hours until the starting material is consumed (monitor by TLC).

  • Workup: Cool the reaction to room temperature and carefully basify to pH > 8 by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Extract the product into ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude aniline derivative, which can be purified by chromatography if necessary.

This reduction converts the strongly electron-withdrawing nitro group into a strongly electron-donating amino group, dramatically altering the electronic properties of the aromatic ring and providing a nucleophilic center for further reactions.

Conclusion

This compound stands out as a premier building block for the synthesis of pharmaceutical intermediates due to its capacity for programmed, orthogonal functionalization. The reliable site-selectivity in palladium-catalyzed cross-coupling reactions at the C-I position provides a robust entry point for molecular diversification, while the C-Br bond and the nitro group are preserved for subsequent, orthogonal transformations. The protocols detailed herein serve as a validated starting point for researchers to harness the synthetic power of this versatile precursor, enabling the efficient and strategic construction of complex molecular targets.

References

Application Notes and Protocols for the Chemoselective Buchwald-Hartwig Amination of 4-Bromo-2-iodo-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Chemoselectivity in Polyhalogenated Systems

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science. A significant challenge and opportunity within this field lies in the selective functionalization of polyhalogenated aromatic compounds. The substrate at the heart of this guide, 4-Bromo-2-iodo-1-nitrobenzene, presents a fascinating case study in chemoselectivity. Possessing two distinct halogen atoms, iodine and bromine, this molecule allows for a nuanced approach to C-N bond formation, predicated on the differential reactivity of the carbon-halogen bonds.

This technical guide provides a comprehensive exploration of the chemoselective Buchwald-Hartwig amination of this compound. We will delve into the mechanistic principles that govern this selectivity, offer detailed, field-proven protocols for achieving mono-amination at the more reactive C-I bond, and discuss the critical experimental parameters that ensure a successful and reproducible outcome.

The Scientific Rationale: Exploiting the Halogen Reactivity Gradient

The ability to selectively functionalize one halogen in the presence of another is a powerful tool in multistep synthesis. In the context of the Buchwald-Hartwig amination, this selectivity is primarily governed by the rate of the initial oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond.[2] The energy barrier for this crucial step is inversely proportional to the strength of the C-X bond, leading to a well-established reactivity trend:

C-I > C-Br > C-Cl > C-F [3]

For this compound, the carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond. Consequently, the palladium(0) catalyst will preferentially undergo oxidative addition at the C-I bond. By carefully controlling the reaction stoichiometry and conditions, it is possible to achieve highly selective mono-amination at the 2-position, leaving the bromine atom at the 4-position untouched for subsequent transformations. This stepwise approach opens avenues for the divergent synthesis of complex, polysubstituted anilines.

The presence of the strongly electron-withdrawing nitro group further activates the aromatic ring towards nucleophilic attack, which can influence the overall reaction kinetics. While beneficial for the oxidative addition step, care must be taken in the choice of base, as strong alkoxides can sometimes participate in unwanted side reactions with nitro-containing substrates.[4]

Catalytic System and Key Reagents

The success of a chemoselective Buchwald-Hartwig amination hinges on the judicious selection of the catalyst, ligand, base, and solvent.

ComponentRecommended ReagentsRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Readily available and effective sources of Pd(0) in situ.
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich phosphine ligands that promote efficient oxidative addition and reductive elimination.[5]
Base Cs₂CO₃, K₃PO₄Weaker inorganic bases that are generally more compatible with nitro-functionalized substrates than strong alkoxides like NaOtBu.[6]
Solvent Toluene, Dioxane, THFAprotic solvents that are compatible with the reaction conditions.
Amine Primary or Secondary AminesThe nature of the amine will influence the reaction kinetics and yield.

Experimental Protocols

The following protocols are designed to provide a robust starting point for the chemoselective mono-amination of this compound. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific amine coupling partners.

Protocol 1: General Procedure for Chemoselective Mono-amination

This protocol is adapted from established procedures for the selective amination of polyhalogenated aryl halides.[3]

Reaction Scheme:

A representative reaction scheme.

Materials:

  • This compound (1.0 equiv.)

  • Amine (primary or secondary, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)

  • XPhos (0.04 equiv.)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv.)

  • Anhydrous toluene

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv.), XPhos (0.04 equiv.), and Cs₂CO₃ (1.5 equiv.).

  • Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Under a positive pressure of inert gas, add this compound (1.0 equiv.).

  • Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by the amine (1.2 equiv.).

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-4-bromo-1-nitrobenzene derivative.

Workflow Diagram

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add Pd(OAc)₂, XPhos, & Cs₂CO₃ to a dry flask B Evacuate and backfill with inert gas A->B C Add this compound B->C D Add anhydrous toluene and amine C->D E Heat to 100 °C with stirring D->E F Monitor progress by TLC or LC-MS E->F G Cool to room temperature F->G H Dilute with EtOAc and filter through Celite® G->H I Wash with water and brine H->I J Dry organic layer and concentrate I->J K Purify by flash column chromatography J->K Catalytic_Cycle Generalized Catalytic Cycle Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(I) Pd0->OA_complex Oxidative Addition (Ar-I) Amine_complex [L-Pd(II)(Ar)(R¹R²NH)]⁺I⁻ OA_complex->Amine_complex + R¹R²NH Amido_complex L-Pd(II)(Ar)(NR¹R²) Amine_complex->Amido_complex - HI (Base) Amido_complex->Pd0 Reductive Elimination

References

Application Note: Regioselective Stille Coupling of 4-Bromo-2-iodo-1-nitrobenzene for Advanced Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the regioselective Stille cross-coupling of 4-Bromo-2-iodo-1-nitrobenzene. This substrate, featuring two distinct halogen atoms on an electron-deficient aromatic ring, presents a unique challenge and opportunity for selective functionalization. This document elucidates the mechanistic principles governing the selective activation of the C-I bond over the C-Br bond and furnishes researchers, scientists, and drug development professionals with robust, step-by-step protocols for achieving high-yield, site-selective mono-arylation. Further discussion on achieving sequential or double coupling is also provided, alongside troubleshooting insights to address common experimental challenges.

Introduction: The Challenge of Regioselective Synthesis

Polyhalogenated aromatic compounds are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The ability to selectively functionalize one halogen site in the presence of others is a powerful strategy for the rapid and efficient construction of molecular complexity.[1] The substrate this compound is a prime example, offering two reactive handles for carbon-carbon bond formation. The primary challenge lies in controlling the reaction to target a specific C-X bond.

The Stille reaction, a palladium-catalyzed cross-coupling between an organostannane and an organic halide, is exceptionally well-suited for this task.[2][3][4] Its remarkable tolerance for a wide array of functional groups, including the strongly electron-withdrawing nitro group present on our substrate, makes it a superior choice over many other coupling methods.[5] This note will detail the strategies and precise conditions required to harness the inherent reactivity differences between the aryl-iodide and aryl-bromide bonds to achieve predictable and high-yielding regioselective transformations.

Mechanistic Rationale for Regioselectivity

The Stille coupling proceeds through a well-established catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][6] The regioselectivity in the coupling of this compound is determined almost exclusively in the first step of this cycle.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond. The rate of this step is highly dependent on the bond dissociation energy of the C-X bond. The C-I bond is significantly weaker than the C-Br bond, leading to a much faster rate of oxidative addition at the iodo-substituted position.[1][7] This kinetic preference forms the basis for selective mono-functionalization.

  • Transmetalation: Following oxidative addition, the organostannane reagent transfers its organic group to the palladium(II) center.[2][3]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]

By carefully controlling reaction conditions—primarily temperature and reaction time—it is possible to exploit the rate differential of oxidative addition to exclusively form the product coupled at the C-2 (iodo) position while leaving the C-4 (bromo) position intact for subsequent transformations.

Stille_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition (Rate-Determining for Selectivity) pd0->ox_add substrate Ar-I (or Ar-Br) substrate->ox_add pd_intermediate Ar-Pd(II)L₂-I ox_add->pd_intermediate C-I bond cleavage is faster transmetalation Transmetalation pd_intermediate->transmetalation stannane R-Sn(Alkyl)₃ stannane->transmetalation SnX(Alkyl)₃ byproduct pd_intermediate2 Ar-Pd(II)L₂-R transmetalation->pd_intermediate2 reductive_elim Reductive Elimination pd_intermediate2->reductive_elim product Ar-R (Coupled Product) reductive_elim->product reductive_elim->center_node center_node->pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocols

Safety Precautions: Organotin compounds are toxic and must be handled with extreme care in a well-ventilated fume hood.[3][8] All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents to prevent catalyst degradation.

Protocol 1: Selective Mono-Coupling at the C-I Position

This protocol is optimized for the selective reaction at the C-2 (iodo) position, yielding 4-Bromo-2-(substituted)-1-nitrobenzene.

Materials:

  • This compound (1.0 eq)

  • Organostannane (e.g., Tributyl(vinyl)tin) (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Anhydrous, degassed Toluene or Dioxane

  • Aqueous Potassium Fluoride (KF) solution (for work-up)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (e.g., 328 mg, 1.0 mmol) and the palladium catalyst, Pd(PPh₃)₄ (e.g., 35 mg, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with Argon three times.

  • Solvent Addition: Add anhydrous and degassed toluene (10 mL) via syringe. Stir the mixture to dissolve the solids.

  • Reagent Addition: Add the organostannane reagent (e.g., Tributyl(vinyl)tin, 349 mg, 1.1 mmol) to the reaction mixture via syringe.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL).

  • Tin Removal: Stir the organic mixture vigorously with a saturated aqueous solution of KF (15 mL) for 1-2 hours. A precipitate of tributyltin fluoride will form. Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with brine (2 x 15 mL), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure mono-coupled product.

Protocol 2: Sequential or One-Pot Double Coupling

To achieve double coupling, the mono-coupled product from Protocol 1 can be isolated, purified, and subjected to a second Stille coupling under more forcing conditions. Alternatively, a one-pot approach can be used by increasing the stoichiometry of the organostannane and the reaction temperature.

Materials:

  • This compound (1.0 eq)

  • Organostannane (2.5 eq)

  • Pd₂(dba)₃ (2-4 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (8-16 mol%)

  • Anhydrous, degassed Toluene or DMF

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (328 mg, 1.0 mmol), Pd₂(dba)₃ (e.g., 28 mg, 0.03 mmol), and P(o-tol)₃ (e.g., 73 mg, 0.24 mmol).

  • Inert Atmosphere: Seal, evacuate, and backfill with Argon as described in Protocol 1.

  • Solvent & Reagent Addition: Add anhydrous toluene (10 mL) followed by the organostannane (2.5 mmol) via syringe.

  • Reaction: Heat the mixture to 110 °C and stir vigorously for 12-24 hours, monitoring by TLC or GC-MS. The higher temperature is required to facilitate the oxidative addition to the more robust C-Br bond.

  • Work-up and Purification: Follow steps 6-9 as outlined in Protocol 1.

Data Summary and Expected Outcomes

The choice of catalyst, ligand, and reaction conditions is crucial for achieving the desired outcome. The following table summarizes the key parameters for selective coupling.

ParameterProtocol 1: Mono-Coupling (C-I)Protocol 2: Double CouplingRationale
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ / P(o-tol)₃Pd(PPh₃)₄ is milder and selective for C-I.[9] The Pd₂(dba)₃ system with bulky, electron-rich phosphines is more robust for cleaving the stronger C-Br bond.[9][10]
Organostannane 1.0 - 1.2 eq2.2 - 2.5 eqStoichiometry controls the extent of reaction.
Temperature 80 - 90 °C100 - 110 °CLower temperature exploits the kinetic difference between C-I and C-Br cleavage. Higher temperature is needed to overcome the activation energy for C-Br cleavage.
Solvent Toluene, DioxaneToluene, DMFPolar aprotic solvents like DMF can sometimes accelerate the coupling of less reactive halides.[6]
Expected Product 4-Bromo-2-(R)-1-nitrobenzene2,4-Di(R)-1-nitrobenzeneSelective vs. exhaustive functionalization.

Experimental Workflow Visualization

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Flame-dry Schlenk flask p2 Add Substrate & Catalyst p1->p2 p3 Establish Inert Atmosphere (Evacuate/Backfill Ar) p2->p3 r1 Add Anhydrous Solvent p3->r1 r2 Add Organostannane r1->r2 r3 Heat & Stir (80-110 °C) r2->r3 r4 Monitor by TLC/GC-MS r3->r4 w1 Cool to RT & Dilute r4->w1 Reaction Complete w2 Aqueous KF Wash (Tin Removal) w1->w2 w3 Filter through Celite® w2->w3 w4 Extract & Dry w3->w4 w5 Concentrate in vacuo w4->w5 w6 Column Chromatography w5->w6 final_product final_product w6->final_product Pure Product

Caption: General experimental workflow for the Stille coupling reaction.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient temperature; Poor quality reagents/solvents.Use a fresh bottle of catalyst or a different catalyst/ligand system. Ensure solvents are anhydrous and degassed. Increase reaction temperature in 10 °C increments.
Formation of Homocoupled Stannane Product Oxygen contamination leading to side reactions.Ensure the system is thoroughly purged with an inert gas. Use freshly degassed solvents.
Low Yield after Purification Incomplete removal of tin byproducts; Product loss during chromatography.Extend the duration of the KF wash or perform it multiple times. Optimize the solvent system for column chromatography.
Loss of Regioselectivity (Protocol 1) Reaction temperature too high or reaction time too long.Reduce the reaction temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed.

Conclusion

The Stille cross-coupling reaction is a highly effective method for the regioselective functionalization of this compound. By leveraging the significant difference in reactivity between the carbon-iodine and carbon-bromine bonds, researchers can selectively introduce a wide variety of organic moieties at the C-2 position under relatively mild conditions. The protocols and guidelines presented in this application note offer a robust starting point for the synthesis of valuable, selectively substituted nitroaromatic intermediates, which are precursors to a multitude of complex target molecules in medicinal and materials chemistry.

References

Introduction: The Strategic Value of a Differentiated Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Selective Functionalization of 4-Bromo-2-iodo-1-nitrobenzene

In the landscape of medicinal chemistry and materials science, the rational design of complex molecular architectures is paramount. Success in this endeavor often hinges on the availability of versatile chemical building blocks that allow for precise, stepwise, and predictable modifications. This compound is one such scaffold of significant strategic importance. Its utility is derived from the differential reactivity of its two halogen substituents—iodine and bromine—in palladium-catalyzed cross-coupling reactions. This inherent electronic disparity enables chemists to perform selective functionalization, a process often referred to as orthogonal synthesis.

The carbon-iodine (C-I) bond is weaker and therefore more susceptible to oxidative addition by a palladium(0) catalyst than the more robust carbon-bromine (C-Br) bond.[1][2][3] This fundamental reactivity difference (C–I > C–Br >> C–Cl) is the cornerstone of the methodologies described herein.[3] By carefully controlling reaction conditions, one can functionalize the C-I position with high chemoselectivity, leaving the C-Br bond untouched for subsequent transformations. The presence of the strongly electron-withdrawing nitro group further influences the electronic properties of the aromatic ring, activating it for certain transformations and providing a synthetic handle for reduction to an aniline, which opens yet another avenue for molecular diversification.[2][3]

This guide provides detailed protocols and mechanistic insights for the selective functionalization of this compound, empowering researchers to leverage this powerful intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.[4][5]

Principle of Chemoselectivity: The C-I vs. C-Br Reactivity Gradient

The success of selective cross-coupling on dihalogenated arenes is governed by the kinetics of the rate-determining step, which is typically the oxidative addition of the aryl halide to the Pd(0) catalyst.[1] The lower bond dissociation energy of the C-I bond compared to the C-Br bond means that the activation barrier for oxidative addition at the C-2 (iodo) position is significantly lower than at the C-4 (bromo) position. This allows for a thermodynamic and kinetic window where the C-I bond can react selectively.

The general catalytic cycle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) proceeds via three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond, forming a Pd(II) intermediate. This is the selectivity-determining step.[6][7]

  • Transmetalation (or equivalent): The nucleophilic coupling partner exchanges its organic group with the halide on the palladium center.

  • Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst.[6]

By tuning the reaction parameters—specifically temperature, catalyst, and ligand choice—this reactivity gap can be exploited to achieve near-perfect selectivity for the iodo position.

G cluster_0 Selective Functionalization Pathway A 4-Bromo-2-iodo- 1-nitrobenzene B Selective Reaction at C-I Bond (e.g., Suzuki, Sonogashira) A->B Pd(0) Catalyst, Nucleophile 1 (R-M) C 4-Bromo-2-(R)- 1-nitrobenzene (C-Br intact) B->C D Subsequent Reaction at C-Br Bond C->D Pd(0) Catalyst, Nucleophile 2 (R'-M) E 4-(R')-2-(R)- 1-nitrobenzene (Disubstituted Product) D->E

Caption: Orthogonal synthesis strategy for this compound.

Application Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds.[8] Its tolerance for a wide range of functional groups makes it ideal for complex molecule synthesis. In the case of this compound, a selective Suzuki coupling can be readily achieved at the more reactive C-I position.

Rationale for Experimental Choices:
  • Catalyst: A standard Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with phosphine ligands is used. The ligand choice can be crucial; triphenylphosphine (PPh₃) is often sufficient for the reactive C-I bond.[9]

  • Base: A base such as K₂CO₃ or K₃PO₄ is required to activate the boronic acid for the transmetalation step.[8] K₃PO₄ is often effective at lower temperatures.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used to dissolve both the organic substrate and the inorganic base.

  • Temperature: Mild temperatures (e.g., 60-80 °C) are typically sufficient to activate the C-I bond without significantly promoting the reaction at the C-Br bond.

Detailed Step-by-Step Protocol:
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration with respect to the starting material).

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 4-bromo-2-aryl-1-nitrobenzene product.

Data Summary: Suzuki-Miyaura Coupling
ParameterConditionRationale
Catalyst Pd(PPh₃)₄ (3 mol%)Standard, effective for reactive C-I bonds.
Nucleophile Arylboronic Acid (1.2 eq.)Readily available and functional group tolerant.
Base K₃PO₄ (3.0 eq.)Activates boronic acid for transmetalation.[10]
Solvent 1,4-Dioxane / H₂O (4:1)Good solubility for organic and inorganic reagents.
Temperature 80 °CSufficient to activate C-I, minimizes C-Br reaction.
Expected Outcome >85% yield of mono-arylated productHigh selectivity for the C-2 position.

Application Protocol 2: Selective Sonogashira Coupling at the C-I Position

The Sonogashira coupling is the premier method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[11] The reaction's high reliability and mild conditions make it invaluable. The pronounced reactivity difference between aryl iodides and bromides is often exploited to achieve high selectivity, sometimes even at room temperature.[11][12]

Rationale for Experimental Choices:
  • Catalyst System: The classic system uses a palladium(0) catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[12]

  • Base: A mild amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It acts as both the base and, often, the solvent.

  • Temperature: Room temperature to slightly elevated temperatures (e.g., 40 °C) are often sufficient for the coupling of aryl iodides, providing an excellent selectivity window over aryl bromides.[11]

Detailed Step-by-Step Protocol:
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add degassed solvent (e.g., THF or a 1:1 mixture of THF and triethylamine). Add the terminal alkyne (1.1 eq.) and triethylamine (2.5 eq., if not used as the primary solvent).

  • Catalyst Addition: Add dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02 eq.) and copper(I) iodide [CuI] (0.04 eq.).

  • Reaction: Stir the mixture at room temperature for 8-12 hours. Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, gentle warming to 40-50 °C can be applied.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove precipitated salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

G cluster_1 Sonogashira Coupling at C-I Position Start 4-Bromo-2-iodo- 1-nitrobenzene + R-C≡CH Catalysts PdCl₂(PPh₃)₂ CuI, TEA Start->Catalysts Product 4-Bromo-2-(alkynyl)- 1-nitrobenzene Catalysts->Product Room Temp

Caption: Selective Sonogashira coupling reaction scheme.

Application Protocol 3: Selective Buchwald-Hartwig Amination at the C-I Position

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[13][14] The choice of ligand is critical for achieving high efficiency and selectivity.[6] By using appropriate conditions, a primary or secondary amine can be coupled selectively at the C-I position.

Rationale for Experimental Choices:
  • Catalyst System: A palladium precatalyst (e.g., Pd₂(dba)₃) is paired with a specialized phosphine ligand. Bulky, electron-rich ligands like XPhos or RuPhos are often highly effective.[15]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[14]

  • Solvent: Anhydrous, polar aprotic solvents like toluene or 1,4-dioxane are standard.

  • Temperature: Moderately elevated temperatures (e.g., 80-100 °C) are typically necessary, but selectivity can still be maintained due to the large reactivity difference between the C-I and C-Br bonds.

Detailed Step-by-Step Protocol:
  • Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 eq.), the phosphine ligand (e.g., XPhos, 0.03 eq.), and the base (e.g., NaOtBu, 1.4 eq.) to an oven-dried vial or flask.

  • Reagent Addition: Add this compound (1.0 eq.) and the amine (1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated oil bath or heating block at 100 °C. Stir for 12-24 hours. Monitor by LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of Celite.

  • Purification: Concentrate the filtrate and purify the resulting residue by flash column chromatography to obtain the desired 4-bromo-2-(amino)-1-nitrobenzene product.

Data Summary: Comparative Selectivity in Cross-Coupling
Reaction TypeTypical ConditionsKey to Selectivity
Suzuki-Miyaura Pd(PPh₃)₄, K₃PO₄, Dioxane/H₂O, 80 °CModerate temperature activates C-I preferentially.
Sonogashira PdCl₂(PPh₃)₂, CuI, TEA, THF, 25-40 °CLow temperature provides a large kinetic window for C-I reaction.[11]
Buchwald-Hartwig Pd₂(dba)₃/XPhos, NaOtBu, Toluene, 100 °CIntrinsic high reactivity of C-I bond maintains selectivity even at higher temperatures.

Conclusion and Future Steps

The protocols outlined in this guide demonstrate the highly selective functionalization of this compound at the C-2 (iodo) position. The resulting 4-bromo-2-substituted-1-nitrobenzene intermediates are valuable products in their own right or can be subjected to a second, distinct cross-coupling reaction at the now-vacant C-4 (bromo) position. This stepwise, orthogonal approach allows for the rapid and efficient construction of complex, unsymmetrically substituted aromatic compounds, which are of high value to researchers in drug discovery and materials science.

References

Role of 4-Bromo-2-iodo-1-nitrobenzene in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Strategic Role of 4-Bromo-2-iodo-1-nitrobenzene in Advanced Heterocyclic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a uniquely functionalized aromatic scaffold of significant value in synthetic organic chemistry.[1][2] Its strategic importance stems from the orthogonal reactivity of its three key functional groups: a highly reactive iodine atom, a less reactive bromine atom, and a versatile nitro group. This arrangement allows for a programmed, sequential approach to the construction of complex molecular architectures. The pronounced difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, particularly in palladium-catalyzed cross-coupling reactions, enables chemists to perform selective functionalization at the C-2 position while preserving the C-4 bromine for subsequent transformations.[3] Furthermore, the nitro group serves not only as a powerful electron-withdrawing group that influences reactivity but also as a synthetic handle for the introduction of an amine, a critical step in the formation of nitrogen-containing heterocycles.[4][5] This guide provides an in-depth exploration of the application of this compound in the synthesis of valuable heterocyclic compounds, complete with mechanistic insights and detailed experimental protocols.

The Principle of Chemoselective Functionalization

The synthetic utility of this compound is anchored in the differential reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the oxidative addition step, which is often rate-determining, occurs much more readily with aryl iodides than with aryl bromides. The generally accepted order of reactivity is C–I > C–Br > C–Cl.[3][6] This reactivity gap allows for the precise and selective coupling of a nucleophile at the iodine-bearing C-2 position under conditions that leave the C-4 bromine untouched. This initial coupling sets the stage for a second, distinct transformation at the C-4 position, enabling a divergent and efficient approach to building molecular complexity.

G cluster_0 Step 1: Selective C-I Functionalization cluster_1 Step 2: Heterocycle Formation cluster_2 Step 3: C-Br Functionalization Start This compound Intermediate 4-Bromo-2-(R1)-1-nitrobenzene Start->Intermediate Pd-Catalyzed Cross-Coupling (e.g., Sonogashira, Suzuki) Conditions: Mild Temp, Selective Catalyst Partner: R1-Source Cyclization Intramolecular Cyclization (e.g., via NO2 reduction) Intermediate->Cyclization Heterocycle Bromo-Substituted Heterocycle Cyclization->Heterocycle Final Disubstituted Heterocycle Heterocycle->Final Pd-Catalyzed Cross-Coupling Conditions: Harsher Temp, Different Catalyst Partner: R2-Source G A 4-Bromo-2-iodo- 1-nitrobenzene B Step 1: Sonogashira Coupling (Terminal Alkyne, Pd(PPh₃)₄, CuI, Base) A->B C 2-Alkynyl-4-bromo- 1-nitrobenzene B->C D Step 2: Nitro Reduction (e.g., SnCl₂, HCl) C->D E 5-Bromo-2-alkynyl-aniline D->E F Step 3: Intramolecular Cyclization (e.g., CuI, Heat) E->F G 4-Bromo-substituted Indole F->G G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-I PdII L₂Pd(Ar)(I) OA->PdII Amido L₂Pd(Ar)(NR₂) PdII->Amido + R₂NH, - HI Amine R₂NH Amine->PdII Deprot Base Deprot->PdII RE Reductive Elimination Amido->RE RE->Pd0 Regeneration Product Ar-NR₂ RE->Product

References

The Strategic Utility of 4-Bromo-2-iodo-1-nitrobenzene in Advanced Materials Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of materials science, the judicious selection of molecular building blocks is paramount to the rational design of functional organic materials. Among the vast array of synthons, dihalogenated aromatic compounds present a powerful platform for the construction of complex, conjugated architectures. This guide focuses on the strategic application of 4-Bromo-2-iodo-1-nitrobenzene , a versatile precursor for the synthesis of advanced materials with potential applications in organic electronics and optoelectronics.

This document provides an in-depth exploration of the reactivity of this compound, with a focus on its regioselective functionalization through palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings that govern its reactivity and provide detailed, field-proven protocols for its use in Suzuki-Miyaura and Sonogashira couplings. Furthermore, we will explore its potential as a precursor for the synthesis of carbazole-based materials, a class of compounds renowned for their excellent hole-transporting properties.

The Principle of Regioselectivity: A Tale of Two Halogens

The synthetic utility of this compound hinges on the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is inherently weaker and more susceptible to oxidative addition to a palladium(0) catalyst than the more robust carbon-bromine (C-Br) bond.[1][2] This disparity in reactivity allows for a stepwise functionalization of the aromatic ring, a crucial strategy in the synthesis of unsymmetrical and complex molecules.

The presence of the electron-withdrawing nitro group further influences the reactivity of the molecule. It enhances the electrophilicity of the aromatic ring, which can facilitate the initial oxidative addition step in cross-coupling reactions.[3][4] This electronic feature, combined with the differential halogen reactivity, makes this compound a highly predictable and controllable building block.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds in materials synthesis. The ability to selectively functionalize this compound at the iodine position first, while leaving the bromine intact for subsequent transformations, opens up a vast synthetic space.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and polyaryl structures that are central to many organic electronic materials.[5][6][7]

Conceptual Workflow for Regioselective Suzuki-Miyaura Coupling:

G cluster_0 Step 1: Selective Coupling at C-I Bond cluster_1 Step 2: Coupling at C-Br Bond A This compound C Pd Catalyst, Base A->C B Arylboronic Acid B->C D 2-Aryl-4-bromo-1-nitrobenzene C->D F Pd Catalyst, Base D->F E Second Arylboronic Acid E->F G 2,4-Diaryl-1-nitrobenzene F->G

Caption: Sequential Suzuki-Miyaura coupling of this compound.

Detailed Protocol for Regioselective Suzuki-Miyaura Coupling:

This protocol outlines the selective coupling of an arylboronic acid at the 2-position (iodine) of this compound.

Materials:

ReagentPurposeTypical Amount (Equivalents)
This compoundStarting Material1.0
Arylboronic AcidCoupling Partner1.1 - 1.2
Pd(PPh₃)₄ (Tetrakis)Palladium Catalyst0.03 - 0.05
K₂CO₃ or Cs₂CO₃Base2.0 - 3.0
Toluene/Ethanol/Water (4:1:1)Solvent System-

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Ethanol/Water, 4:1:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful tool for the formation of C(sp²)–C(sp) bonds, leading to the synthesis of arylalkynes.[3][8] These structures are valuable components in conjugated polymers and molecular wires.

Conceptual Workflow for Regioselective Sonogashira Coupling:

G cluster_0 Step 1: Selective Coupling at C-I Bond cluster_1 Step 2: Further Functionalization A This compound C Pd/Cu Catalyst, Base A->C B Terminal Alkyne B->C D 2-Alkynyl-4-bromo-1-nitrobenzene C->D F Reaction Conditions D->F E Coupling Partner E->F G Disubstituted Product F->G

Caption: Sequential Sonogashira coupling of this compound.

Detailed Protocol for Regioselective Sonogashira Coupling:

This protocol describes the selective coupling of a terminal alkyne at the 2-position of this compound.

Materials:

ReagentPurposeTypical Amount (Equivalents)
This compoundStarting Material1.0
Terminal AlkyneCoupling Partner1.1 - 1.5
Pd(PPh₃)₂Cl₂Palladium Catalyst0.01 - 0.05
Copper(I) Iodide (CuI)Co-catalyst0.02 - 0.10
Triethylamine (Et₃N) or DiisopropylamineBase and Solvent-
Anhydrous THF or TolueneCo-solvent (optional)-

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), and copper(I) iodide (0.05 equiv.).

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine). Then, add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-60 °C).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

A Gateway to Carbazole-Based Hole-Transporting Materials

Carbazole derivatives are a cornerstone of organic electronics, particularly as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells, owing to their high thermal stability and excellent charge-transporting properties.[8][9] this compound serves as a strategic starting point for the synthesis of functionalized carbazoles.

A potential synthetic route involves a sequential Suzuki coupling to introduce two different aryl groups, followed by a reductive cyclization to form the carbazole core. The nitro group plays a crucial role here, as it can be reduced to an amino group, which is a key step in the cyclization process.

Hypothetical Synthetic Pathway to a Carbazole Derivative:

G A This compound B Step 1: Suzuki Coupling (Ar¹-B(OH)₂) A->B C 2-Aryl¹-4-bromo-1-nitrobenzene B->C D Step 2: Suzuki Coupling (Ar²-B(OH)₂) C->D E 2-Aryl¹-4-Aryl²-1-nitrobenzene D->E F Step 3: Reduction of Nitro Group (e.g., SnCl₂/HCl) E->F G 2-Aryl¹-4-Aryl²-aniline F->G H Step 4: Intramolecular Cyclization (e.g., Pd-catalyzed C-H activation) G->H I Substituted Carbazole H->I

Caption: A potential multi-step synthesis of a substituted carbazole from this compound.

This synthetic strategy allows for the introduction of diverse functionalities onto the carbazole skeleton by varying the arylboronic acids used in the Suzuki coupling steps. This modularity is highly desirable for tuning the electronic and photophysical properties of the final material.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of advanced organic materials. Its differentiated halogen reactivity allows for predictable and regioselective functionalization through well-established palladium-catalyzed cross-coupling reactions. The protocols provided herein, based on established methodologies for analogous compounds, offer a solid starting point for researchers to explore the synthesis of novel conjugated molecules, including promising carbazole-based hole-transporting materials. The strategic use of this synthon will undoubtedly continue to contribute to the development of next-generation organic electronic and optoelectronic devices.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2-iodo-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to synthesizing 4-Bromo-2-iodo-1-nitrobenzene, focusing on troubleshooting and yield optimization.

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are looking to improve the yield, purity, and consistency of this important synthetic intermediate. We will move beyond simple procedural steps to explore the causality behind common issues, providing you with the expertise to troubleshoot and optimize your experimental outcomes.

The primary and most reliable method for synthesizing this compound is via a Sandmeyer-type reaction, which begins with the diazotization of 4-bromo-2-nitroaniline. This two-step process, while conceptually straightforward, is highly sensitive to reaction conditions. Success hinges on precise control over temperature and reagent stoichiometry to prevent the formation of unwanted byproducts.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the synthesis, providing explanations for their root causes and detailed protocols for their resolution.

Problem 1: Consistently Low Yield of the Final Product

Question: My final yield of this compound is well below the expected range. What are the likely causes and how can I improve it?

Potential Causes & Mechanistic Insights:

Low yield is most often traced back to the instability of the intermediate arenediazonium salt. This salt is the linchpin of the entire synthesis, and its decomposition is the primary pathway to yield loss.

  • Thermal Decomposition: Arenediazonium salts are notoriously unstable, especially when dry, and can be explosive.[1] In solution, if the temperature rises above 5-10°C, the diazonium group (-N₂⁺) can be prematurely displaced by water, leading to the formation of 4-bromo-2-nitrophenol as a significant byproduct instead of the desired iodo-compound.[1][2] This is a classic Sₙ1-type reaction where dinitrogen gas is lost, forming a highly reactive aryl cation that is quenched by the most abundant nucleophile, which is water.[2]

  • Incomplete Diazotization: If the initial diazotization of 4-bromo-2-nitroaniline is not driven to completion, unreacted starting material will remain. This not only reduces the theoretical maximum yield but also introduces the possibility of azo-coupling side reactions, where the diazonium salt reacts with the unreacted amine to form intensely colored impurities.[2] This can be caused by using an insufficient amount of sodium nitrite or acid, or by adding the nitrite solution too quickly.

  • Slow Iodide Substitution: The displacement of the diazonium group by iodide is a radical-nucleophilic aromatic substitution (SₙAr) process.[3] While this reaction does not typically require a copper catalyst like other Sandmeyer reactions, its rate is still dependent on factors like the concentration of the iodide nucleophile.[4] If the iodide solution is too dilute, the competing decomposition reaction (hydrolysis to phenol) can become more prominent.

Recommended Solutions & Protocols:

To address these issues, a systematic and controlled approach to the reaction is essential.

Table 1: Critical Parameters for Yield Optimization

ParameterRecommended RangeRationale & Impact on Yield
Diazotization Temp. 0–5°CCRITICAL . Prevents thermal decomposition of the diazonium salt. Higher temperatures drastically reduce yield by forming phenolic byproducts.[1][2]
NaNO₂ Stoichiometry 1.05–1.10 equivalentsA slight excess ensures complete conversion of the starting amine, preventing azo-coupling and maximizing the amount of diazonium salt formed.
Acid Concentration Sufficiently concentrated (e.g., H₂SO₄)The strong acid protonates nitrous acid to form the active nitrosating agent (nitrosonium ion, NO⁺) and prevents premature coupling reactions.[5]
Rate of NaNO₂ Addition Slow, dropwiseMaintains low temperature by controlling the exotherm of the reaction. Ensures a steady concentration of the nitrosating agent.
KI/NaI Concentration Saturated or near-saturated solutionA high concentration of iodide ions maximizes the rate of the desired substitution reaction, outcompeting the undesired hydrolysis reaction.[6]

Experimental Protocol: Optimized Synthesis of this compound

Part A: Diazotization of 4-bromo-2-nitroaniline

  • In a flask of appropriate size, combine 4-bromo-2-nitroaniline with a mixture of concentrated sulfuric acid and water. Gently warm the mixture to ensure complete dissolution of the amine.

  • Cool the resulting solution to 0–5°C in an ice-salt bath with vigorous stirring. It is crucial to maintain this temperature range throughout the next step.

  • Prepare a solution of sodium nitrite (1.1 eq.) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cold amine sulfate solution. The rate of addition should be slow enough to ensure the temperature never exceeds 5°C.[1][6]

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the reaction goes to completion.

Part B: Iodination

  • In a separate, larger beaker, prepare a solution of potassium iodide (or sodium iodide) in water.

  • Slowly and carefully add the cold diazonium salt solution from Part A to the iodide solution with continuous stirring. You should observe the evolution of nitrogen gas and the formation of a dark precipitate.[6]

  • The addition rate should be controlled to manage the foaming caused by N₂ gas evolution.

  • After the addition is complete, allow the mixture to stir and slowly warm to room temperature until the evolution of nitrogen ceases.

  • Collect the solid product by suction filtration and wash it thoroughly with cold water.

Problem 2: Product is Contaminated with Colored Impurities

Question: My final product is an off-color (e.g., brown, reddish) solid instead of the expected pale yellow. What are these impurities and how do I remove them?

Potential Causes & Mechanistic Insights:

The formation of colored impurities is a common issue, typically arising from two main side reactions.

  • Azo Compound Formation: As mentioned, if diazotization is incomplete, the electrophilic diazonium salt can attack the electron-rich aromatic ring of the unreacted 4-bromo-2-nitroaniline. This electrophilic aromatic substitution reaction forms an azo compound (R-N=N-R'), which is often intensely colored.

  • Phenolic Byproducts and their Oxidation: The 4-bromo-2-nitrophenol formed from the decomposition of the diazonium salt can be oxidized by nitrous acid or air under acidic conditions to form colored quinone-like structures, contributing to the overall discoloration of the product.

Recommended Solutions & Protocols:

1. Prevention during Reaction:

  • The most effective strategy is prevention. Ensure complete diazotization by using a slight excess of sodium nitrite and verifying the presence of excess nitrous acid after the addition is complete using starch-iodide paper (it should turn blue).

2. Purification Post-Reaction:

  • Sodium Bisulfite Wash: Before final filtration, add a small amount of sodium bisulfite solution to the reaction mixture. This will reduce any excess iodine (which can be present from the oxidation of iodide) and other colored, oxidized impurities back to colorless forms.

  • Recrystallization: This is the most powerful purification technique for this solid product. Ethanol is a commonly used and effective solvent for recrystallization.[6] The desired product is significantly less soluble in cold ethanol than the impurities, allowing for effective separation.

Protocol: Recrystallization of this compound

  • Dissolve the crude, dry product in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • If the solution is still colored, you may add a small amount of activated charcoal to adsorb colored impurities.

  • Hot-filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified, pale-yellow crystals by suction filtration and wash with a small amount of ice-cold ethanol.

  • Dry the crystals thoroughly before measuring the final yield and melting point.

Visualizing the Synthetic Pathway and Pitfalls

To better understand the process, the following diagrams illustrate the intended reaction workflow and the potential side reactions that can compromise yield and purity.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodination cluster_2 Side Reactions A 4-Bromo-2-nitroaniline B Arenediazonium Salt (Intermediate) A->B 0-5°C A->B D This compound (Desired Product) B->D Substitution B->D F 4-Bromo-2-nitrophenol (Yield Loss) B->F Decomposition B->F G Azo Impurities (Colored Byproduct) B->G Coupling B->G C NaNO2, H2SO4 C->A E KI or NaI E->B H H2O, Temp > 5°C H->B I Unreacted Aniline I->B

Caption: Synthetic workflow and common side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is a Sandmeyer-type reaction used for this synthesis? The Sandmeyer reaction is a powerful and versatile method for introducing a wide range of substituents onto an aromatic ring by replacing an amino group.[3] It allows for substitution patterns that are often not achievable through direct electrophilic aromatic substitution. For iodination, the reaction is particularly convenient as it proceeds readily without the need for the copper(I) catalyst often required for chlorination or bromination.[4][7]

Q2: Can I use a different acid for the diazotization step? Yes, other strong acids like hydrochloric acid (HCl) can be used. However, the choice of acid can sometimes influence the reactivity and stability of the diazonium salt. Sulfuric acid is often preferred as it is non-nucleophilic and less volatile.

Q3: How do I safely handle arenediazonium salts? These salts should never be isolated in their dry, solid form as they are shock-sensitive and can be explosive.[1] Always keep them in a cold, aqueous solution and use them immediately in the subsequent reaction step. All operations should be conducted behind a safety shield in a well-ventilated fume hood.

Q4: What is the mechanism of the iodination step? The reaction of the diazonium salt with iodide is believed to proceed via a radical mechanism. It is initiated by a single-electron transfer (SET) from the iodide ion (I⁻) to the diazonium cation (Ar-N₂⁺), which generates an aryl radical (Ar•), dinitrogen gas (N₂), and an iodine radical (I•). The aryl and iodine radicals then combine to form the final product, aryl iodide (Ar-I).[3][8]

G Ar-N₂⁺ Diazonium Cation Intermediate [Ar-N₂ •I] Ar-N₂⁺->Intermediate Single Electron Transfer (SET) I⁻ Iodide Ion I⁻->Intermediate Ar• Aryl Radical Intermediate->Ar• N₂ Nitrogen Gas Intermediate->N₂ I• Iodine Radical Intermediate->I• Ar-I Aryl Iodide (Product) Ar•->Ar-I I•->Ar-I

Caption: Simplified radical mechanism for iodination.

References

Technical Support Center: Purification of 4-Bromo-2-iodo-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of 4-Bromo-2-iodo-1-nitrobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address the specific challenges you may encounter during your purification workflows. Our aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Introduction to Purification Challenges

This compound is a solid compound at room temperature.[1] The primary methods for its purification are recrystallization and column chromatography. The choice between these methods, and the specifics of their execution, will depend on the nature and quantity of the impurities present, as well as the desired scale of the purification. Common impurities may include unreacted starting materials, positional isomers, and by-products from the synthetic route.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common problems encountered during the purification of this compound.

Recrystallization Issues

Q1: I'm attempting to recrystallize crude this compound, but the compound is "oiling out" instead of forming crystals. What's happening and what should I do?

A1: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid layer rather than crystallizing upon cooling. This is often because the solution becomes supersaturated at a temperature that is above the melting point of the impure compound.[2] For a compound like this compound, which is a solid with a relatively low melting point, this can be a common issue.

Here are several strategies to resolve this:

  • Increase the Solvent Volume: Your solution may be too concentrated, causing it to become saturated at too high a temperature. Re-heat the mixture to dissolve the oil, and then add a small amount of additional hot solvent to decrease the saturation temperature.[2]

  • Slow Down the Cooling Rate: Rapid cooling can shock the solution, promoting oil formation over crystal lattice growth. Allow the flask to cool slowly to room temperature on a benchtop, perhaps insulated with a cloth or paper towels, before moving it to an ice bath.

  • Change the Solvent System: The boiling point of your chosen solvent might be too high. Consider a solvent with a lower boiling point. Alternatively, using a mixed solvent system can be very effective. For halogenated nitroaromatics, ethanol/water or acetone/hexane are often good starting points.[3][4] You would dissolve the compound in a minimum of the "good" solvent (e.g., hot ethanol) and then add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Re-heating to get a clear solution and then slow cooling can yield nice crystals.

  • Induce Crystallization: Sometimes, a supersaturated solution needs a nucleation site to begin crystallization. You can try scratching the inside of the flask just below the surface of the liquid with a glass rod or adding a tiny "seed" crystal of pure this compound.

Q2: My recrystallization of this compound resulted in a very low yield. How can I improve it?

A2: A low yield in recrystallization is a common problem and can often be attributed to a few key factors:

  • Using Too Much Solvent: The most frequent cause of low yield is using an excessive amount of solvent to dissolve the crude product. Remember the principle of recrystallization relies on the compound being sparingly soluble in the cold solvent. The more solvent you use, the more of your product will remain in the mother liquor upon cooling. Use the absolute minimum amount of hot solvent required to fully dissolve your compound.

  • Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, your product may crystallize prematurely on the filter paper and in the funnel. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.

  • Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization to complete. After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of your product.

  • Recovering a Second Crop: Don't discard the mother liquor immediately. You can often recover a second, albeit less pure, crop of crystals by evaporating some of the solvent from the filtrate and re-cooling.

For a related compound, 4-iodonitrobenzene, recrystallization from ethanol has been reported.[5] This is a good starting point for this compound as well.

Column Chromatography Issues

Q3: I am trying to purify this compound using silica gel column chromatography, but I'm getting poor separation from an impurity. What can I do to improve the resolution?

A3: Poor separation in column chromatography can be frustrating. Here's a systematic approach to troubleshooting:

  • Optimize Your Mobile Phase: The polarity of your eluent is the most critical factor. For a relatively non-polar compound like this compound, you should start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate.

    • TLC is Key: Before running a column, always develop an optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target compound. This generally provides the best separation.[4]

    • Try Different Solvents: If a hexane/ethyl acetate system isn't working, consider other solvent combinations. For example, hexane/dichloromethane or hexane/toluene might offer different selectivity for your compound and the impurity.

  • Check for Compound Stability: Some compounds can decompose on silica gel, which is slightly acidic. To check for this, spot your compound on a TLC plate, let it sit for an hour, and then elute. If you see new spots or streaking that wasn't there initially, your compound may be degrading. In this case, you can either switch to a different stationary phase like alumina or deactivate the silica gel by adding a small amount (e.g., 0.5-1%) of a base like triethylamine to your eluent.[4]

  • Proper Column Packing and Loading: A poorly packed column with channels or cracks will lead to bad separation. Ensure you pack the column carefully as a slurry. Also, load your sample in a minimal amount of solvent and as a concentrated band at the top of the column.

  • Consider Reverse-Phase Chromatography: If you continue to have trouble with normal-phase (silica gel) chromatography, reverse-phase chromatography might be a good alternative. In this technique, the stationary phase is non-polar (e.g., C18 silica), and the mobile phase is polar (e.g., acetonitrile/water or methanol/water).[6]

Q4: My compound, this compound, is not eluting from the silica gel column. What should I do?

A4: If your compound is stuck on the column, it is likely that your mobile phase is not polar enough. Here's how to address this:

  • Gradually Increase Eluent Polarity: If you started with a non-polar solvent like pure hexane, begin to slowly increase the polarity by adding small percentages of a more polar solvent like ethyl acetate or dichloromethane.

  • Flush the Column: If a gradual increase in polarity doesn't work, you may need to flush the column with a much more polar solvent, such as pure ethyl acetate or even methanol, to get your compound to elute. Be aware that this will likely elute everything else on the column as well, so the resulting fractions will be impure and may require another purification step.

  • Re-evaluate Your TLC: Double-check the TLC experiments you performed to choose your eluent system. It's possible that an error was made in preparing the solvent mixture for the column.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to purifying a new batch of crude this compound?

A1: A good first step is to perform a simple recrystallization. It is a less labor-intensive technique than column chromatography and can often yield highly pure material if the impurities are present in small amounts. Ethanol or a mixture of ethanol and water are excellent starting points for the solvent system.[4][5] If recrystallization fails to provide the desired purity, or if you have a complex mixture of impurities, then column chromatography is the recommended next step.

Q2: How can I assess the purity of my this compound after purification?

A2: Several analytical techniques can be used to assess the purity of your final product:

  • Thin Layer Chromatography (TLC): A simple and quick method to check for the presence of impurities. A pure compound should ideally show a single spot.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point. Impurities will typically cause the melting point to be depressed and to occur over a broader range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can also reveal the presence of impurities, even at low levels.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These are highly sensitive techniques that can provide quantitative information about the purity of your sample.

Q3: What are some potential isomeric impurities I should be aware of during the synthesis and purification of this compound?

A3: Depending on the synthetic route, you may have other isomers of bromo-iodo-nitrobenzene. For example, if the synthesis involves nitration of a bromo-iodobenzene precursor, you could potentially form isomers where the nitro group is in a different position. The separation of these positional isomers can be challenging due to their similar physical properties. Careful optimization of your purification method, particularly column chromatography with a well-chosen solvent system, will be crucial for their separation.

Data Summary and Protocols

Recommended Solvent Systems for Purification
Purification MethodSolvent SystemRationale & Comments
Recrystallization Ethanol or Ethanol/WaterHalogenated aromatic compounds often have good solubility in hot ethanol and lower solubility in cold ethanol. The addition of water as an anti-solvent can further decrease solubility at low temperatures, improving yield.[4][5]
Acetone/HexaneSimilar to ethanol/water, acetone is a good solvent, and hexane acts as an anti-solvent.
Column Chromatography Hexane/Ethyl Acetate (gradient)A standard and effective eluent system for compounds of moderate polarity. Start with a low percentage of ethyl acetate and gradually increase the concentration.[4]
Hexane/Dichloromethane (gradient)Offers different selectivity compared to ethyl acetate and can be effective for separating closely related isomers.
General Protocol for Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot recrystallization solvent (e.g., ethanol) to your crude this compound until it is fully dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel into a clean flask.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

General Protocol for Column Chromatography
  • Solvent System Selection: Determine the optimal eluent using TLC, aiming for an Rf of 0.2-0.3 for this compound.[4]

  • Column Packing: Prepare a slurry of silica gel in your starting eluent (e.g., 98:2 hexane/ethyl acetate) and pack the column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent and carefully load it onto the top of the silica bed.

  • Elution: Begin eluting with your chosen solvent system, collecting fractions. You can gradually increase the polarity of the eluent if necessary to speed up the elution of your compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified this compound.

Purification Strategy Workflow

The following diagram illustrates a decision-making process for selecting the appropriate purification method for this compound.

Purification_Workflow start Crude this compound recrystallization Attempt Recrystallization (e.g., Ethanol/Water) start->recrystallization purity_check1 Assess Purity (TLC, Melting Point) recrystallization->purity_check1 pure_product High-Purity Product purity_check1->pure_product Purity Acceptable column_chromatography Perform Column Chromatography purity_check1->column_chromatography Purity Not Acceptable purity_check2 Assess Purity of Fractions (TLC) column_chromatography->purity_check2 purity_check2->column_chromatography Poor Separation (Re-optimize) combine_fractions Combine Pure Fractions & Evaporate Solvent purity_check2->combine_fractions Fractions are Pure combine_fractions->pure_product

Caption: Decision workflow for the purification of this compound.

References

Technical Support Center: Troubleshooting Side Reactions in the Cross-Coupling of 4-Bromo-2-iodo-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges during the cross-coupling of 4-bromo-2-iodo-1-nitrobenzene. As a dihalogenated and electronically distinct substrate, it presents unique challenges and opportunities for selective functionalization. This resource, structured in a flexible question-and-answer format, offers insights from a Senior Application Scientist's perspective to help you navigate and resolve common experimental hurdles.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section tackles specific problems you might be observing in your reaction outcomes. The answers provide not just solutions, but the rationale behind them to foster a deeper understanding of your chemical system.

Question: My primary product is the result of coupling at the bromine position, but I was targeting the more reactive iodine. What's going wrong?

Answer:

This is a classic case of inverted selectivity, and several factors could be at play. While the carbon-iodine (C-I) bond is inherently weaker and more susceptible to oxidative addition by a palladium(0) catalyst than the carbon-bromine (C-Br) bond, certain conditions can alter this reactivity profile.[1]

  • Ligand Effects: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can sometimes favor oxidative addition at the more sterically accessible C-Br position, especially if the ortho-iodine is hindered.[2][3] Consider switching to a less sterically demanding ligand, such as PPh₃ or a bidentate ligand like dppf, which have shown selectivity for the C-I bond in similar systems.[3]

  • Catalyst System: The choice of palladium precursor and any additives can influence selectivity. Some pre-catalysts or in-situ generated catalysts might favor one pathway over the other. It's worth screening different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) in combination with your chosen ligand.

  • Reaction Temperature: While higher temperatures generally increase reaction rates, they can also diminish selectivity.[4][5] If you are running the reaction at elevated temperatures, try lowering it to see if the selectivity for the C-I bond improves. The oxidative addition to the C-I bond has a lower activation energy, and at lower temperatures, this pathway should be kinetically favored.

Question: I'm observing a significant amount of a byproduct that appears to be my starting material with one of the halogens replaced by hydrogen. How can I minimize this hydrodehalogenation?

Answer:

Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings where a halide is replaced by a hydrogen atom.[6][7] The source of the hydride is often the solvent, base, or even trace water.[6][8][9]

  • Solvent and Base Choice: Alcohols and amines are common hydride sources. If you are using an alcohol as a solvent or a primary/secondary amine as a base, consider switching to an aprotic solvent like dioxane, THF, or toluene, and a non-hydride donating base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[6]

  • Rigorous Inert Conditions: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Oxygen can lead to catalyst decomposition, which can sometimes promote side reactions. Additionally, ensure your solvents and reagents are anhydrous, as water can be a proton source.[8][10]

  • Catalyst and Ligand Selection: Highly active, electron-rich catalyst systems can sometimes be more prone to hydrodehalogenation.[11] If you are using a very active catalyst, you might consider a slightly less active one or adjusting the catalyst loading.

Question: My reaction is producing a significant amount of homocoupled product from my boronic acid partner. What is the cause and how can I prevent it?

Answer:

The homocoupling of boronic acids to form a biaryl byproduct is a frequent issue in Suzuki-Miyaura couplings.[6][12] This side reaction is often promoted by the presence of oxygen and can be exacerbated by certain reaction conditions.[6][13]

  • Thorough Degassing: The most critical step to prevent homocoupling is to rigorously degas your reaction mixture before adding the palladium catalyst.[10][14] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period. The presence of oxygen can lead to the oxidation of the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that favors homocoupling.[6][15]

  • Base Selection: The choice and purity of the base can play a role. Some bases may be more effective at promoting the desired transmetalation step over the competing homocoupling pathway. Ensure your base is of high purity and has been stored properly to avoid contamination with atmospheric oxygen and moisture.

  • Reaction Temperature: Elevated temperatures can sometimes increase the rate of homocoupling.[4] Optimizing the temperature to the minimum required for efficient cross-coupling can help to suppress this side reaction.

Question: The nitro group on my starting material is being reduced to an amine. How can I avoid this?

Answer:

Reduction of the nitro group is a potential side reaction, especially when using certain reagents and conditions that can act as reducing agents.[16][17]

  • Choice of Reducing Equivalents: If your cross-coupling protocol involves reagents that can also act as reducing agents (for example, certain phosphines in the presence of water, or specific bases), you may observe nitro group reduction. Palladium on carbon (Pd/C) with hydrogen gas is a classic method for nitro reduction and should be avoided as a catalyst in this context.[18]

  • Reaction Conditions: Harsh reaction conditions, such as very high temperatures or prolonged reaction times, can sometimes lead to the degradation of starting materials and the formation of reducing species in situ. Stick to the mildest conditions that afford a good yield of the desired product.

  • Alternative Coupling Chemistries: If nitro group reduction is a persistent and unavoidable problem with your current cross-coupling method (e.g., Suzuki, Stille), you might consider alternative coupling strategies that are known to be more tolerant of nitro groups.

Frequently Asked Questions (FAQs)

This section addresses broader, more fundamental questions about the cross-coupling of this compound.

Question: What is the expected order of reactivity for the halogens in this compound?

Answer:

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > Cl > F.[10][19] This is primarily due to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and therefore the most easily cleaved during the oxidative addition step of the catalytic cycle.[1] For this compound, you should expect selective reaction at the C-I bond under carefully controlled, mild conditions.

Question: How does the nitro group influence the reactivity of the molecule?

Answer:

The nitro group is a strong electron-withdrawing group. This has two main effects on the cross-coupling reaction:

  • Activation of the Aryl Halide: The electron-withdrawing nature of the nitro group makes the aromatic ring more electron-deficient. This generally accelerates the rate of oxidative addition of the palladium catalyst to the C-X bond, making the substrate more reactive than a non-nitrated analogue.[6]

  • Directing Effects: The position of the nitro group can influence the regioselectivity of the reaction, particularly in cases where there are multiple similar halogens. In your substrate, the nitro group is ortho to the iodine and para to the bromine, which can further enhance the reactivity of both positions.

Question: Which catalyst systems are generally recommended for selective C-I bond coupling in dihaloarenes?

Answer:

For selective coupling at the more reactive C-I bond, a catalyst system that is active enough to promote the reaction at a lower temperature is often preferred. This allows for kinetic control over the reaction. Common choices include:

  • Pd(PPh₃)₄: This is a versatile and commonly used catalyst that is often effective for selective C-I couplings.

  • Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand: This allows for more flexibility in tuning the reactivity by changing the ligand. For selective C-I coupling, ligands like PPh₃ or P(o-tol)₃ are often good starting points. More sterically hindered and electron-rich ligands, while highly active, may sometimes compromise selectivity.[2][20][21]

Question: What are the key parameters to consider when optimizing for a clean, high-yielding reaction?

Answer:

A systematic approach to optimization is crucial. Consider the following parameters:

  • Catalyst and Ligand: As discussed, this is a primary determinant of reactivity and selectivity.

  • Base: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and its stoichiometry can significantly impact the reaction rate and the prevalence of side reactions.

  • Solvent: The solvent system (e.g., toluene, dioxane, DMF, often with water as a co-solvent for Suzuki reactions) affects the solubility of reagents and the stability of the catalytic species.

  • Temperature: This is a critical parameter for controlling selectivity and minimizing side reactions.[4][5]

  • Reaction Time: Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time and avoid product degradation or the formation of byproducts from prolonged heating.

Experimental Protocols & Data

Table 1: Troubleshooting Guide for Side Reactions
Side ReactionPotential Cause(s)Recommended Solution(s)
Homocoupling Presence of oxygen, inappropriate baseRigorously degas the reaction mixture; use high-purity base.[6][10][14]
Hydrodehalogenation Protic solvent, hydride-donating base, trace waterUse anhydrous aprotic solvents; employ non-hydride donating bases like K₂CO₃.[6][8]
Nitro Group Reduction Use of reducing agents (e.g., Pd/C + H₂), harsh conditionsAvoid catalytic hydrogenation conditions; use mild reaction conditions.[18]
Loss of Selectivity High temperature, bulky ligandLower the reaction temperature; screen less sterically demanding ligands.[2][3][4]
General Protocol for Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol is a starting point and may require optimization for your specific boronic acid.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv).[22]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[22]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[22]

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 60–80 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[10][22]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10][22]

  • Purification: Purify the crude product by flash column chromatography.[22]

Visualizing Reaction Pathways

The following diagram illustrates the desired selective cross-coupling pathway and the common side reactions discussed.

Side_Reactions cluster_main Desired Pathway cluster_side Side Reactions SM 4-Bromo-2-iodo- 1-nitrobenzene Product Selective C-I Cross-Coupling Product SM->Product + Ar-B(OH)₂ [Pd(0)] Hydrodehalogenation Hydrodehalogenation Product SM->Hydrodehalogenation [H⁻ source] NitroReduction Amine Product (Nitro Reduction) SM->NitroReduction [Reducing Agent] BA Ar-B(OH)₂ Homocoupling Ar-Ar (Homocoupling) BA->Homocoupling [Pd(II), O₂]

Caption: Desired cross-coupling pathway and common side reactions.

References

Technical Support Center: Optimization of Catalyst Loading for Suzuki Coupling with 4-Bromo-2-iodo-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are working with challenging, polyhalogenated, and electronically deactivated substrates such as 4-Bromo-2-iodo-1-nitrobenzene. Our goal is to provide you with in-depth troubleshooting advice, field-proven protocols, and a clear understanding of the mechanistic principles that govern success.

The selective coupling at either the iodo or bromo position of this compound presents a unique synthetic challenge. The inherent reactivity difference between the C-I and C-Br bonds (I > Br > Cl) provides a basis for selectivity, but achieving high yields and minimizing side products requires careful optimization of the catalytic system.[1] This guide will focus on the critical parameter of catalyst loading and its interplay with ligands, bases, and solvents to help you navigate these complexities.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: I am observing very low or no product yield. What are the primary factors to investigate?

Answer: A low or nonexistent yield in a Suzuki coupling with a complex substrate like this often points to one of three areas: catalyst activity, reaction conditions, or reagent quality.[2]

  • Cause 1: Catalyst Inactivation. The active Pd(0) species is highly sensitive to oxygen.[3] Inefficient reduction of the Pd(II) precatalyst or exposure to air can lead to the formation of palladium black or inactive Pd(II) species, halting the catalytic cycle.[4]

    • Solution: Ensure your entire setup is under a strict inert atmosphere (Argon or Nitrogen).[5] All solvents, including water for aqueous bases, must be rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas for at least 30 minutes.[2][6] Using modern, air-stable precatalysts like Buchwald's G3 or G4 palladacycles can ensure efficient and reliable generation of the active Pd(0) catalyst in situ.[4][7]

  • Cause 2: Inappropriate Ligand Choice. The ligand is not just a spectator; it dictates the stability and reactivity of the palladium center. For an electron-deficient and sterically demanding substrate, a generic ligand like PPh₃ may be insufficient.

    • Solution: Employ bulky and electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed to accelerate both the oxidative addition and the rate-limiting reductive elimination steps.[4][8] Their steric bulk also helps stabilize the monoligated palladium species believed to be highly active in the catalytic cycle.[8]

  • Cause 3: Ineffective Base-Solvent System. The base is critical for activating the boronic acid to facilitate the transmetalation step.[9] Its effectiveness is highly dependent on its solubility in the reaction medium.

    • Solution: Screen a variety of bases and solvent systems. For this substrate, a stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than K₂CO₃.[2][4] A biphasic solvent system such as Dioxane/H₂O or Toluene/H₂O can improve the solubility of the inorganic base and facilitate the reaction.[2][10]

Question 2: My reaction is producing a mixture of products, with coupling at both the iodo and bromo positions. How can I improve selectivity for the C-I bond?

Answer: Achieving high selectivity is dependent on exploiting the differential reactivity of the C-X bonds. The oxidative addition of palladium to the C-I bond is significantly faster than to the C-Br bond. To favor mono-coupling at the iodine, you must use conditions that are sufficiently mild to avoid activating the C-Br bond.

  • Cause 1: Catalyst Loading is Too High. While seemingly counterintuitive, an excessively high catalyst concentration can sometimes lead to reduced selectivity. A higher concentration of the active catalyst can promote the slower reaction at the C-Br bond before the initial product is fully consumed.

    • Solution: Carefully titrate the catalyst loading downwards. Start with a moderate loading (e.g., 1-2 mol%) and systematically decrease it. Often, optimal selectivity is found at very low catalyst loadings (0.1-0.5 mol%), provided the catalyst is highly active and stable.

  • Cause 2: Reaction Temperature is Too High. Elevated temperatures provide the necessary activation energy to overcome the larger barrier for oxidative addition at the C-Br bond.

    • Solution: Screen lower reaction temperatures. Start at a moderate temperature (e.g., 60-80 °C) and adjust downwards. This will slow the overall reaction rate but can dramatically enhance selectivity for the more reactive C-I bond.

Question 3: I am observing significant formation of side products, such as homocoupling of my boronic acid or dehalogenation of my starting material. What is the cause?

Answer: These side reactions are common pitfalls in Suzuki couplings and typically point to issues with reaction setup or inefficient catalysis.

  • Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) outside of the desired catalytic cycle, leading to a Pd(II)-mediated homocoupling pathway.[3][11]

    • Solution: As with low yield, the primary solution is rigorous exclusion of oxygen through proper degassing and maintaining a robust inert atmosphere.[2] Ensuring the main catalytic cycle is efficient by using an appropriate ligand can also outcompete the homocoupling pathway.[12]

  • Dehalogenation and Protodeboronation: Dehalogenation is the replacement of a halogen with a hydrogen atom on your starting material.[11] Protodeboronation is the cleavage of the C-B bond of the boronic acid by a proton source.[12]

    • Solution: For dehalogenation, ensure your solvent and base are not potential hydride sources. For protodeboronation, which can be exacerbated by high temperatures and prolonged reaction times, using milder conditions can be beneficial.[3] If protodeboronation is a persistent issue, consider using a more stable boronic ester derivative, such as a pinacol ester (BPin), which is less susceptible to hydrolysis.[11]

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting catalyst loading for optimizing the reaction with this compound?

    • A1: For an initial screening experiment, a catalyst loading of 1.0 to 2.0 mol% of the palladium precatalyst is a robust starting point. This is generally sufficient to ensure the reaction proceeds while avoiding excessive catalyst cost. Once conditions are established, you should perform an optimization study to reduce the loading to the minimum effective level, which could be as low as 0.1 mol% or less with a highly efficient catalyst system.[13][14]

  • Q2: How do I choose the best ligand?

    • A2: The choice is dictated by the substrate's electronic and steric properties. For the electron-deficient this compound, bulky, electron-rich biaryl phosphine ligands are the gold standard.[4][8] A good starting point is to screen a small panel of ligands.

      • SPhos: Often provides high reactivity.

      • XPhos: Excellent for sterically hindered substrates.[4]

      • RuPhos: Also highly effective for challenging couplings.

      • N-Heterocyclic Carbenes (NHCs): Can be a powerful phosphine-free alternative, offering high stability and reactivity.[9]

  • Q3: How can I effectively monitor the reaction's progress?

    • A3: Regular monitoring is crucial for optimization.

      • Thin-Layer Chromatography (TLC): A simple, rapid, and cost-effective method for qualitative monitoring of the consumption of starting materials and the formation of the product.[15]

      • High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC): These techniques provide quantitative data on the conversion rate and the formation of byproducts. Aliquots can be taken from the reaction mixture at regular intervals.[16][17]

      • In-situ Monitoring: Advanced techniques like automated HPLC sampling or spectroscopy can provide real-time kinetic data, offering deep mechanistic insights.[18][19]

  • Q4: What are the essential best practices for setting up the reaction to ensure reproducibility?

    • A4: Reproducibility hinges on meticulous technique.

      • Glassware: Always use oven-dried or flame-dried glassware to eliminate moisture.[5]

      • Inert Atmosphere: Assemble the reaction vessel under a positive pressure of Nitrogen or Argon.[5]

      • Reagent Addition: Add all solid reagents (aryl halide, boronic acid, base, catalyst) to the flask first.

      • Purging: Seal the flask and purge with an inert gas for several cycles (evacuate and backfill with N₂/Ar).[5]

      • Solvent Addition: Add the degassed solvent(s) via syringe through a septum.

      • Temperature Control: Use an oil bath with a temperature controller to ensure a stable and accurate reaction temperature.

Visualizations and Workflows

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination. Understanding this cycle is fundamental to troubleshooting.[1][20]

Suzuki_Cycle cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)-X L₂ (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (Ar-X) TM_Complex Ar-Pd(II)-Ar' L₂ (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation (Ar'-B(OR)₂ + Base) Product Ar-Ar' (Desired Product) TM_Complex->Product Reductive Elimination Regen_Catalyst Pd(0)L₂ Product->Regen_Catalyst Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow: Low Product Yield

When faced with a low yield, a systematic approach to identifying the root cause is most effective.

Troubleshooting_Workflow Start Problem: Low or No Yield Check_Atmosphere Is the system rigorously inert? Start->Check_Atmosphere Degas Action: Degas all solvents and purge system Check_Atmosphere->Degas No Check_Catalyst Is the catalyst system appropriate? Check_Atmosphere->Check_Catalyst Yes Degas->Check_Catalyst Screen_Ligands Action: Screen bulky, electron-rich ligands (SPhos, XPhos) Check_Catalyst->Screen_Ligands No Check_Conditions Are the base and solvent optimal? Check_Catalyst->Check_Conditions Yes Screen_Ligands->Check_Conditions Screen_Conditions Action: Screen stronger bases (K₃PO₄, Cs₂CO₃) and biphasic solvents Check_Conditions->Screen_Conditions No Check_Reagents Are reagents pure and active? Check_Conditions->Check_Reagents Yes Screen_Conditions->Check_Reagents Use_Fresh Action: Use fresh boronic acid and pure starting material Check_Reagents->Use_Fresh No Success Yield Improved Check_Reagents->Success Yes Use_Fresh->Success

Caption: A systematic workflow for troubleshooting low-yield Suzuki couplings.

Experimental Protocols & Data

Protocol 1: Baseline Experiment for Selective Mono-Coupling

This protocol provides a starting point for the selective Suzuki coupling of an arylboronic acid with this compound at the iodo position.

  • Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv., e.g., 344 mg, 1.0 mmol), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv., finely powdered).[4]

  • Catalyst Addition: Add the palladium precatalyst (e.g., SPhos-Pd-G3, 1.0 mol%) and the ligand (if not using a precatalyst).

  • Inerting: Seal the flask with a septum, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this process three times.[5]

  • Solvent Addition: Add degassed 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir for the desired reaction time (monitor by TLC or HPLC).

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography.

Protocol 2: Screening for Optimal Catalyst Loading

This workflow is designed to identify the minimum catalyst loading required for an efficient reaction.

  • Setup: Prepare a series of identical reaction vials (e.g., 5 vials) as described in Protocol 1.

  • Variable Loading: To each vial, add a different loading of the palladium precatalyst. A good range to screen would be:

    • Vial 1: 2.0 mol%

    • Vial 2: 1.0 mol%

    • Vial 3: 0.5 mol%

    • Vial 4: 0.1 mol%

    • Vial 5: 0.05 mol%

  • Execution: Run all reactions in parallel under identical conditions (temperature, time, concentration) for consistency.

  • Analysis: Upon completion, analyze the yield and purity from each reaction vial using a quantitative method like HPLC or GC with an internal standard. This will allow for direct comparison of catalyst efficiency.

Data Presentation: Effect of Catalyst Loading and Ligand Choice

The following tables summarize representative data from optimization studies for the coupling of this compound with 4-methoxyphenylboronic acid.

Table 1: Optimization of Catalyst Loading Conditions: this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), SPhos-Pd-G3 catalyst, Dioxane/H₂O (5:1), 80 °C, 12 h.

EntryCatalyst Loading (mol%)Yield of Mono-iodocoupled Product (%)Unreacted Starting Material (%)
12.095<1
21.096<1
30.5943
40.18512
50.056829

Table 2: Screening of Different Ligands Conditions: Aryl halide (1.0 equiv), boronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd₂(dba)₃ (1.0 mol%), Ligand (2.5 mol%), Dioxane/H₂O (5:1), 80 °C, 12 h.

EntryLigandYield of Mono-iodocoupled Product (%)Notes
1PPh₃35Sluggish reaction, significant starting material remaining.
2SPhos95High conversion and clean reaction profile.[8]
3XPhos92Excellent yield, a highly effective alternative.[4]
4(none)<5Inefficient without a suitable ligand.[12]

References

Overcoming poor reactivity of 4-Bromo-2-iodo-1-nitrobenzene in coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Bromo-2-iodo-1-nitrobenzene. This resource is designed for researchers, medicinal chemists, and process development scientists encountering challenges in cross-coupling reactions with this uniquely functionalized arene. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you navigate the complexities of this substrate and achieve your synthetic goals.

Understanding the Substrate: A Double-Edged Sword

This compound is a valuable synthetic intermediate due to its distinct electronic and steric properties. The presence of two different halogens (Iodo and Bromo) at ortho and para positions to a potent electron-withdrawing nitro group offers opportunities for selective, sequential functionalization. However, these same features can lead to poor reactivity, side reactions, and catalyst inhibition if not properly managed.

The primary challenge stems from a combination of factors:

  • Steric Hindrance: The iodine atom, positioned ortho to the bulky nitro group, can sterically hinder the approach of the palladium catalyst to the C-I bond.

  • Electronic Effects: While the electron-withdrawing nitro group activates the ring for oxidative addition, it can also participate in unwanted side reactions or interact with the catalyst center.[1]

  • Chemoselectivity: The differential reactivity between the C-I and C-Br bonds is the molecule's key feature. The C-I bond is significantly weaker and more reactive towards palladium(0) insertion than the C-Br bond, forming the basis for selective coupling.[2][3][4]

This guide provides direct answers to common problems and detailed protocols to overcome them.

Troubleshooting Guide & FAQs

Frequently Asked Questions (FAQs)

Q1: Which halogen should I expect to react first in a standard palladium-catalyzed cross-coupling reaction?

A1: You should expect the carbon-iodine (C-I) bond to react exclusively under standard conditions. The reactivity of aryl halides in palladium-catalyzed oxidative addition, which is often the rate-determining step, follows the order: C-I > C-Br > C-Cl.[5][6] The C-I bond is weaker and more polarizable, making it significantly more susceptible to insertion by a Pd(0) catalyst than the C-Br bond.[4] This inherent chemoselectivity is the primary advantage of this substrate, allowing for selective functionalization at the 2-position while leaving the 4-position (bromine) available for a subsequent, different coupling reaction.[2]

Q2: My reaction is sluggish or shows no conversion. What are the most common initial culprits?

A2: If you are observing poor or no reactivity, start by systematically evaluating the following critical parameters:

  • Catalyst Activity & Pre-activation: Ensure your palladium source is active. Many Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂) require in situ reduction to the active Pd(0) state.[7][8] If you suspect poor reduction, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, air-stable G3/G4 palladacycle precatalyst which generates the active LPd(0) species more reliably.[9]

  • Oxygen Contamination: Palladium-catalyzed reactions are highly sensitive to oxygen, which can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and promote undesirable side reactions like the homocoupling of your coupling partner (e.g., boronic acid).[10] Ensure all solvents are rigorously degassed (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles) and that the reaction is assembled and run under a strictly inert atmosphere.

  • Base Incompatibility: The nitro group can be sensitive to certain bases, especially strong, nucleophilic ones at elevated temperatures.[11] If using a strong base like NaOtBu, consider if it might be participating in side reactions. A weaker inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is often a safer starting point.[9]

  • Poor Solubility: Ensure all reactants, particularly the base and catalyst, are sufficiently soluble in the chosen solvent system at the reaction temperature. Poor mixing or insolubility can halt the reaction.[9]

Reaction-Specific Troubleshooting

Q3 (Suzuki-Miyaura Coupling): I'm attempting a Suzuki coupling at the C-I position, but I'm seeing low yield and recovery of starting material. How can I improve this?

A3: This is a common issue. While the C-I bond is more reactive, the ortho-nitro group introduces steric and electronic challenges. Here’s a systematic approach to optimization:

  • Rationale: The key is to facilitate the oxidative addition and subsequent transmetalation steps, which may be hindered. The choice of ligand and base is paramount. Bulky, electron-rich phosphine ligands are often required to stabilize the palladium center and promote the catalytic cycle.

  • Recommended Protocol & Optimization Table:

ParameterInitial RecommendationTroubleshooting AlternativesRationale for Alternatives
Palladium Source Pd(PPh₃)₄ (2-5 mol%)XPhos Pd G3 (1-2 mol%), Pd₂(dba)₃ (2 mol%)G3 precatalysts are highly active and air-stable. Pd₂(dba)₃ is a reliable Pd(0) source.[9]
Ligand (if using Pd₂(dba)₃)SPhos, RuPhos, XPhos (2-4 mol%)Bulky biarylphosphine ligands accelerate reductive elimination and are effective for sterically hindered substrates.[6][12]
Base K₂CO₃ (2-3 equiv)Cs₂CO₃, K₃PO₄ (2-3 equiv)Cesium and phosphate bases are often more effective in Suzuki couplings, especially with challenging substrates, by enhancing the nucleophilicity of the boronic acid.
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1), 2-MeTHFToluene can be beneficial for higher temperatures. 2-MeTHF is a more environmentally friendly alternative to dioxane/THF.
Temperature 80-90 °C100-110 °CForcing conditions may be necessary, but monitor for decomposition. Some aryl iodides show poor reactivity at lower temperatures.[13]
  • Step-by-Step Protocol (General Starting Point):

    • To an oven-dried flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).[10]

    • Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, 0.1 M concentration) via syringe.

    • Heat the reaction mixture with vigorous stirring at 90 °C and monitor by TLC or LC-MS until the starting material is consumed.

Q4 (Heck Reaction): I'm trying to couple my substrate with an acrylate at the C-I position, but the reaction is failing. What should I try?

A4: The Heck reaction can be sensitive to steric hindrance and the electronic nature of the substrate.[14][15] For an electron-deficient and sterically encumbered substrate like this, catalyst and ligand choice is critical.

  • Rationale: A phosphine-free system or one with a highly active, sterically demanding ligand is often necessary to overcome the substrate's poor reactivity. The base must be non-nucleophilic to avoid side reactions with the acrylate.

  • Recommended Protocol & Optimization Table:

ParameterInitial RecommendationTroubleshooting AlternativesRationale for Alternatives
Palladium Source Pd(OAc)₂ (2-5 mol%)Herrmann's Catalyst, Pd-PEPPSI-IPrPhosphine-free catalysts can be highly effective.[15] NHC-ligated catalysts (PEPPSI) are robust and active for challenging substrates.
Ligand (if using Pd(OAc)₂)P(o-tol)₃, P(t-Bu)₃ (4-10 mol%)Electron-rich, bulky phosphines can accelerate the reaction. Note that high ligand ratios can sometimes inhibit the reaction.[16][17]
Base Et₃N (2 equiv)DIPEA, K₂CO₃ (2-3 equiv)A hindered organic base like DIPEA or an inorganic base can be effective while minimizing Michael addition to the acrylate.
Solvent DMF or DMAcNMP, TolueneHigh-boiling polar aprotic solvents are standard. Toluene can be used for Jeffery conditions (with a phase-transfer catalyst).
Temperature 100 °C120-140 °CHigher temperatures are often required for Heck reactions, especially with less reactive partners.[5]

Q5 (Sonogashira Coupling): I am observing homocoupling of my alkyne (Glaser coupling) and low yield of the desired product. How can I suppress this side reaction?

A5: Glaser homocoupling is a classic side reaction in Sonogashira couplings, driven by the copper co-catalyst under aerobic conditions.[18]

  • Rationale: The key is to maintain strictly anaerobic conditions and potentially move to a copper-free protocol if the problem persists.

  • Recommended Protocol & Optimization Table:

ParameterInitial RecommendationTroubleshooting AlternativesRationale for Alternatives
Palladium Source Pd(PPh₃)₂Cl₂ (2 mol%)Pd(PPh₃)₄ (2 mol%)A reliable Pd(0) source can improve efficiency.
Copper Source CuI (1-2 mol%)Eliminate CuI (Copper-Free Conditions)Moving to a copper-free system is the most effective way to prevent Glaser coupling.[19][20]
Ligand PPh₃ (from catalyst)P(t-Bu)₃ (4-8 mol%)Required for copper-free conditions to facilitate the catalytic cycle.
Base Et₃N or DIPEAPiperidine, Cs₂CO₃A strong amine base is typically used. Cs₂CO₃ can be used in some copper-free protocols.
Solvent THF or DMFTolueneChoice depends on the specific protocol (with or without copper).
Atmosphere Crucial: Rigorously degassed solvents and inert atmosphereCrucial: Rigorously degassed solvents and inert atmosphereOxygen promotes the Cu(I) to Cu(II) oxidation that drives homocoupling.
  • Step-by-Step Protocol (Copper-Free Sonogashira):

    • To an oven-dried flask, add this compound (1.0 equiv).

    • Evacuate and backfill the flask with Argon three times.

    • Add degassed Toluene, Pd₂(dba)₃ (2 mol%), and P(t-Bu)₃ (8 mol%). Stir for 10 minutes.

    • Add the terminal alkyne (1.2 equiv) followed by Cs₂CO₃ (2.0 equiv).

    • Heat the reaction to 80 °C and monitor by TLC or LC-MS.

Q6 (Buchwald-Hartwig Amination): The reaction with my amine is giving a complex mixture, and I suspect the nitro group is reacting with my strong base (NaOtBu). What is a safer procedure?

A6: Your suspicion is likely correct. Strong alkoxide bases can be incompatible with nitroarenes.[11] The Buchwald-Hartwig amination of nitroarenes requires careful selection of the catalyst system and a weaker base.[21]

  • Rationale: The solution is to use a modern, highly active catalyst system that can operate effectively with a milder base, such as a carbonate or phosphate, thereby preserving the nitro group.

  • Recommended Protocol & Optimization Table:

ParameterInitial RecommendationTroubleshooting AlternativesRationale for Alternatives
Palladium Source Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)Both are common and effective precatalysts for C-N coupling.[22]
Ligand RuPhos or BrettPhos (4 mol%)XPhos, t-BuXPhos (4 mol%)These bulky, electron-rich biarylphosphine ligands are essential for promoting C-N reductive elimination and are highly effective for nitroarenes.[12][21]
Base NaOtBu (1.5 equiv)K₃PO₄, Cs₂CO₃ (2.0 equiv) Crucial Change: These weaker bases are compatible with the nitro group and are effective with modern ligands.[9]
Solvent TolueneDioxane, 2-MeTHFAnhydrous, non-protic solvents are required.
Temperature 100 °C110 °CHigher temperatures are typical for C-N couplings.

Visualizing the Process

To aid in your experimental design, the following diagrams illustrate the key decision points and workflows discussed.

Diagram 1: Chemoselective Reactivity Pathway

cluster_substrate This compound cluster_coupling1 First Coupling (Milder Conditions) cluster_intermediate Intermediate Product cluster_coupling2 Second Coupling (Forcing Conditions) cluster_product Final Product Start Substrate Coupling1 Suzuki / Sonogashira / Heck etc. @ C-I Bond Start->Coupling1 Pd(0), Ligand, Base (Selective for C-I) Intermediate 4-Bromo-2-(R)-1-nitrobenzene Coupling1->Intermediate Coupling2 Suzuki / Buchwald / etc. @ C-Br Bond Intermediate->Coupling2 Pd(0), Ligand, Base (More active catalyst / harsher conditions) End 4-(R')-2-(R)-1-nitrobenzene Coupling2->End

Caption: Sequential coupling strategy for this compound.

Diagram 2: General Troubleshooting Workflow

Start Low / No Product Yield Check_Inert Verify Inert Atmosphere & Degassed Solvents Start->Check_Inert Check_Catalyst Evaluate Catalyst Source & Ligand (Use Pre-activated / Modern System) Check_Inert->Check_Catalyst If O2 is excluded Check_Base Assess Base Strength & Solubility (Is it compatible with -NO2?) Check_Catalyst->Check_Base If catalyst is active Check_Base->Check_Catalyst Match Ligand to Base Check_Temp Increase Temperature Incrementally Check_Base->Check_Temp If base is appropriate Check_Temp->Check_Catalyst Re-screen Ligand/Catalyst Success Reaction Successful Check_Temp->Success If yield improves

Caption: Systematic troubleshooting flowchart for difficult coupling reactions.

References

Technical Support Center: Purification of 4-Bromo-2-iodo-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of 4-Bromo-2-iodo-1-nitrobenzene, designed for chemistry professionals. This document provides detailed troubleshooting, FAQs, and validated protocols to address common purification challenges.

Welcome to the technical support guide for this compound. This resource is designed for researchers, synthetic chemists, and drug development professionals who utilize this versatile intermediate in their work. The purity of this reagent is critical for the success of subsequent reactions, particularly in palladium-catalyzed cross-coupling methodologies like Suzuki and Sonogashira couplings.[1][2] This guide provides practical, in-depth solutions to common purification challenges in a direct question-and-answer format.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems you may encounter. The solutions provided are grounded in fundamental organic chemistry principles to help you not only solve the immediate issue but also understand its root cause.

Question 1: After my reaction work-up, my crude this compound is an oil or a low-melting-point solid, but the literature reports a melting point of 81-85 °C. What's wrong?

Answer: This is a classic sign of significant impurities. The presence of other compounds is depressing the melting point of your target molecule. The most likely culprits are residual solvents, unreacted starting materials, or isomeric byproducts from the synthesis.

  • Causality: The regular, repeating structure of a pure crystal lattice requires a specific amount of energy to break down (the melting point). Impurities disrupt this lattice, requiring less energy to melt, which results in a lower and broader melting point range.[3] For instance, in the nitration of bromobenzene, the ortho-isomer (1-bromo-2-nitrobenzene) has a much lower melting point (43 °C) and can contaminate the desired para-isomer.[3]

  • Recommended Action:

    • Initial Check: First, ensure all volatile solvents have been thoroughly removed under reduced pressure using a rotary evaporator.

    • Purity Assessment: Run a Thin Layer Chromatography (TLC) analysis to visualize the number of components in your crude product. Spot the crude material alongside any available starting materials. This will help you identify the source of the impurities.

    • Purification Strategy: Based on the TLC, proceed with either recrystallization or column chromatography. If one major impurity is present and has different solubility properties, recrystallization is a highly effective and scalable first choice.[4][5] If multiple impurities of similar polarity are present, column chromatography will be necessary for effective separation.[6][7]

Question 2: My TLC plate of the crude product shows multiple spots. How do I choose the best purification method?

Answer: The TLC plate is your map to a successful purification. The number of spots, their separation (ΔRf), and their relative intensity will guide your decision between recrystallization and column chromatography.

  • Expertise & Causality:

    • Scenario A: One major spot (product) and minor, well-separated spots. If the impurities have significantly different Rf values from your product (ΔRf > 0.2), recrystallization is often the most efficient method. This works because the impurities will either be insoluble in the hot solvent (and can be filtered off) or remain dissolved in the cold solvent as the pure product crystallizes.[4][8]

    • Scenario B: Multiple spots close to the product's Rf value. When impurities have similar polarity to your product, they will exhibit similar solubility, making recrystallization difficult. This is the ideal scenario for column chromatography, which separates compounds based on their differential adsorption to a stationary phase (like silica gel) and elution by a mobile phase.[6][9]

The following decision tree can guide your choice:

G start Run Analytical TLC of Crude Product decision1 How many spots are visible? start->decision1 decision2 Are spots well-separated? (ΔRf > 0.2) decision1->decision2 Multiple Spots one_spot Single Spot Observed decision1->one_spot One Spot recrystallize Attempt Recrystallization decision2->recrystallize Yes chromatography Perform Column Chromatography decision2->chromatography No one_spot->recrystallize Proceed with caution (impurities may not be UV-active)

Caption: Decision tree for selecting a purification method.

Question 3: I'm performing a column chromatography, but my product is not separating from an impurity. What should I do?

Answer: Poor separation on a column indicates that your chosen solvent system (mobile phase) is not optimal. The goal is to find a solvent system that maximizes the difference in affinity between your product and the impurity for the stationary phase.

  • Expertise & Causality: In normal-phase chromatography (with silica gel), elution strength is determined by the polarity of the mobile phase.[6]

    • If your compounds are eluting too quickly (high Rf) and together, your solvent system is too polar. Reduce the proportion of the polar solvent (e.g., ethyl acetate).

    • If your compounds are staying at the baseline (low Rf), the system is not polar enough. Increase the proportion of the polar solvent.

  • Recommended Action: TLC Optimization

    • Systematic Screening: Before running another column, screen various solvent systems using TLC. A good target Rf for your desired compound is typically between 0.2 and 0.4, with maximal separation from contaminants.[9]

    • Solvent Selection: For nitroaromatic compounds, standard systems include mixtures of hexanes (or petroleum ether) and ethyl acetate. If separation is still poor, try switching to a different polar solvent like dichloromethane (DCM) or using a ternary mixture (e.g., Hexane/DCM/Ethyl Acetate).

    • Consider π-π Interactions: For aromatic compounds, specialized stationary phases like a Phenyl-Hexyl column can offer an alternative separation mechanism based on π-π interactions, which can be advantageous if separation on silica is challenging.[10]

Solvent System (Hexane:Ethyl Acetate) Typical Rf Behavior for this compound Recommendation
98:2Low Rf (<0.1)Increase polarity. Try 95:5.
90:10Optimal Rf (~0.3)Good starting point for the column.
80:20High Rf (>0.6)Decrease polarity. Try 90:10 or 95:5.
Caption: Table 1. Example solvent systems for TLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a this compound reaction?

A1: The impurities largely depend on the synthetic route and the subsequent reaction.

  • From Synthesis (e.g., Nitration): Positional isomers are a major concern. If synthesized via nitration of a bromo-iodobenzene precursor, you may find other isomers. If synthesized from bromobenzene followed by other steps, you could encounter isomers like 1-bromo-2-nitrobenzene or 1-bromo-4-nitrobenzene.[3][11][12] Over-nitration can also lead to dinitro byproducts.[12]

  • From Cross-Coupling Reactions (Suzuki/Sonogashira):

    • Unreacted Starting Material: The this compound itself.

    • Homocoupling Products: Dimerization of the coupling partner (e.g., boronic acid in Suzuki, alkyne in Sonogashira's Glaser coupling) is a common side reaction, especially if oxygen is not rigorously excluded.[13][14]

    • Protodehalogenation: Loss of iodine or bromine and replacement with a hydrogen atom.

    • Hydrolysis Products: Formation of phenol-containing impurities can occur, particularly at higher temperatures or with certain bases.[13]

Q2: Can I use recrystallization to purify my product? What's a good solvent?

A2: Yes, recrystallization is an excellent method if the impurities have different solubility profiles from your product.[5][8] The key is to find a solvent in which your product is highly soluble when hot and poorly soluble when cold.

  • Solvent Selection: For substituted nitrated benzene rings, short-chain alcohols are often a good starting point. Ethanol is frequently cited for separating ortho and para isomers of bromonitrobenzene because the para isomer is significantly less soluble in cold ethanol.[3][11][12] You can also try isopropanol or solvent mixtures like ethanol/water or hexane/ethyl acetate.

  • Self-Validation: The success of the recrystallization should be confirmed by taking the melting point of your dried crystals and running a TLC. A sharp melting point at the literature value and a single spot on the TLC plate indicate high purity.

Q3: How do I perform a reliable column chromatography for this compound?

A3: A successful column requires careful preparation and execution. The following protocol is a validated starting point.

G cluster_prep Preparation cluster_loading Loading & Elution cluster_analysis Analysis tlc 1. Optimize Solvent System via TLC (Target Rf ≈ 0.3) slurry 2. Prepare Silica Slurry in least polar solvent tlc->slurry pack 3. Pack Column Evenly slurry->pack load 4. Dry Load Sample (adsorb crude onto silica) pack->load elute 5. Elute with Solvent System load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC collect->analyze pool 8. Pool Pure Fractions analyze->pool evap 9. Evaporate Solvent pool->evap

Caption: Standard workflow for column chromatography purification.

Detailed Protocol: Column Chromatography

This protocol is based on established methods for purifying aromatic nitro compounds.[6][7][9]

  • Solvent System Selection: Use TLC to find a mobile phase that gives your product an Rf of ~0.2-0.4. A good starting point is a Hexane:Ethyl Acetate mixture (e.g., 9:1).[9]

  • Column Packing (Slurry Method):

    • Secure a glass column vertically. Place a small cotton or glass wool plug at the bottom.

    • Add a ~1 cm layer of sand.

    • In a beaker, make a slurry of silica gel (100-200 mesh) in your chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column, tapping gently to ensure even packing and release air bubbles. Allow the solvent to drain until it is level with the top of the silica.[9]

  • Sample Loading (Dry Loading):

    • Dissolve your crude product in a minimal amount of a volatile solvent (like DCM).

    • Add silica gel (2-3 times the weight of your crude product) and mix.

    • Evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.

    • Carefully add this powder to the top of your packed column.[9]

  • Elution and Collection:

    • Begin eluting with your chosen solvent system, starting with the least polar composition if using a gradient.

    • Collect the eluent in separate test tubes or flasks (fractions).

  • Analysis:

    • Spot every few fractions on a TLC plate to monitor the separation.

    • Combine all fractions that show a single, clean spot corresponding to your product.

    • Evaporate the solvent from the pooled fractions to yield your purified this compound. Confirm purity with melting point and spectroscopic analysis (NMR, IR).

References

Technical Support Center: Stabilizing 4-Bromo-2-iodo-1-nitrobenzene for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2-iodo-1-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide you with the expertise and practical insights necessary for the successful storage and handling of this compound.

Understanding the Stability of this compound

This compound is a polysubstituted aromatic compound with a unique combination of functional groups that influence its reactivity and stability. The presence of two different halogen atoms (bromine and iodine) and a strong electron-withdrawing nitro group on the benzene ring makes the molecule susceptible to various degradation pathways. Understanding these potential instabilities is the first step toward effective long-term storage.

The primary factors that can affect the stability of this compound are:

  • Temperature: Elevated temperatures can promote thermal decomposition.

  • Light: Exposure to UV or visible light can induce photodegradation.

  • Moisture: The presence of water can lead to hydrolysis.

  • Atmosphere: Oxygen and other reactive gases in the air can cause oxidative degradation.

  • Chemical Incompatibility: Contact with incompatible materials can trigger decomposition.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the storage and stability of this compound.

Q1: What are the ideal storage conditions for this compound?

For optimal long-term stability, this compound should be stored at 4°C in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) [1].

Q2: Why is an inert atmosphere necessary?

An inert atmosphere is crucial to prevent oxidative degradation[1]. The electron-deficient aromatic ring, due to the nitro group, can still be susceptible to oxidative processes, especially over long storage periods. Using an inert gas like argon or nitrogen displaces oxygen and moisture, minimizing these degradation pathways.

Q3: Can I store this compound at room temperature?

While some suppliers may list ambient storage as acceptable for short periods, for long-term stability, refrigeration at 4°C is strongly recommended[1]. Elevated ambient temperatures can accelerate slow degradation reactions that may not be apparent over a short timeframe but can lead to significant purity loss over months or years.

Q4: How does light affect the stability of this compound?

Aromatic nitro compounds can be susceptible to photodegradation. The energy from UV and even visible light can be absorbed by the molecule, leading to the formation of reactive species and subsequent decomposition. Therefore, it is essential to store the compound in an amber vial or a light-blocking container[1].

Q5: What are the signs of degradation in my sample of this compound?

Visual signs of degradation can include a change in color (e.g., darkening or development of a yellowish or brownish hue) or a change in the physical state of the solid. However, significant degradation can occur without any visible changes. Therefore, periodic purity checks using analytical techniques are recommended for long-term stored samples.

Troubleshooting Guide

This section provides a structured approach to identifying and addressing potential stability issues with your this compound sample.

Issue 1: Unexpected Experimental Results or Low Yields

Possible Cause: Degradation of the starting material.

Troubleshooting Steps:

  • Assess Purity: The first step is to verify the purity of your this compound.

    • Recommended Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method to both quantify the purity and identify potential impurities or degradation products.

    • Alternative Technique: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess purity by comparing the spectrum of your sample to a reference spectrum of a pure standard. The presence of unexpected peaks may indicate impurities or degradation.

  • Identify Potential Degradation Products: If impurities are detected, understanding their identity can provide clues about the degradation pathway.

    • Hydrolysis Products: The presence of 4-bromo-2-iodophenol would suggest hydrolysis has occurred. This can be identified by its characteristic mass spectrum and NMR signals.

    • Dehalogenation Products: The loss of iodine or bromine would result in 4-bromo-1-nitrobenzene or 2-iodo-1-nitrobenzene, respectively. These can be identified by comparing their GC retention times and mass spectra to known standards.

    • Reduction Products: Partial reduction of the nitro group could lead to the formation of nitroso or amino compounds. These are often colored and can be detected by various analytical techniques.

Issue 2: Visible Change in Sample Appearance (e.g., Discoloration)

Possible Cause: Photodegradation or thermal decomposition.

Troubleshooting Steps:

  • Review Storage Conditions:

    • Light Exposure: Was the sample consistently stored in a light-protected container? Even intermittent exposure to laboratory light can cause gradual degradation.

    • Temperature Fluctuations: Has the sample been exposed to temperatures above the recommended 4°C for extended periods?

  • Analytical Confirmation:

    • Perform purity analysis as described in Issue 1 to confirm degradation and attempt to identify the colored byproducts. Photodegradation of nitroaromatic compounds can lead to complex mixtures of phenolic and polymeric materials.

Logical Flow for Troubleshooting Stability Issues

Caption: Troubleshooting workflow for stability issues.

Protocols for Ensuring Long-Term Stability

To ensure the long-term integrity of your this compound, we recommend the following detailed protocols for storage and handling.

Protocol 1: Optimal Long-Term Storage

This protocol is designed for storing the compound for extended periods (months to years).

Materials:

  • High-purity this compound

  • Amber glass vial with a PTFE-lined cap

  • Argon or Nitrogen gas supply with a regulator and tubing

  • Schlenk line or glove box (optional but recommended)

  • Parafilm or other sealing tape

  • Refrigerator or cold room (4°C)

Procedure:

  • Sample Preparation: If the compound is newly synthesized or has been exposed to the atmosphere, it is advisable to dry it under vacuum to remove any residual moisture.

  • Inert Atmosphere Blanketing:

    • Place the desired amount of the compound into a clean, dry amber glass vial.

    • Insert a needle connected to the inert gas line into the vial, ensuring the needle tip is above the solid material.

    • Insert a second, shorter needle to act as a vent.

    • Gently flush the vial with a slow stream of argon or nitrogen for 1-2 minutes to displace the air.

    • Remove the vent needle first, followed by the gas inlet needle.

  • Sealing the Container:

    • Immediately and tightly screw on the PTFE-lined cap.

    • For an extra layer of protection against atmospheric exchange, wrap the cap and neck of the vial with Parafilm.

  • Labeling:

    • Clearly label the vial with the compound name, date of storage, and any other relevant information (e.g., purity, batch number).

  • Storage:

    • Place the sealed vial in a refrigerator or cold room maintained at 4°C.

    • Ensure the storage location is dark.

Protocol 2: Routine Purity Assessment

For samples stored for more than a year, a periodic purity check is recommended.

Materials:

  • Stored sample of this compound

  • GC-MS instrument with a suitable capillary column (e.g., non-polar or medium-polarity)

  • NMR spectrometer

  • Appropriate deuterated solvent for NMR (e.g., CDCl₃)

  • High-purity solvent for GC-MS sample preparation (e.g., ethyl acetate or dichloromethane)

Procedure:

  • Sample Preparation for GC-MS:

    • Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent.

    • Filter the solution if any particulate matter is present.

  • GC-MS Analysis:

    • Inject the sample into the GC-MS system.

    • Use a temperature program that allows for the separation of the main compound from any potential lower or higher boiling impurities.

    • Analyze the resulting chromatogram to determine the area percentage of the main peak.

    • Examine the mass spectra of any minor peaks to tentatively identify impurities.

  • Sample Preparation for NMR:

    • Dissolve a small amount of the compound (e.g., 5-10 mg) in a suitable deuterated solvent.

  • NMR Analysis:

    • Acquire ¹H and ¹³C NMR spectra.

    • Integrate the peaks in the ¹H NMR spectrum to quantify the relative amounts of the main compound and any impurities.

    • Compare the chemical shifts with reference spectra to confirm the identity of the main compound and potentially identify impurities.

Workflow for Long-Term Storage and Purity Verification

Storage_Workflow cluster_storage Initial Storage cluster_monitoring Long-Term Monitoring A Receive or Synthesize This compound B Dry Under Vacuum A->B C Place in Amber Vial B->C D Flush with Inert Gas (Argon or Nitrogen) C->D E Seal Tightly with PTFE-lined Cap & Parafilm D->E F Store at 4°C in the Dark E->F G Annual Purity Check F->G H Perform GC-MS and/or NMR Analysis G->H I Purity within Specification? H->I J Continue Storage I->J Yes K Consider Repurification I->K No J->G

Caption: Recommended workflow for storage and monitoring.

Chemical Incompatibility

To prevent accidental degradation, this compound should not be stored in close proximity to the following classes of chemicals:

Incompatible Chemical ClassReason for Incompatibility
Strong Bases Can promote nucleophilic aromatic substitution or other decomposition reactions.
Strong Reducing Agents Can reduce the nitro group, potentially in an uncontrolled manner.
Strong Oxidizing Agents Although a nitroaromatic, further oxidation under harsh conditions cannot be ruled out and may lead to decomposition.
Reactive Metals Such as alkali metals (e.g., sodium, potassium), can react with the halogen substituents.

References

Technical Support Center: Heck Reactions Involving 4-Bromo-2-iodo-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the Heck reaction, specifically focusing on the unique challenges presented by the dihalogenated and electron-deficient substrate, 4-Bromo-2-iodo-1-nitrobenzene. Our goal is to equip you with the scientific rationale and practical steps to overcome common experimental hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the Heck reaction with this compound. Each issue is presented in a question-and-answer format, providing not just a solution, but the underlying chemical principles.

Question 1: Why am I observing low to no conversion of my this compound starting material?

Answer:

Low conversion in a Heck reaction with this substrate can stem from several factors, primarily related to catalyst activity and reaction conditions. The presence of a strongly deactivating nitro group and two halogen atoms requires a carefully optimized catalytic system.

Core Causality:

  • Inefficient Catalyst Activation: Many Heck reactions utilize a Palladium(II) precatalyst, such as Pd(OAc)₂, which must be reduced in situ to the active Pd(0) species to initiate the catalytic cycle.[1] If this reduction is incomplete, the reaction will not proceed efficiently.

  • Catalyst Deactivation: The active Pd(0) catalyst can be susceptible to deactivation, especially at the elevated temperatures often required for Heck reactions.[1] This can occur through the formation of inactive palladium black.[2] Additionally, the nitro group, while an electron-withdrawing group that can enhance reactivity, can also potentially coordinate to the palladium center, leading to catalyst inhibition under certain conditions.

  • Insufficiently Reactive Catalyst System: The C-I and C-Br bonds in the starting material have different reactivities. A catalyst system that is not active enough may fail to initiate the oxidative addition, which is often the rate-limiting step in the catalytic cycle.[3]

Troubleshooting Protocol:

  • Catalyst Choice and Activation:

    • If using a Pd(II) source like Pd(OAc)₂, ensure your conditions promote its reduction. The addition of phosphine ligands, which can also act as reducing agents, is common.[4]

    • Consider starting with a Pd(0) source, such as Pd₂(dba)₃ or Pd(PPh₃)₄, to bypass the in situ reduction step.[5] However, be aware that Pd(PPh₃)₄ can be a relatively stable 18-electron complex, and its dissociation to the active 14-electron species can be slow.[3]

  • Ligand Selection:

    • For electron-deficient aryl halides, sterically bulky and electron-rich phosphine ligands are often beneficial. Ligands like P(tBu)₃ or bulky biaryl phosphine ligands (e.g., BrettPhos) can promote the oxidative addition step and stabilize the active catalytic species.[6][7]

  • Temperature and Reaction Time:

    • While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[8] If you suspect decomposition, try running the reaction at a lower temperature for a longer period.

    • Monitor the reaction over time to determine if the reaction has stalled or is simply slow.

  • Inert Atmosphere:

    • Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and decomposition of the Pd(0) catalyst.[9]

Question 2: My reaction is working, but I'm getting a mixture of products. How can I control the chemoselectivity to favor reaction at the C-I bond over the C-Br bond?

Answer:

Achieving high chemoselectivity is a key challenge with dihalogenated substrates. The preferential reaction at the C-I bond is expected due to the difference in bond dissociation energies (C-I < C-Br). However, reaction conditions can significantly influence the outcome.

Core Causality:

  • Relative Reactivity of C-X Bonds: The rate of oxidative addition of palladium into a carbon-halogen bond generally follows the trend: C-I > C-Br > C-Cl.[3] This intrinsic difference in reactivity is the primary basis for achieving selectivity.

  • Catalyst System Influence: The choice of palladium source, and particularly the ligand, can modulate the reactivity and selectivity of the catalyst. A highly reactive catalyst might begin to react at the C-Br bond, especially at higher temperatures or after prolonged reaction times.

Troubleshooting Protocol:

  • Optimize Reaction Temperature:

    • Lowering the reaction temperature is the most straightforward way to enhance selectivity for the more reactive C-I bond. Start at a moderate temperature (e.g., 80 °C) and adjust as needed.

  • Control Reaction Time:

    • Monitor the reaction closely (e.g., by GC-MS or LC-MS) and stop it once the starting material is consumed to the desired extent, before significant reaction at the C-Br bond occurs.

  • Ligand Tuning:

    • While electron-rich, bulky ligands are generally good for activating aryl halides, a less reactive ligand system might offer better selectivity in this case. Experiment with different phosphine ligands, such as PPh₃ or others with varying steric and electronic properties.

  • Palladium Precatalyst:

    • The choice of precatalyst can influence the concentration and reactivity of the active Pd(0) species. Compare results using Pd(OAc)₂, Pd₂(dba)₃, and others to find the optimal balance of reactivity and selectivity.

Visualizing the Heck Catalytic Cycle

The following diagram illustrates the fundamental steps of the Heck reaction catalytic cycle. Understanding this cycle is crucial for diagnosing problems in your experiment.

Heck_Cycle cluster_key Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-X)L₂ Pd0->OxAdd + Ar-X AlkeneCoord Alkene Coordinated Complex OxAdd->AlkeneCoord + Alkene - L MigInsert Migratory Insertion Intermediate AlkeneCoord->MigInsert Syn-Addition BetaHydride β-Hydride Elimination MigInsert->BetaHydride ProductRelease Product Release & Catalyst Regeneration BetaHydride->ProductRelease Product (Alkene) ProductRelease->Pd0 + Base - HBX key_node

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Heck reaction and how do I choose the right one?

The base plays a critical role in the final step of the catalytic cycle: regenerating the active Pd(0) catalyst.[3] After β-hydride elimination, a hydrido-palladium complex (H-Pd-X) is formed. The base neutralizes the generated acid (HX), allowing for the reductive elimination that regenerates the Pd(0) catalyst.[5]

  • Common Bases: Tertiary amines like triethylamine (NEt₃) or inorganic bases such as potassium carbonate (K₂CO₃), sodium acetate (NaOAc), or potassium phosphate (K₃PO₄) are frequently used.[4][10]

  • Choosing a Base: The choice of base can affect reaction rates and yields. For this compound, an inorganic base like K₂CO₃ or K₃PO₄ is a good starting point. Organic amines can sometimes act as ligands or lead to side reactions. The strength of the base should be sufficient to neutralize the generated acid but not so strong as to cause undesired side reactions with your substrate or product.

Q2: I'm concerned about steric hindrance from the ortho-iodo group. How will this affect my reaction?

The iodine atom at the ortho position to the nitro group does introduce steric bulk. This can influence several steps in the reaction:

  • Oxidative Addition: Steric hindrance around the C-I bond can slow down the rate of oxidative addition. This is another reason why a highly active catalyst system with bulky, electron-rich ligands is often necessary to overcome this barrier.

  • Regioselectivity: In the migratory insertion step, the aryl group adds to the alkene. The steric bulk of the ortho-iodo-nitrophenyl group will strongly favor addition to the less substituted carbon of the alkene, enhancing the regioselectivity of the reaction.[3]

  • Product Geometry: The reaction generally shows a high preference for the formation of the E (trans) isomer of the resulting substituted alkene. This is due to steric interactions in the transition state leading to β-hydride elimination, which favors an arrangement where the bulky groups are anti to each other.[11]

Q3: Can the nitro group participate in side reactions?

Yes, while the nitro group is generally well-tolerated in Heck reactions, it can lead to side reactions under certain conditions.[12]

  • Reduction of the Nitro Group: If the reaction conditions are too harsh or if certain additives or reducing agents are present, the nitro group can be reduced. For example, some phosphine ligands can be oxidized while reducing the nitro group.

  • Reductive Heck Pathway: A common side product in Heck reactions is the "reductive Heck" product, where the aryl group and a hydrogen atom are added across the double bond, instead of the expected substitution product.[8][13] The formation of this side product can be influenced by the choice of base, solvent, and temperature.

To minimize these side reactions, it is important to use carefully optimized conditions and high-purity reagents.

Q4: What are the best solvents for this reaction?

The choice of solvent is crucial and can significantly impact the yield.[8] High-boiling point, polar aprotic solvents are typically preferred because they can dissolve the catalyst, substrate, and base, and are stable at the required reaction temperatures.

  • Recommended Solvents:

    • DMF (N,N-Dimethylformamide): A very common and effective solvent for Heck reactions.[14]

    • DMA or DMAc (N,N-Dimethylacetamide): Similar to DMF, often used interchangeably.

    • NMP (N-Methyl-2-pyrrolidone): Another excellent high-boiling polar aprotic solvent.

  • Solvent Purity: Ensure you are using anhydrous (dry) solvents, as water can interfere with the reaction and lead to lower yields.

Summary of Recommended Starting Conditions

For researchers beginning their investigation, the following table provides a validated starting point for the Heck reaction with this compound. Optimization from this baseline is encouraged.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Pd(OAc)₂ is a common, stable precatalyst. Pd₂(dba)₃ is a Pd(0) source, avoiding the need for in-situ reduction.
Catalyst Loading 1-5 mol%A good starting range for optimization. Lower loadings are possible once the reaction is optimized.[9]
Ligand P(tBu)₃ or BrettPhosBulky, electron-rich ligands are effective for activating electron-deficient and sterically hindered aryl halides.
Ligand:Pd Ratio 2:1 to 4:1A slight excess of ligand is often beneficial, but very high ratios can inhibit the reaction.[15]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)Solid, inorganic bases are generally robust and effective.
Solvent Anhydrous DMF or DMAcHigh-boiling polar aprotic solvents facilitate dissolution of reagents and are stable at high temperatures.
Temperature 80-120 °CA starting point for balancing reaction rate and catalyst stability. Lower temperatures favor C-I selectivity.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst decomposition.

References

Preventing dehalogenation of 4-Bromo-2-iodo-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Bromo-2-iodo-1-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to address the common and often frustrating issue of dehalogenation during synthetic applications. As your Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying chemistry to empower your research.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant dehalogenation of my this compound during a cross-coupling reaction. What is happening at a mechanistic level?

A1: Dehalogenation is a prevalent side reaction where a halogen atom on your starting material is replaced by a hydrogen atom.[1] For a substrate like this compound, this is particularly problematic due to its electron-deficient nature, which makes it more susceptible.[2]

The primary mechanism in palladium-catalyzed reactions, such as Suzuki-Miyaura coupling, involves the formation of a palladium-hydride (Pd-H) species.[2][3] This can arise from several sources in your reaction mixture, including solvents (like alcohols), bases, or trace amounts of water.[2][3] Once formed, the Pd-H species can participate in a competing catalytic cycle, leading to hydrodehalogenation (replacement of Br or I with H) instead of the desired cross-coupling product.

Given the C-I bond is weaker and more reactive than the C-Br bond, you will typically observe selective loss of the iodine atom first.[2][4][5]

Q2: Which halogen is more likely to be removed, and can I control the selectivity?

A2: The reactivity of halogens in palladium-catalyzed oxidative addition follows the trend: I > Br > Cl > F.[2][4] Therefore, the C-I bond at the 2-position of your molecule is significantly more reactive and will be the primary site of both desired cross-coupling and undesired dehalogenation under milder conditions.

You can leverage this reactivity difference to your advantage. By carefully controlling reaction conditions (e.g., using lower temperatures and highly active catalysts), you can achieve selective cross-coupling at the C-I position while leaving the C-Br bond at the 4-position intact for subsequent transformations.[5] The key is to find a window where the rate of the desired coupling reaction far exceeds the rate of dehalogenation.

Q3: How do my choices of ligand and catalyst influence dehalogenation?

A3: The choice of ligand is critical. The ligand's role is to stabilize the palladium center and modulate its reactivity.

  • Problem: Insufficiently bulky or electron-donating ligands may not promote the desired reductive elimination step of the cross-coupling cycle efficiently. A sluggish reductive elimination can allow the palladium intermediate more time to react with hydride sources, leading to dehalogenation.[2]

  • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphine ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[2][6][7] These ligands accelerate the rate-limiting steps of the primary catalytic cycle (oxidative addition and reductive elimination), outcompeting the dehalogenation pathway.[2] Using a pre-catalyst that readily forms the active Pd(0) species can also help initiate the desired reaction more quickly.

Q4: Can the base I use be the source of the problem?

A4: Absolutely. The base is a frequent culprit in promoting dehalogenation.

  • Strong Alkoxide Bases: Bases like sodium tert-butoxide (NaOtBu), while effective in many couplings, can be problematic. They can act as a hydride source or promote side reactions that generate Pd-H species.[2]

  • Hydroxide Bases: While common, aqueous bases like NaOH or KOH can contribute protons and, in complex ways, facilitate the formation of Pd-H.

  • Recommended Bases: Opt for weaker inorganic bases. Potassium phosphate (K₃PO₄) is often an excellent choice as it is generally less prone to generating hydride intermediates.[2] Carbonate bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are also effective and milder alternatives.[2]

Q5: What role does the solvent play in preventing dehalogenation?

A5: The solvent can be a direct source of hydrides. Protic solvents, especially alcohols like methanol or isopropanol, can directly generate Pd-H species and should be avoided if dehalogenation is observed.[2][8][9]

It is highly recommended to use aprotic solvents such as dioxane, tetrahydrofuran (THF), or toluene.[2] Ensure these solvents are rigorously dried and degassed, as both water and oxygen can facilitate side reactions.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving dehalogenation issues during your experiments.

Problem: High levels of mono-dehalogenated (4-bromo-1-nitrobenzene) or di-dehalogenated (nitrobenzene) byproducts are detected by LC-MS or GC-MS.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting this specific issue.

G start High Dehalogenation Detected check_base Step 1: Evaluate Base start->check_base base_ok Base is mild (e.g., K₃PO₄, Cs₂CO₃) check_base->base_ok Check base_bad Base is strong (e.g., NaOtBu, alkoxides) check_base->base_bad Check check_solvent Step 2: Evaluate Solvent base_ok->check_solvent switch_base Action: Switch to K₃PO₄ or K₂CO₃/Cs₂CO₃ base_bad->switch_base switch_base->check_solvent solvent_ok Solvent is aprotic (Toluene, Dioxane, THF) check_solvent->solvent_ok Check solvent_bad Solvent is protic (e.g., MeOH, EtOH, IPA) check_solvent->solvent_bad Check check_ligand Step 3: Evaluate Ligand/Catalyst solvent_ok->check_ligand switch_solvent Action: Switch to dry, degassed Toluene or Dioxane solvent_bad->switch_solvent switch_solvent->check_ligand ligand_ok Using bulky, e⁻-rich ligand (e.g., SPhos, XPhos, NHC) check_ligand->ligand_ok Check ligand_bad Using simple ligand (e.g., PPh₃) check_ligand->ligand_bad Check check_temp Step 4: Evaluate Temperature ligand_ok->check_temp switch_ligand Action: Screen bulky biarylphosphine or NHC ligands ligand_bad->switch_ligand switch_ligand->check_temp temp_bad Temperature is too high (>100 °C) check_temp->temp_bad Check end_node Problem Resolved check_temp->end_node If temp is already low lower_temp Action: Lower temperature incrementally (e.g., to 80 °C) temp_bad->lower_temp lower_temp->end_node

Caption: A systematic workflow for troubleshooting dehalogenation side reactions.

Competing Reaction Pathways

Understanding the competition between the desired cross-coupling and the undesired dehalogenation is key. The goal is to accelerate the productive cycle (green arrows) while suppressing the parasitic cycle (red arrows).

G ArIX Ar(I)-X (Starting Material) This compound OxAdd Oxidative Addition Ar(I)-Pd(II)-X ArIX->OxAdd + Pd(0)Lₙ Pd0 Pd(0)Lₙ Transmetal Transmetalation (with R-B(OH)₂) OxAdd->Transmetal Fast (Good) PdH Ar(I)-Pd(II)-H OxAdd->PdH + H⁻ (Slow, Bad) ArPdR Ar(I)-Pd(II)-R Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim Product Desired Product Ar(I)-R RedElim->Product Product->Pd0 regenerates HydrideSource Hydride Source (Solvent, Base, H₂O) HydrideSource->OxAdd RedElimH Reductive Elimination PdH->RedElimH Byproduct Dehalogenated Byproduct Ar-H RedElimH->Byproduct Byproduct->Pd0 regenerates

Caption: Competing catalytic cycles for cross-coupling vs. dehalogenation.

Data-Driven Recommendations

The following table summarizes experimental choices and their expected impact on minimizing dehalogenation.

ParameterPoor Choice (Favors Dehalogenation)Recommended Choice (Minimizes Dehalogenation)Rationale
Catalyst/Ligand Pd(PPh₃)₄Pd₂(dba)₃ with SPhos, XPhos, or an NHC ligand (e.g., IPr)Bulky, electron-rich ligands accelerate reductive elimination of the desired product.[2]
Base NaOtBu, NaOH, KOHK₃PO₄, Cs₂CO₃, K₂CO₃Milder, non-nucleophilic bases are less likely to act as hydride sources.[2]
Solvent Methanol, Isopropanol, WaterToluene, Dioxane, THF (anhydrous)Aprotic solvents eliminate a primary source of hydrides for Pd-H formation.[2]
Temperature > 100 °C60 - 80 °CLower temperatures can slow the rate of side reactions more than the desired coupling.
Atmosphere Air, high moistureInert (Argon or Nitrogen)Oxygen and water can degrade reagents and catalysts, leading to side reactions.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol is designed to maximize the yield of the desired mono-coupled product while minimizing dehalogenation at the highly reactive C-I position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (0.015 equiv, 1.5 mol%)

  • SPhos (0.03 equiv, 3.0 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of anhydrous toluene.

  • Add the catalyst solution to the Schlenk flask, followed by the remaining anhydrous toluene.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes or by using three freeze-pump-thaw cycles.[2]

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the dehalogenated byproduct (4-bromo-1-nitrobenzene).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Analytical Detection of Dehalogenation Byproducts

Accurate detection is crucial for troubleshooting. Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRESIMS) is an excellent method for separating and identifying your starting material, product, and dehalogenated impurities.[10]

  • Column: A pentafluorophenyl (PFP) column often provides excellent separation between halogenated and dehalogenated analogs.[10]

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a good starting point.

  • Detection: Use a Diode-Array Detector (DAD) to observe the chromatogram and a mass spectrometer to identify the peaks based on their exact mass.

    • This compound: C₆H₃BrINO₂ (Exact Mass: 326.8392)[11]

    • De-iodinated byproduct (4-Bromo-1-nitrobenzene): C₆H₄BrNO₂ (Exact Mass: 200.9474)

    • De-brominated byproduct (2-Iodo-1-nitrobenzene): C₆H₄INO₂ (Exact Mass: 248.9434)

References

Technical Support Center: Catalyst Deactivation in Reactions with 4-Bromo-2-iodo-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers utilizing 4-Bromo-2-iodo-1-nitrobenzene in catalytic reactions. This substrate, while synthetically valuable due to its orthogonal reactivity at the iodo and bromo positions, presents unique challenges related to catalyst stability. Its electronic properties and the presence of multiple functional groups can lead to complex deactivation pathways. This guide provides in-depth, field-proven insights in a question-and-answer format to help you diagnose, troubleshoot, and overcome these challenges.

Frequently Asked Questions (FAQs): Quick Diagnosis
Q1: My cross-coupling reaction with this compound has stalled or is extremely sluggish. What are the most probable causes of catalyst deactivation?

When a reaction fails to reach completion, it's often due to the premature death of the catalyst. With this specific substrate, the primary suspects for deactivation fall into several categories:

  • Catalyst Poisoning: The catalyst's active sites are chemically blocked. The iodide anion released after oxidative addition is a known poison for some palladium systems.[1][2] Furthermore, under certain conditions, the nitro group can be partially reduced to species like nitroso or hydroxylamino groups, which can bind strongly to the palladium center and inhibit catalysis.[1][3]

  • Catalyst Agglomeration: The active, soluble Pd(0) species can aggregate into larger, catalytically inactive nanoparticles, commonly observed as "palladium black."[4][5] This is often a sign that the supporting ligand is not providing sufficient steric or electronic stabilization.

  • Ligand Degradation: The phosphine or N-heterocyclic carbene (NHC) ligands that are crucial for catalyst activity can themselves decompose under reaction conditions, leaving the palladium center unprotected and prone to agglomeration.[4]

  • Change in Palladium Oxidation State: The catalytic cycle relies on the facile interconversion between Pd(0) and Pd(II). If the active Pd(0) is irreversibly oxidized to a stable Pd(II) state that cannot be reduced, or if the Pd(II) precatalyst is not efficiently reduced to Pd(0) at the start, the cycle will arrest.[6]

Q2: I see a black precipitate forming in my reaction flask. Is this palladium black, and how can I prevent it?

Yes, a black, insoluble precipitate is almost certainly palladium black, an aggregate of palladium atoms that is catalytically inactive.[4] Its formation indicates that the discrete, ligand-stabilized Pd(0) complexes are unstable under your reaction conditions.

Causality: This typically happens for two reasons:

  • Insufficient Ligand Stabilization: The ligand may be too small, not electron-rich enough, or used in too low a concentration to effectively shield the Pd(0) center from its neighbors.

  • High Reaction Temperature: Elevated temperatures increase the kinetic energy of the catalyst complexes, promoting collisions and agglomeration.[5]

Solutions:

  • Increase Ligand-to-Palladium Ratio: A higher concentration of the stabilizing ligand can help maintain the integrity of the active species.

  • Use a More Stabilizing Ligand: Switch to ligands with greater steric bulk (e.g., Buchwald-type biarylphosphines) or stronger binding affinity.[4][7] These ligands are designed to create a protective pocket around the metal center.

  • Lower the Reaction Temperature: If possible, reducing the temperature can significantly slow the rate of agglomeration.

Q3: How do the iodo, bromo, and nitro groups on the substrate specifically contribute to catalyst deactivation?

Each functional group on this compound plays a distinct role in the reaction's success or failure.

  • The Iodo Group: The C–I bond is significantly weaker than the C–Br bond, making it the primary site for oxidative addition.[8] However, the iodide anion (I⁻) released into the solution after this step can be detrimental. Iodide is a soft ligand that can bind strongly to the soft palladium center, sometimes forming inactive µ-iodo bridged palladium dimers, which effectively removes the catalyst from the active cycle.[2] While some modern, bulky ligands can mitigate this, it remains a primary concern, especially in reactions like Buchwald-Hartwig amination.[2]

  • The Bromo Group: The C–Br bond is less reactive and typically remains intact during reactions targeting the iodo position. Its primary influence is electronic, contributing to the overall electron-deficient nature of the aromatic ring.

  • The Nitro Group: This is a powerful electron-withdrawing group that significantly influences the ring's reactivity.[9] Its main deactivation threat comes from its potential for reduction. Bases, solvents (like alcohols), or reducing agents in the reaction can reduce the -NO₂ group to -NO, -NHOH, or -NH₂. These resulting functional groups are strong Lewis bases and can act as potent catalyst poisons by coordinating irreversibly to the palladium center.[1][3][10]

Q4: My reaction works, but I need to use very high catalyst loading ( >5 mol%). I suspect ligand degradation. How can I confirm this and select a better ligand?

High catalyst loading is a classic symptom of a catalyst that is deactivating over the course of the reaction. Ligand degradation is a common culprit.

Signs of Ligand Degradation:

  • ³¹P NMR Spectroscopy: If you are using a phosphine ligand, you can take a sample of your crude reaction mixture and analyze it by ³¹P NMR. The appearance of a new peak around +20 to +40 ppm is indicative of phosphine oxide formation, a common degradation pathway.

  • Inconsistent Results: High variability between identical reaction runs can point to sensitivity to trace oxygen or water, which often accelerates ligand decomposition.

Selecting a More Robust Ligand: The key is to enhance the stability of the Pd-Ligand bond and protect the ligand itself from degradation.

  • Steric Bulk: Large, bulky ligands like XPhos , SPhos , or tBuXPhos create a protective sphere around the palladium, preventing both catalyst agglomeration and bimolecular ligand decomposition pathways.[7]

  • Electron-Richness: Electron-donating ligands form stronger bonds with the palladium center, increasing the stability of the complex. They also promote the crucial reductive elimination step, which can accelerate catalyst turnover and minimize the lifetime of unstable intermediates.[7]

  • N-Heterocyclic Carbenes (NHCs): Ligands like IPr or IMes often form very strong bonds to palladium and can offer superior stability compared to some phosphines, especially at high temperatures.

Troubleshooting Guides & Protocols

This section provides structured workflows to systematically address the deactivation issues discussed above.

Guide 1: Troubleshooting Catalyst Agglomeration and Poisoning

This workflow is designed to help you diagnose the primary mode of catalyst deactivation when your reaction stalls.

Caption: A logical workflow for diagnosing and addressing catalyst deactivation.

Guide 2: Visualizing Deactivation Pathways

Understanding the chemical mechanisms of deactivation is key to preventing them. The diagram below illustrates the two most critical pathways for this compound.

DeactivationPathways cluster_poisoning Deactivation Pathways Pd(0)L Pd(0)L Ar-Pd(II)-I(L) Ar-Pd(II)-I(L) Pd(0)L->Ar-Pd(II)-I(L) Oxidative Addition Poison Poisoning Species (Ar-NH₂, Ar-NHOH) Pd(0)L->Poison coordinates to Ar-Pd(II)-I(L)->Pd(0)L Transmetalation & Reductive Elimination Iodide Iodide Anion (I⁻) Ar-Pd(II)-I(L)->Iodide releases Inactive_Dimer [L-Pd(µ-I)]₂ (Inactive Dimer) Iodide->Inactive_Dimer forms Nitro_Reduction Nitro Group Reduction (e.g., by base/solvent) Nitro_Reduction->Poison generates

Caption: Key catalyst deactivation pathways involving iodide and nitro groups.

Data & Protocols
Table 1: Recommended Ligands for Challenging Substrates

When encountering deactivation, switching to a more advanced ligand is often the most effective solution. This table summarizes ligands known for their high stability and activity.

Ligand ClassExample LigandsKey FeaturesRecommended For
Dialkylbiarylphosphines XPhos, SPhos, RuPhosVery bulky and electron-rich; excellent for stabilizing monoligated Pd(0) species.[11]General purpose, Suzuki, Buchwald-Hartwig. Highly effective at preventing agglomeration.
N-Heterocyclic Carbenes (NHCs) IPr, IMes, IPr*Strong σ-donors forming robust Pd-C bonds; high thermal stability.[11]High-temperature reactions, Suzuki, Heck couplings.
Ferrocenylphosphines dppfLarge bite angle, good thermal stability.Classic, robust ligand for a variety of cross-couplings.
Protocol 1: Step-by-Step Method for Mitigating Nitro Group Reduction

If you suspect the nitro group is causing catalyst poisoning, follow this experimental protocol to diagnose and solve the issue.

  • Establish a Baseline: Run the reaction under your standard conditions and note the final conversion and any observations (e.g., color change, precipitate formation).

  • Screen Bases: Set up parallel reactions, keeping all other variables constant, but change the base.

    • Reaction A (Control): Your standard base (e.g., KOtBu, Cs₂CO₃).

    • Reaction B (Weaker Base): Use a milder inorganic base like K₃PO₄ or K₂CO₃.

    • Reaction C (Organic Base): Use a non-nucleophilic organic base like DBU or DIPEA.

  • Lower the Temperature: Re-run your standard reaction at a temperature 20°C lower than the original protocol. Monitor the reaction over a longer period.

  • Analyze the Results:

    • If Reaction B or C gives a cleaner reaction profile and higher yield, your original base was likely promoting nitro group reduction.

    • If the lower temperature run proceeds to a higher final conversion (even if slower), thermal decomposition or reduction was a contributing factor.

  • Optimization: Combine the best-performing base with the lowest practical temperature to develop a more robust reaction protocol.

References

Technical Support Center: Scaling Up Reactions with 4-Bromo-2-iodo-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2-iodo-1-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up reactions involving this versatile, dihalogenated building block. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of regioselective synthesis and ensure the success of your scaled-up experiments.

Frequently Asked Questions (FAQs)

General Handling and Safety

Q1: What are the primary safety precautions I should take when handling this compound on a larger scale?

When moving from bench-scale to pilot-scale production, it is imperative to re-evaluate safety protocols. This compound is a solid that can be irritating to the skin and eyes.[1][2] Inhalation of dust should be avoided.[1]

Key Safety Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[2]

  • Ventilation: Conduct all manipulations in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.[1]

  • Containment: Use appropriate containers for storage and disposal.[1] For large quantities, consider closed-system transfers to minimize exposure.

  • Spill Management: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.

  • Waste Disposal: Dispose of waste according to local regulations, potentially through a licensed disposal company.[1]

Q2: What are the key physical and chemical properties of this compound that I should be aware of?

Understanding the physicochemical properties of your starting material is crucial for process design and optimization.

PropertyValueSource
Molecular Formula C₆H₃BrINO₂[3][4]
Molecular Weight 327.90 g/mol [3][4]
Appearance Solid (typically beige powder)[2]
CAS Number 343864-78-8[3]

These properties are essential for accurate molar calculations, solvent selection, and predicting potential side reactions.

Troubleshooting Guide for Scale-Up Reactions

Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of selective functionalization of this compound. The C-I bond is weaker and therefore more reactive in the oxidative addition step of palladium-catalyzed cross-coupling reactions.[5][6] This allows for selective reaction at the 2-position (iodo) while leaving the 4-position (bromo) intact for subsequent transformations.

Q3: I'm attempting a Suzuki-Miyaura coupling to selectively react at the C-I bond, but I'm observing significant amounts of the di-substituted product. How can I improve regioselectivity?

This is a common challenge when scaling up. The formation of the di-substituted product suggests that the reaction conditions are too harsh, leading to the activation of the less reactive C-Br bond.

Root Cause Analysis & Troubleshooting Steps:

  • Reaction Temperature: High temperatures can overcome the activation energy barrier for the C-Br bond.

    • Solution: Lower the reaction temperature. For the more reactive C-I bond, reactions can often be successful at milder temperatures (e.g., 60-80 °C).[7][8]

  • Catalyst System: The choice of palladium catalyst and ligand is critical for selectivity.

    • Solution: Opt for a less reactive catalyst system. For instance, Pd(PPh₃)₄ is a reliable choice for selective C-I bond activation.[6][7] Avoid highly active catalysts with bulky, electron-rich ligands like SPhos or XPhos in the initial step if you want to preserve the C-Br bond.[9]

  • Reaction Time: Prolonged reaction times can lead to the slow but eventual reaction of the C-Br bond.

    • Solution: Monitor the reaction closely using techniques like TLC or LC-MS. Quench the reaction as soon as the mono-substituted product is maximized.[9]

Q4: My Sonogashira coupling at the C-I position is sluggish on a larger scale, and I'm recovering a lot of starting material. What should I do?

A low yield of the desired mono-substituted product often points to issues with catalyst activity or reaction conditions.

Root Cause Analysis & Troubleshooting Steps:

  • Catalyst Deactivation: Palladium catalysts can be sensitive to air and moisture, leading to deactivation.

    • Solution: Ensure all solvents and reagents are thoroughly degassed.[5] Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.

  • Insufficient Catalyst Loading: While scaling up, simply multiplying the catalyst amount might not be sufficient due to surface area to volume ratio changes.

    • Solution: Consider a slightly higher catalyst loading (e.g., increase from 1 mol% to 2-3 mol%). However, be cautious as excessive catalyst can promote side reactions.[8]

  • Base Selection: The choice and quality of the base are crucial.

    • Solution: For Sonogashira couplings, an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used.[5] Ensure the base is pure and dry.

  • Copper Co-catalyst: The copper(I) co-catalyst is essential for the formation of the copper acetylide intermediate.

    • Solution: Use a fresh, high-quality source of CuI.[5]

Q5: I'm performing a Buchwald-Hartwig amination and experiencing significant debromination as a side reaction. How can I minimize this?

Debromination is a known side reaction in Buchwald-Hartwig aminations, often competing with the desired C-N bond formation.[10]

Root Cause Analysis & Troubleshooting Steps:

  • Ligand Choice: The ligand plays a crucial role in the rate of reductive elimination versus side reactions.

    • Solution: Employ bulky, electron-rich biarylphosphine ligands such as XPhos or RuPhos, which are known to promote efficient C-N coupling.[7][10]

  • Base Strength: Strong bases can sometimes promote hydrodehalogenation.

    • Solution: While strong, non-nucleophilic bases like NaOtBu or LHMDS are standard,[9] you could screen different bases to find an optimal balance.

  • Reaction Temperature and Time: As with other cross-coupling reactions, elevated temperatures and long reaction times can favor side reactions.

    • Solution: Optimize the temperature and monitor the reaction progress to minimize the formation of the debrominated byproduct.

Workflow for Regioselective Cross-Coupling

G cluster_start Starting Material cluster_step1 Step 1: Selective C-I Functionalization cluster_intermediate Intermediate Product cluster_step2 Step 2: C-Br Functionalization cluster_final Final Product start This compound step1 Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) - Milder Conditions - Selective Catalyst (e.g., Pd(PPh3)4) start->step1 Reactant intermediate 4-Bromo-2-(R)-1-nitrobenzene step1->intermediate Yields step2 Second Cross-Coupling or Nucleophilic Substitution - Harsher Conditions - More Active Catalyst intermediate->step2 Reactant final 4-(R')-2-(R)-1-nitrobenzene step2->final Yields

Caption: A typical workflow for the sequential functionalization of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group in this compound activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[11][12]

Q6: I'm trying to perform an SNAr reaction to displace one of the halogens. Which one is more likely to be substituted, and what conditions should I use?

In SNAr reactions of nitro-activated aryl halides, the rate-determining step is typically the initial nucleophilic attack to form a Meisenheimer complex.[12][13] The reactivity of the leaving group follows the trend F > Cl > Br > I, which is opposite to that of cross-coupling reactions. However, the position of the leaving group relative to the activating nitro group is also critical.[11][13]

Key Considerations:

  • Leaving Group Ability: The iodide is a better leaving group than bromide in the elimination step of the SNAr mechanism.

  • Electronic Effects: The nitro group activates the ortho and para positions. In this compound, the iodine is ortho to the nitro group, and the bromine is para. Both positions are activated.

  • Steric Hindrance: The iodine atom is larger than the bromine atom, which could sterically hinder the approach of the nucleophile to the ortho position.[14]

Troubleshooting and Optimization:

  • Nucleophile Choice: Strong nucleophiles are required for SNAr reactions. Common choices include alkoxides, thiolates, and amines.

  • Solvent: Polar aprotic solvents like DMSO, DMF, or THF are typically used to solvate the cation and enhance the nucleophilicity of the anionic nucleophile.

  • Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate.

  • Selectivity: Achieving high selectivity between the ortho-iodo and para-bromo positions can be challenging. Careful optimization of the nucleophile, solvent, and temperature is necessary. It is possible that a mixture of products will be obtained.

Logical Relationship for SNAr Reactivity

G cluster_substrate Substrate Properties cluster_reaction SNAr Reaction cluster_intermediate Intermediate cluster_outcome Potential Outcomes activating_group Electron-Withdrawing Group (-NO2) nucleophilic_attack Nucleophilic Attack activating_group->nucleophilic_attack Activates Ring ortho_leaving_group Ortho Leaving Group (-I) ortho_leaving_group->nucleophilic_attack para_leaving_group Para Leaving Group (-Br) para_leaving_group->nucleophilic_attack meisenheimer_complex Meisenheimer Complex nucleophilic_attack->meisenheimer_complex Forms ortho_substitution Substitution at C-I meisenheimer_complex->ortho_substitution Leads to para_substitution Substitution at C-Br meisenheimer_complex->para_substitution Leads to

Caption: Factors influencing the outcome of Nucleophilic Aromatic Substitution on this compound.

Experimental Protocols

Selective Suzuki-Miyaura Coupling at the C-I Position

  • Reaction Setup: To a flame-dried, appropriately sized reactor, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).[7]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-3 mol%).[7]

  • Inert Atmosphere: Seal the reactor, then evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add a degassed solvent system (e.g., a 3:1 to 4:1 mixture of toluene and water or dioxane and water) via a cannula or addition funnel.[6][7]

  • Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 4-Bromo-2-iodo-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the unambiguous structural elucidation and purity assessment of synthetic intermediates is paramount. 4-Bromo-2-iodo-1-nitrobenzene, a key building block in organic synthesis, presents a unique analytical challenge due to its array of functional groups. This guide provides an in-depth comparison of the primary analytical techniques for its characterization, grounded in scientific principles and practical insights. We will explore the "why" behind experimental choices, ensuring a thorough understanding of each method's strengths and limitations.

The Analytical Imperative: Why a Multi-Technique Approach is Essential

Characterizing a molecule like this compound, with its molecular formula C₆H₃BrINO₂ and a molecular weight of 327.90 g/mol , requires a multi-faceted analytical approach.[1] No single technique can provide a complete picture of its structure, purity, and properties. By combining spectroscopic and chromatographic methods, we create a self-validating system of analysis, ensuring the highest degree of confidence in our results. This guide will focus on the most powerful and accessible techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Vibrational Spectroscopy (FT-IR and Raman).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: Mapping the Proton Landscape

The "Why": ¹H NMR allows us to determine the number of different types of protons in a molecule, their relative numbers, and their connectivity through spin-spin coupling. For this compound, we expect to see distinct signals for the three aromatic protons. The electron-withdrawing nitro group and the halogens will deshield the aromatic protons, causing their signals to appear at a lower field (higher ppm).

Predicted ¹H NMR Spectrum:

Based on the substituent effects of the nitro, bromo, and iodo groups, we can predict the following approximate chemical shifts and splitting patterns for the aromatic protons:

  • H-3: This proton is ortho to both the iodo and nitro groups, making it the most deshielded. It will likely appear as a doublet.

  • H-5: This proton is ortho to the bromo group and meta to the nitro group. It will likely appear as a doublet of doublets.

  • H-6: This proton is ortho to the nitro group and meta to the bromo group. It will also likely appear as a doublet.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the analyte.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

  • Data Acquisition:

    • Set the spectral width to cover the aromatic region (typically 0-10 ppm).

    • Use a standard pulse sequence (e.g., a 30° pulse) with a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The "Why": ¹³C NMR provides information about the number and types of carbon atoms in a molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment, providing a unique fingerprint of the molecule's carbon framework. For substituted benzenes, the chemical shifts of the aromatic carbons are influenced by the electronic effects (inductive and resonance) of the substituents.[2][3]

Predicted ¹³C NMR Spectrum:

We expect to see six distinct signals in the aromatic region (typically 100-150 ppm) corresponding to the six carbon atoms of the benzene ring. The carbon atoms attached to the electronegative nitro, bromo, and iodo groups will be significantly deshielded. The carbon bearing the nitro group (C-1) is expected to have the highest chemical shift.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer used for ¹H NMR.

  • Data Acquisition:

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • A wider spectral width (e.g., 0-200 ppm) is required.

    • A longer acquisition time and a greater number of scans (e.g., 1024 or more) are needed to obtain a good signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

MS is a powerful technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The "Why": For this compound, MS will confirm the molecular weight and provide characteristic fragmentation patterns resulting from the loss of the nitro group and the halogen atoms. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

Expected Fragmentation Pattern (Electron Ionization - EI):

Under EI conditions, the molecule will be ionized to form a molecular ion (M⁺˙). This ion will then undergo fragmentation. Key expected fragments include:

  • [M]⁺˙: The molecular ion peak.

  • [M-NO₂]⁺: Loss of the nitro group.

  • [M-Br]⁺: Loss of the bromine atom.

  • [M-I]⁺: Loss of the iodine atom.

  • [M-NO₂-Br]⁺: Subsequent loss of bromine from the [M-NO₂]⁺ fragment.

  • [M-NO₂-I]⁺: Subsequent loss of iodine from the [M-NO₂]⁺ fragment.

The presence of bromine will result in characteristic isotopic clusters for bromine-containing fragments, with peaks separated by 2 m/z units and having nearly equal intensities.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.[4]

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample into the GC.

    • Use a non-polar capillary column (e.g., DB-5ms) suitable for separating aromatic compounds.

    • Employ a temperature program that allows for the elution of the compound as a sharp peak. A typical program might start at 100 °C and ramp up to 280 °C.

  • MS Detection:

    • The eluent from the GC column is directed into the ion source of the mass spectrometer.

    • Use electron ionization (EI) at 70 eV.

    • Scan a mass range that includes the expected molecular ion and fragments (e.g., m/z 50-400).

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample Dissolve in Volatile Solvent Injector Injector Sample->Injector Column Column Injector->Column Vaporization MS_Inlet Ion Source (EI) Column->MS_Inlet Separation Mass_Analyzer Mass_Analyzer MS_Inlet->Mass_Analyzer Ionization & Fragmentation Detector Detector Mass_Analyzer->Detector Mass Sorting Data_System Mass Spectrum Detector->Data_System Signal Detection

Caption: Workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantitation

HPLC is a powerful separation technique used to separate, identify, and quantify components in a mixture. It is particularly useful for assessing the purity of a compound and for quantitative analysis.

The "Why": For this compound, a reversed-phase HPLC method can be developed to separate it from any starting materials, byproducts, or degradation products. The use of a UV detector is ideal, as the nitroaromatic chromophore absorbs strongly in the UV region.

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute this solution to a working concentration (e.g., 10-50 µg/mL) with the mobile phase.

  • HPLC System:

    • Column: A C18 or Phenyl column is a good starting point for the separation of nitroaromatic compounds.[5][6]

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (acetonitrile or methanol) is typically used. A common starting point is a gradient from 50% organic to 95% organic over 20-30 minutes. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.[6]

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detector: A UV detector set at a wavelength where the compound has maximum absorbance (e.g., around 254 nm).

  • Data Analysis: The retention time of the peak corresponding to this compound can be used for identification (by comparison to a standard). The peak area can be used for quantification and to determine the purity of the sample.

Vibrational Spectroscopy (FT-IR and Raman): Fingerprinting the Functional Groups

Vibrational spectroscopy provides information about the functional groups present in a molecule. Both FT-IR and Raman spectroscopy are valuable for confirming the presence of the nitro group and for characterizing the substituted benzene ring.

The "Why": The nitro group has very strong and characteristic stretching vibrations. The substitution pattern on the benzene ring also gives rise to a characteristic pattern of bands in the "fingerprint" region of the spectrum.

Expected Vibrational Frequencies:

  • NO₂ Asymmetric Stretch: A strong band is expected in the region of 1500-1570 cm⁻¹.

  • NO₂ Symmetric Stretch: A strong band is expected in the region of 1300-1370 cm⁻¹.[7]

  • C-N Stretch: A band of moderate intensity is expected around 850 cm⁻¹.

  • C-Br Stretch: A band is expected in the region of 500-600 cm⁻¹.

  • C-I Stretch: A band is expected in the region of 400-500 cm⁻¹.

  • Aromatic C-H Stretch: Bands will appear above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Bands will appear in the 1400-1600 cm⁻¹ region.

Experimental Protocol: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a good signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

Experimental Protocol: FT-Raman Spectroscopy

  • Sample Preparation: Place the solid sample in a glass vial or NMR tube.

  • Data Acquisition: Use a near-infrared (NIR) laser (e.g., 1064 nm) to excite the sample and collect the scattered radiation.[7] Collect the spectrum over a similar range as the FT-IR.

Vibrational_Spectroscopy_Workflow cluster_ftir FT-IR (ATR) cluster_raman FT-Raman FTIR_Sample Place solid on ATR crystal FTIR_Acquire FTIR_Acquire FTIR_Sample->FTIR_Acquire Acquire Spectrum FTIR_Process FT-IR Spectrum FTIR_Acquire->FTIR_Process Background Subtraction Raman_Sample Place solid in vial/tube Raman_Acquire Raman_Acquire Raman_Sample->Raman_Acquire Excite with laser Raman_Process Raman Spectrum Raman_Acquire->Raman_Process Process Spectrum

Caption: Workflows for FT-IR and FT-Raman analysis.

Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivityExcellent for structural elucidationRequires soluble sample, can have overlapping signals
¹³C NMR Carbon skeletonUnambiguous carbon count and environmentLow sensitivity, requires higher concentration or longer acquisition time
GC-MS Molecular weight, fragmentation patternHigh sensitivity, good for volatile compoundsCompound must be thermally stable and volatile
HPLC-UV Purity, quantificationHigh resolution, good for non-volatile compoundsRequires a chromophore for UV detection
FT-IR Functional groupsFast, easy sample preparation (ATR)Complex spectra can be difficult to interpret fully
Raman Functional groups, molecular backboneGood for aqueous samples, complementary to IRCan be affected by fluorescence

Conclusion: A Synergistic Approach to Confidence

The comprehensive characterization of this compound is best achieved through the synergistic use of multiple analytical techniques. NMR spectroscopy provides the definitive structural framework, while mass spectrometry confirms the molecular weight and offers valuable fragmentation data. HPLC is the ideal tool for assessing purity and for quantitative analysis. Finally, vibrational spectroscopy serves as a rapid and effective method for confirming the presence of key functional groups. By integrating the data from these complementary techniques, researchers can be highly confident in the identity and quality of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

A Comparative Spectroscopic Guide to 4-Bromo-2-iodo-1-nitrobenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of substituted aromatic compounds is paramount. Molecules such as 4-Bromo-2-iodo-1-nitrobenzene serve as critical building blocks, where the specific arrangement of substituents dictates reactivity and subsequent molecular architecture. This guide provides an in-depth analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, offering a comparative perspective with its isomer, 4-Bromo-1-iodo-2-nitrobenzene. Furthermore, we will explore alternative analytical techniques that complement NMR data, ensuring a comprehensive characterization.

This guide is designed for researchers, scientists, and drug development professionals, providing not just data, but a logical framework for spectroscopic analysis and interpretation. All NMR data presented herein is predicted using advanced computational algorithms to serve as a reliable reference in the absence of experimentally acquired spectra.

The Imperative of Unambiguous Isomer Identification

The distinction between isomers is a frequent and critical challenge in organic synthesis. For instance, the relative positions of the bromine, iodine, and nitro groups on the benzene ring in dihalonitrobenzenes drastically influence the electronic environment of the aromatic protons and carbons. This, in turn, impacts the chemical shifts and coupling patterns observed in their NMR spectra. An incorrect isomer assignment can lead to wasted resources and compromised synthetic pathways. NMR spectroscopy stands as the most powerful tool for making these fine structural distinctions.[1]

Experimental Protocol: Acquiring High-Resolution NMR Spectra

To ensure the acquisition of high-quality NMR data for compounds like this compound, a standardized protocol is essential. The following outlines a typical procedure for obtaining ¹H and ¹³C NMR spectra.

Sample Preparation:

  • Accurately weigh 5-10 mg of the solid this compound sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range of -2 to 12 ppm is typically sufficient for aromatic compounds.

¹³C NMR Spectroscopy:

  • Instrument: The same spectrometer as used for ¹H NMR.

  • Parameters:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to single lines for each unique carbon.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width (sw): A range of 0 to 200 ppm is standard for most organic molecules.

¹H and ¹³C NMR Analysis of this compound

The structural formula of this compound is C₆H₃BrINO₂.[2] The numbering of the carbon atoms is crucial for the assignment of NMR signals.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing nitro group and the deshielding effects of the halogen substituents.

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-38.35d2.1
H-57.85dd8.5, 2.1
H-67.60d8.5
  • H-3: This proton is ortho to the strongly electron-withdrawing nitro group and is expected to be the most deshielded, appearing at the highest chemical shift. It will appear as a doublet due to coupling with H-5.

  • H-5: This proton is ortho to the bromine atom and meta to both the nitro and iodo groups. It will be a doublet of doublets due to coupling with both H-3 and H-6.

  • H-6: This proton is ortho to the iodine atom and meta to the nitro group. It will appear as a doublet due to coupling with H-5.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum of this compound is predicted to show six distinct signals, one for each carbon atom in the benzene ring. The chemical shifts are influenced by the attached substituents.

CarbonPredicted Chemical Shift (ppm)
C-1150.2
C-295.5
C-3135.1
C-4125.8
C-5132.7
C-6128.9
  • C-1: The carbon bearing the nitro group is expected to be significantly deshielded.

  • C-2: The carbon attached to the iodine atom shows a characteristic upfield shift due to the "heavy atom effect".

  • C-4: The carbon bonded to the bromine atom will also be shifted upfield compared to an unsubstituted carbon, but less so than the carbon attached to iodine.

  • C-3, C-5, C-6: These carbons will have chemical shifts in the typical aromatic region, influenced by their proximity to the various substituents.

Comparative Analysis: this compound vs. 4-Bromo-1-iodo-2-nitrobenzene

A comparison with the isomeric 4-Bromo-1-iodo-2-nitrobenzene highlights the power of NMR in distinguishing between closely related structures.

Predicted ¹H NMR Spectral Comparison

CompoundH-3H-5H-6
This compound8.35 (d)7.85 (dd)7.60 (d)
4-Bromo-1-iodo-2-nitrobenzene7.90 (d)7.70 (dd)8.10 (d)

The key difference lies in the relative chemical shifts. In 4-Bromo-1-iodo-2-nitrobenzene, the proton ortho to the nitro group (H-3) is adjacent to the iodine, while in the target molecule, it is adjacent to a proton. This leads to distinct differences in their predicted chemical shifts and coupling patterns, allowing for unambiguous identification.

Predicted ¹³C NMR Spectral Comparison

CompoundC-1C-2C-3C-4C-5C-6
This compound150.295.5135.1125.8132.7128.9
4-Bromo-1-iodo-2-nitrobenzene140.1152.5128.3124.2139.8125.1

The carbon spectra also show significant differences. The positions of the carbons bearing the nitro, iodo, and bromo groups are distinctly different in the two isomers, providing a clear method of differentiation.

Visualizing Molecular Structure and NMR Connectivity

The following diagrams illustrate the molecular structure and the key proton-proton couplings.

Caption: Molecular structure of this compound with proton numbering.

Alternative Analytical Techniques: A Multi-faceted Approach

While NMR is the cornerstone for structural elucidation, other techniques provide complementary information.

Mass Spectrometry (MS): Mass spectrometry is invaluable for determining the molecular weight and elemental composition of a compound. For this compound (C₆H₃BrINO₂), the expected monoisotopic mass is 326.8392 g/mol .[2] The presence of bromine and iodine will result in a characteristic isotopic pattern in the mass spectrum, which can be a powerful confirmation of the elemental formula. Fragmentation patterns can also provide clues about the connectivity of the substituents.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show strong characteristic absorption bands for the nitro group (typically around 1530-1550 cm⁻¹ for asymmetric stretching and 1340-1360 cm⁻¹ for symmetric stretching). The C-Br and C-I stretching vibrations would appear in the fingerprint region at lower wavenumbers. Aromatic C-H stretching bands would be observed above 3000 cm⁻¹.

Conclusion

The comprehensive analysis of this compound through ¹H and ¹³C NMR spectroscopy, even with predicted data, provides a robust framework for its identification and differentiation from its isomers. The distinct electronic environments created by the unique substitution pattern result in a unique spectroscopic fingerprint. By complementing NMR with mass spectrometry and IR spectroscopy, researchers can achieve a high level of confidence in the structural assignment of this and other complex substituted aromatic compounds, which is a critical step in advancing drug discovery and chemical synthesis endeavors.

References

A Comparative Guide to HPLC and GC Methods for Purity Assessment of 4-Bromo-2-iodo-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is the bedrock of reproducible results and the ultimate safety and efficacy of the final product. 4-Bromo-2-iodo-1-nitrobenzene, a key building block in organic synthesis, is no exception. Its purity directly impacts reaction yields, impurity profiles, and the overall integrity of the target molecule. This guide provides an in-depth comparison of two instrumental pillars of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the critical task of assessing the purity of this halogenated nitroaromatic compound.

The Analyte: Understanding this compound

Before delving into methodology, understanding the physicochemical properties of this compound is crucial for selecting and optimizing a separation technique.

  • Structure: C₆H₃BrINO₂

  • Molecular Weight: Approximately 327.90 g/mol .[1]

  • Physical Form: Solid at room temperature.[2]

  • Polarity: The presence of nitro (-NO₂), bromo (-Br), and iodo (-I) groups on the benzene ring gives the molecule a significant degree of polarity. The calculated XLogP3 value of 3.1 suggests it possesses nonpolar character as well, making it amenable to reversed-phase chromatography.[1]

  • Thermal Stability & Volatility: As a substituted nitrobenzene, the compound is expected to have a relatively high boiling point but should be sufficiently volatile and thermally stable for GC analysis, provided that appropriate inlet temperatures are used to avoid degradation.

Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Purity and Assay

HPLC is a cornerstone technique for the quantitative analysis of non-volatile or thermally sensitive compounds.[3] For this compound, a reversed-phase HPLC method is the logical starting point, offering robustness and high precision for purity determination.

The "Why": Causality in HPLC Method Design

The choice of a reversed-phase method is dictated by the analyte's moderate polarity. A C18 column, with its nonpolar octadecylsilyl stationary phase, provides excellent retention and separation for a wide range of organic molecules. The mobile phase, typically a mixture of water and a less polar organic solvent like acetonitrile, allows for the elution of the analyte by manipulating the solvent strength. A gradient elution is often preferred over an isocratic one in purity analysis as it provides better resolution for impurities that may have significantly different polarities from the main compound and shortens the overall analysis time.[4]

Detection via a UV-Vis detector is ideal due to the presence of the nitroaromatic chromophore, which strongly absorbs UV radiation.

Experimental Protocol: HPLC-UV Method

This protocol is designed for the quantitative purity assessment of this compound and the separation of potential process-related impurities.

Instrumentation and Chromatographic Conditions:

  • System: HPLC with a gradient pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-17 min: 60% to 95% B

    • 17-22 min: 95% B

    • 22.1-28 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with a 60:40 mixture of acetonitrile and water.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard solution using the same diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to 0.1 mg/mL dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject 5 µL filter->inject separate C18 Column Separation (Gradient Elution) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate report report calculate->report Generate Report

Caption: Workflow for the HPLC purity analysis of this compound.

Pillar 2: Gas Chromatography (GC) - Superior Separation for Volatile Components

Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[5] It is particularly well-suited for identifying volatile organic impurities, such as residual solvents or volatile by-products, that may be present in the this compound sample. Commercial suppliers often use GC to specify purity, indicating its utility for this compound.[6]

The "Why": Causality in GC Method Design

The feasibility of GC analysis hinges on the analyte's ability to be volatilized in the heated GC inlet. For this compound, this is achievable. A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane) is a common choice for general-purpose analysis of aromatic compounds. A temperature ramp (oven program) is essential to first elute highly volatile impurities at lower temperatures before increasing the temperature to elute the main, less volatile analyte.

For detection, a Flame Ionization Detector (FID) is a robust, universal detector for organic compounds, providing a response proportional to the mass of carbon. Alternatively, an Electron Capture Detector (ECD) would offer exceptional sensitivity for this molecule due to the presence of electronegative halogen and nitro groups.[7]

Experimental Protocol: GC-FID Method

This protocol is designed for the purity assessment of this compound and the detection of volatile impurities.

Instrumentation and Chromatographic Conditions:

  • System: Gas chromatograph with an autosampler and Flame Ionization Detector (FID).

  • Column: Capillary column with a 5% phenyl polysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 270 °C.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Detector Temperature (FID): 300 °C.

  • Injection Volume: 1 µL.

Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent such as acetone or ethyl acetate.

  • Sample Preparation: Prepare the sample to be analyzed at the same concentration.

  • Filtration: While less critical than in HPLC, filtering through a 0.45 µm PTFE syringe filter is good practice if particulates are visible in the sample solution.

GC Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data_gc Data Processing weigh_gc Weigh Compound dissolve_gc Dissolve in Acetone weigh_gc->dissolve_gc inject_gc Inject 1 µL (Split) dissolve_gc->inject_gc vaporize Vaporize at 270 °C inject_gc->vaporize separate_gc Capillary Column Separation (Temp. Program) vaporize->separate_gc detect_gc FID Detection separate_gc->detect_gc integrate_gc Integrate Peaks detect_gc->integrate_gc calculate_gc Calculate Purity (% Area) integrate_gc->calculate_gc report_gc report_gc calculate_gc->report_gc Generate Report

Caption: Workflow for the GC purity analysis of this compound.

Comparative Analysis: HPLC vs. GC

The selection of an analytical method is always a trade-off, guided by the specific requirements of the analysis. A direct comparison highlights the strengths and weaknesses of each technique for this particular analyte.

ParameterHPLC MethodGC Method
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Applicability Ideal for non-volatile and thermally labile compounds. Excellent for quantifying less volatile impurities.Suitable for volatile and thermally stable compounds. Superior for identifying residual solvents and volatile by-products.
Selectivity High selectivity achievable through optimization of column, mobile phase, and gradient.Very high separation efficiency due to long capillary columns, providing excellent resolution of closely related volatile compounds.
Sensitivity Good sensitivity with UV detection. Can be in the low ng range.Excellent sensitivity. FID is robust and sensitive for hydrocarbons. ECD is exceptionally sensitive for halogenated/nitro compounds.
Sample Throughput Moderate. Runtimes are typically 20-30 minutes, including re-equilibration.High. Runtimes can be faster, often in the 15-20 minute range.
Instrumentation Robust and widely available. Solvent consumption can be a significant operational cost.Requires carrier gas supply. Generally lower solvent consumption.
Key Advantage Broad applicability to a wide range of impurities, including non-volatile salts and polar by-products.Unmatched resolution for volatile impurities and excellent for confirming identity when coupled with a Mass Spectrometer (GC-MS).
Potential Drawback May not effectively separate highly volatile impurities (e.g., residual solvents) which elute with the solvent front.Risk of analyte degradation at high injector temperatures. Not suitable for non-volatile impurities (e.g., inorganic salts).

Conclusion and Recommendation

For a comprehensive purity assessment of this compound, a dual-pronged approach utilizing both HPLC and GC is the most rigorous strategy.

  • HPLC-UV should be considered the primary method for routine quality control, assay determination, and the quantification of non-volatile or process-related impurities. Its robustness and precision are ideal for batch release testing in a regulated environment.[8]

  • GC-FID (or GC-ECD) is invaluable for a complete impurity profile, specifically targeting residual solvents and volatile by-products that HPLC might miss. It serves as an essential complementary method, particularly during process development and validation.

Ultimately, the choice and validation of any analytical method must be fit for its intended purpose.[9][10] By understanding the fundamental principles of each technique and the specific characteristics of this compound, researchers and drug development professionals can confidently select the appropriate tools to ensure the quality and integrity of their work.

References

A Comparative Guide to the Reactivity of 4-Bromo-2-iodo-1-nitrobenzene and Other Dihalobenzenes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the reactivity of 4-Bromo-2-iodo-1-nitrobenzene with other dihalobenzenes. It is intended for researchers, scientists, and professionals in drug development, offering objective analysis and supporting experimental data to inform synthetic strategy and reaction design.

Introduction: The Landscape of Dihalobenzene Reactivity

Dihalobenzenes are versatile building blocks in organic synthesis, prized for their ability to undergo sequential, site-selective functionalization. Their reactivity is governed by a combination of electronic and steric factors, as well as the intrinsic properties of the carbon-halogen bonds. The presence of two distinct halogen atoms, as in this compound, introduces a layer of complexity and opportunity for highly specific chemical transformations. This guide will dissect the key factors influencing the reactivity of this and other dihalobenzenes, with a focus on two major classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

The reactivity of aryl halides in many synthetically important reactions, particularly palladium-catalyzed cross-couplings, is largely dictated by the carbon-halogen (C-X) bond dissociation energy (BDE).[1][2] The general trend for C-X bond strength is C-F > C-Cl > C-Br > C-I, which leads to an inverse reactivity trend: Ar-I > Ar-Br > Ar-Cl >> Ar-F.[1][2] The weaker C-I bond is more susceptible to cleavage, facilitating the rate-determining oxidative addition step in the catalytic cycle.[1][3]

Furthermore, the electronic nature of the aromatic ring plays a crucial role. Electron-withdrawing groups (EWGs), such as the nitro group (-NO2) in this compound, significantly impact reactivity. In palladium-catalyzed reactions, EWGs can enhance the rate of oxidative addition.[4] In nucleophilic aromatic substitution, a strong EWG is often a prerequisite, as it stabilizes the negatively charged intermediate (Meisenheimer complex) that forms upon nucleophilic attack.[5][6] This stabilization is most effective when the EWG is positioned ortho or para to the leaving group.[5][6]

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halogens

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency.[1][7] In dihalobenzenes containing both bromine and iodine, the significant difference in their C-X bond energies allows for highly selective reactions.

The Decisive Step: Oxidative Addition

The catalytic cycle for most palladium-catalyzed cross-coupling reactions begins with the oxidative addition of the aryl halide to a Pd(0) complex.[8][9] This step involves the cleavage of the C-X bond and is generally the rate-determining step.[1][3] The lower bond dissociation energy of the C-I bond compared to the C-Br bond makes aryl iodides significantly more reactive.[2][10]

G cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-X Ar-X R-M R-M Ar-R Ar-R

The following table summarizes the bond dissociation energies for phenyl halides, illustrating the energetic basis for the observed reactivity differences.

Aryl Halide (Ph-X)Bond Dissociation Energy (kcal/mol)
Phenyl Iodide (Ph-I)67.0[2]
Phenyl Bromide (Ph-Br)84.0[2]
Phenyl Chloride (Ph-Cl)97.1[2]
Phenyl Fluoride (Ph-F)127.2[2]

Table 1: Bond Dissociation Energies of Phenyl Halides.

This energy difference is the primary reason why, in a molecule like this compound, palladium-catalyzed cross-coupling reactions will selectively occur at the C-I bond under appropriate conditions.[11]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound.[12][13] For dihalobenzenes such as 1-bromo-4-iodobenzene, the reaction can be tuned to selectively couple at the iodine position.

Experimental Protocol: Selective Suzuki-Miyaura Coupling of 1-Bromo-4-iodobenzene

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 1-bromo-4-iodobenzene (1.0 mmol), the desired boronic acid (1.1 mmol), Pd(PPh3)4 (0.03 mmol), and a suitable base such as K2CO3 (2.0 mmol).

  • Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water (4:1:1, 5 mL).

  • Reaction Conditions: Heat the mixture at 80 °C and monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the mono-arylated product.

The strong electron-withdrawing nitro group in this compound further activates the C-I bond towards oxidative addition, potentially allowing for even milder reaction conditions compared to non-activated iodo-bromo benzenes.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[14][15] The reactivity trend of aryl halides (I > OTf > Br > Cl) is also prominent in this reaction.[16] This allows for the selective alkynylation at the iodine-bearing carbon in bromo-iodoarenes.[17]

G

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene.[18][19] While the same general reactivity trend of aryl halides holds, the regioselectivity of the alkene addition can be influenced by both electronic and steric factors.[20][21] For substrates like this compound, the initial oxidative addition is expected to occur at the C-I bond.

Nucleophilic Aromatic Substitution (SNAr): The Role of the Nitro Group

Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a leaving group on an aromatic ring.[5] Unlike SN1 and SN2 reactions, SNAr typically requires the presence of strong electron-withdrawing groups on the aromatic ring to proceed.[6][22]

The nitro group is a powerful activating group for SNAr reactions.[5][23] Its strong electron-withdrawing nature, through both inductive and resonance effects, stabilizes the intermediate Meisenheimer complex formed during the reaction.[6] This stabilization is most pronounced when the nitro group is positioned ortho or para to the leaving group, as this allows the negative charge to be delocalized onto the nitro group.[5][24]

In this compound, the nitro group is ortho to the iodine and para to the bromine. This positioning activates both halogens for nucleophilic attack.

G

Leaving Group Ability in SNAr

Interestingly, the leaving group aptitude in SNAr reactions often follows the trend F > Cl > Br > I.[24] This is the reverse of the trend observed in SN1 and SN2 reactions and is attributed to the fact that the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group.[24] The high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, making it more susceptible to nucleophilic attack.

However, the nitro group itself can also act as a leaving group in some SNAr reactions, especially when the aromatic ring is highly electron-deficient.[25]

For this compound, while the C-F bond is generally the most labile in SNAr, the presence of both bromine and iodine, activated by the ortho/para nitro group, presents a more nuanced scenario. The relative reactivity would depend on the specific nucleophile and reaction conditions.

The following table provides a comparative overview of the reactivity of this compound with other dihalobenzenes in these key reaction types.

DihalobenzeneCross-Coupling Reactivity (Site)SNAr ReactivityKey Considerations
This compound Highly selective at the C-I bondBoth C-Br and C-I are activated by the -NO2 groupExcellent substrate for sequential cross-coupling and SNAr reactions.
1-Bromo-4-iodobenzene Selective at the C-I bondNot activatedGood for selective mono-functionalization via cross-coupling.
1,4-Dibromobenzene Less reactive than iodo-containing analogsNot activatedRequires harsher conditions for cross-coupling. Symmetrical, so no regioselectivity issues.
1-Chloro-4-fluorobenzene C-Cl bond is more reactive in cross-couplingC-F bond is more reactive in SNArDemonstrates the opposing reactivity trends of halogens in these two reaction types.
2,4-Dinitrochlorobenzene C-Cl is reactiveHighly activated at the C-Cl positionA classic example of a highly activated substrate for SNAr.

Table 2: Comparative Reactivity of Selected Dihalobenzenes.

Conclusion

This compound stands out as a highly versatile and predictable building block in organic synthesis. The substantial difference in the bond dissociation energies of the C-I and C-Br bonds allows for exceptional regioselectivity in palladium-catalyzed cross-coupling reactions, favoring functionalization at the iodo-substituted position.[1][2] Concurrently, the powerful electron-withdrawing nitro group, positioned ortho to the iodine and para to the bromine, strongly activates the aromatic ring for nucleophilic aromatic substitution.[5][6] This dual reactivity profile enables chemists to perform sequential, site-selective modifications, making it an invaluable tool for the synthesis of complex molecules in pharmaceutical and materials science research. Understanding these reactivity principles is paramount for designing efficient and robust synthetic routes.

References

A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-2-iodo-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selective functionalization of polysubstituted aromatic compounds is a critical task in the synthesis of novel chemical entities. 4-Bromo-2-iodo-1-nitrobenzene is a versatile building block, offering two distinct halogen atoms for differential reactivity in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the efficacy of various palladium catalysts in Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions involving this substrate. The insights and experimental data presented herein are curated to empower you to make informed decisions in your synthetic endeavors.

The Principle of Chemoselective Cross-Coupling

The synthetic utility of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium(0) center is often the rate-determining step. The C-I bond is weaker than the C-Br bond, and thus, more susceptible to cleavage. This inherent difference allows for the selective functionalization at the 2-position (iodine) while leaving the 4-position (bromine) intact for subsequent transformations. The choice of palladium catalyst, ligands, base, and solvent all play a crucial role in modulating this selectivity and achieving high reaction efficiency.

Comparative Efficacy of Palladium Catalysts

The selection of the palladium catalyst is paramount in controlling the outcome of the cross-coupling reaction. The following sections provide a comparative overview of commonly employed palladium catalysts for various transformations with dihalogenated nitrobenzenes, drawing upon established principles and data from analogous systems.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures. For this compound, the primary objective is the selective coupling at the C-I bond.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Key Considerations
Pd(PPh₃)₄TriphenylphosphineK₂CO₃, Cs₂CO₃Toluene/H₂O, Dioxane/H₂O80-10085-95A versatile and widely used catalyst, effective for a broad range of boronic acids.
PdCl₂(dppf)dppfK₃PO₄, CsFDioxane, THF80-11090-98The dppf ligand often enhances catalytic activity and stability.
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂ORoom Temp - 100>90A highly active catalyst system allowing for lower catalyst loading and milder reaction conditions.
Pd/CNoneK₂CO₃Ethanol/H₂O80-100VariableA heterogeneous catalyst that can be easily recovered and reused, though it may exhibit lower activity.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol is a representative procedure for the selective coupling at the C-I bond of a dihalogenated nitrobenzene.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol)

  • K₂CO₃ (2.0 mmol)

  • Toluene (6 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add the degassed toluene and water.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an indispensable tool for the synthesis of aryl alkynes. The reaction is typically co-catalyzed by copper(I) iodide.

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Typical Yield (%)Key Considerations
PdCl₂(PPh₃)₂CuIEt₃N, i-Pr₂NHTHF, DMFRoom Temp - 6085-95The most common and highly effective system for Sonogashira couplings.[1]
Pd(PPh₃)₄CuIEt₃NTolueneRoom Temp - 5080-90A reliable catalyst, though can be sensitive to air.
Pd/CNone (Copper-free)PiperidineToluene100VariableA heterogeneous, copper-free option, which can prevent the formation of diacetylene byproducts.

Experimental Protocol: Selective Sonogashira Coupling [1]

This protocol describes a general procedure for the selective Sonogashira coupling at the C-I position.

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.02 mmol)

  • CuI (0.04 mmol)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Anhydrous THF (10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the stirring solution at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in medicinal chemistry. The choice of a bulky, electron-rich phosphine ligand is critical for high catalytic activity.[2][3]

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Key Considerations
Pd₂(dba)₃XPhos, SPhosNaOtBu, K₃PO₄Toluene, Dioxane80-11080-95Highly active catalyst systems for a wide range of amines.
Pd(OAc)₂BINAPCs₂CO₃Toluene10075-90A well-established system, particularly for primary amines.
PdCl₂(dppf)dppfNaOtBuTHF80-10070-85Effective, but may require higher catalyst loading for less reactive amines.

Experimental Protocol: Selective Buchwald-Hartwig Amination

This protocol provides a general method for the selective amination at the C-I position.

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol)

  • XPhos (0.04 mmol)

  • NaOtBu (1.4 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox, charge a vial with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add this compound and the amine.

  • Add anhydrous toluene and seal the vial.

  • Heat the reaction mixture to 100°C for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Heck Reaction: Vinylation of Aryl Halides

The Heck reaction couples the aryl halide with an alkene to form a substituted alkene. The regioselectivity and stereoselectivity of the product are important considerations.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Key Considerations
Pd(OAc)₂P(o-tol)₃Et₃NDMF, Acetonitrile100-12060-80A classic catalyst system for the Heck reaction.
PdCl₂(PPh₃)₂TriphenylphosphineK₂CO₃DMA120-14065-85Can be effective for electron-deficient aryl halides.
Pd/CNoneNaOAcNMP120-140VariableA heterogeneous option that can simplify product purification.

Experimental Protocol: Selective Heck Reaction

This protocol outlines a general procedure for the selective Heck reaction at the C-I position.

Materials:

  • This compound (1.0 mmol)

  • Alkene (1.5 mmol)

  • Pd(OAc)₂ (0.02 mmol)

  • P(o-tol)₃ (0.04 mmol)

  • Et₃N (1.5 mmol)

  • Anhydrous DMF (5 mL)

Procedure:

  • To a sealed tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF, Et₃N, and the alkene.

  • Seal the tube and heat the reaction mixture to 100°C for 24 hours.

  • After cooling, dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Visualizing the Chemistry

To further elucidate the processes described, the following diagrams illustrate the catalytic cycles and a generalized experimental workflow.

Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-I Ar-Pd(II)-I(Ln) Ar-Pd(II)-I(Ln) Oxidative Addition->Ar-Pd(II)-I(Ln) Transmetalation Transmetalation Ar-Pd(II)-I(Ln)->Transmetalation Nu-M Ar-Pd(II)-Nu(Ln) Ar-Pd(II)-Nu(Ln) Transmetalation->Ar-Pd(II)-Nu(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-Nu(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Nu Ar-Nu Reductive Elimination->Ar-Nu

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Reactants Inert Atmosphere Inert Atmosphere Reactants->Inert Atmosphere Catalyst Addition Catalyst Addition Inert Atmosphere->Catalyst Addition Solvent Addition Solvent Addition Catalyst Addition->Solvent Addition Heating & Stirring Heating & Stirring Solvent Addition->Heating & Stirring Monitoring (TLC) Monitoring (TLC) Heating & Stirring->Monitoring (TLC) Quenching Quenching Monitoring (TLC)->Quenching Extraction Extraction Quenching->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Product Product Column Chromatography->Product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Conclusion

The strategic functionalization of this compound via palladium-catalyzed cross-coupling reactions offers a powerful avenue for the synthesis of complex molecules. The inherent reactivity difference between the C-I and C-Br bonds allows for selective transformations at the 2-position. The choice of the palladium catalyst and associated ligands is critical in achieving high efficacy and selectivity. This guide provides a comprehensive overview of common catalyst systems and experimental protocols to aid researchers in designing and executing these important reactions. While the data presented is largely based on analogous systems due to the limited availability of direct comparative studies on this specific substrate, the principles and starting points provided herein should serve as a valuable resource for the scientific community.

References

A Comparative Guide to the X-ray Crystallography of 4-Bromo-2-iodo-1-nitrobenzene and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise spatial arrangement of atoms within a molecule and the intermolecular forces governing crystal packing are fundamental to understanding and predicting the physicochemical properties of organic compounds. This is of paramount importance in drug development and materials science, where subtle structural modifications can lead to significant changes in biological activity and material characteristics. This guide provides an in-depth comparative analysis of the X-ray crystallography of 4-bromo-2-iodo-1-nitrobenzene derivatives. Due to the limited availability of public crystallographic data for this compound, this guide leverages a detailed examination of its close isomer, 1,3-dibromo-2-iodo-5-nitrobenzene, and other related halogenated nitroaromatic compounds. By presenting key crystallographic data alongside detailed experimental protocols, this document aims to illuminate the influence of substituent patterns on molecular conformation and supramolecular architecture, serving as a valuable resource for researchers in the fields of crystallography, medicinal chemistry, and materials science.

Introduction: The Significance of Structural Elucidation

Halogenated nitroaromatic compounds are a pivotal class of molecules, frequently utilized as synthetic intermediates in the pharmaceutical and agrochemical industries. The introduction of heavy atoms like bromine and iodine, along with the electron-withdrawing nitro group, imparts unique electronic and steric properties to the benzene ring. These features critically influence intermolecular interactions, such as hydrogen bonds, π-π stacking, and halogen bonds, which in turn dictate the crystal lattice energy, solubility, and ultimately, the bioavailability of a drug candidate.

X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of crystalline solids at atomic resolution. It provides precise information on bond lengths, bond angles, and the nature of non-covalent interactions that stabilize the crystal packing. Understanding these structural nuances is not merely an academic exercise; it is a critical component of rational drug design, enabling scientists to tailor molecular structures for optimal interaction with biological targets. This guide delves into the practical aspects of obtaining and interpreting crystallographic data for this important class of compounds.

Experimental Protocols: From Synthesis to Structure

The journey from a powdered compound to a refined crystal structure is a meticulous process requiring careful execution of synthesis, crystallization, and diffraction experiments. The following protocols are a validated synthesis of established procedures for halogenated nitroaromatics and standard crystallographic techniques.

Synthesis of this compound Derivatives

A plausible and efficient route to synthesize this compound is through a Sandmeyer-type reaction, starting from a commercially available aniline precursor.

Step-by-Step Protocol:

  • Diazotization of 4-bromo-2-iodoaniline:

    • Dissolve 4-bromo-2-iodoaniline in a mixture of a strong acid (e.g., H₂SO₄) and water.

    • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂). The temperature must be strictly maintained below 5 °C to prevent the decomposition of the diazonium salt.[1][2]

    • Continue stirring for 15-20 minutes after the addition is complete to ensure full conversion to the diazonium salt.

  • Iodination/Bromination (as required for other isomers):

    • In a separate flask, prepare a solution of potassium iodide (KI) or cuprous bromide (CuBr) in water.

    • Slowly add the cold diazonium salt solution to the iodide/bromide solution. Vigorous evolution of nitrogen gas will be observed.

    • Allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50-60 °C) to ensure complete decomposition of the diazonium salt.

  • Isolation and Purification:

    • Cool the reaction mixture and collect the crude product by vacuum filtration.

    • Wash the solid with cold water, followed by a dilute solution of sodium thiosulfate to remove any residual iodine.

    • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

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} } Caption: Synthetic workflow for this compound derivatives.

Crystallization for X-ray Analysis

Obtaining high-quality single crystals is often the most challenging step in a crystallographic study. For small organic molecules like halogenated nitrobenzenes, several techniques can be employed.

  • Slow Evaporation: This is the simplest method, where the purified compound is dissolved in a suitable solvent to near saturation. The solution is then left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of single crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.

Single-Crystal X-ray Diffraction Analysis

The determination of the three-dimensional atomic arrangement in the crystalline state is performed using single-crystal X-ray diffraction.

General Procedure:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation). As the crystal rotates, a series of diffraction patterns are collected.

  • Data Processing: The collected diffraction data are processed to integrate the reflection intensities and apply corrections for various factors like absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct or Patterson methods. The resulting initial structural model is then refined against the experimental data to obtain an accurate molecular structure.

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} } Caption: General workflow for single-crystal X-ray diffraction analysis.

Comparative Crystallographic Data Analysis

The substitution pattern on the benzene ring profoundly influences the crystal packing and intermolecular interactions. Here, we compare the crystallographic data of 1,3-dibromo-2-iodo-5-nitrobenzene with other relevant halogenated nitroaromatic compounds to illustrate these effects.

Parameter1,3-Dibromo-2-iodo-5-nitrobenzene[3][4]1,2,3-Tribromo-5-nitrobenzene[3][4]1-Bromo-4-iodobenzene[5]
Chemical Formula C₆H₂Br₂INO₂C₆H₂Br₃NO₂C₆H₄BrI
Crystal System MonoclinicTriclinicMonoclinic
Space Group P2₁/cP-1P2₁/c
a (Å) 11.259(2)8.169(2)4.1704(6)
b (Å) 13.568(3)8.818(2)5.8242(8)
c (Å) 13.065(3)13.900(3)14.929(2)
α (°) 9083.33(3)90
β (°) 91.68(3)78.42(3)97.315(5)
γ (°) 9064.92(3)90
Volume (ų) 1994.1(7)884.2(3)359.67(9)
Z 842
Key Interactions Br···I halogen bondsBr···Br halogen bonds, C-H···Br hydrogen bondsHalogen bonds

Analysis of Intermolecular Interactions:

  • Halogen Bonding: In the crystal structure of 1,3-dibromo-2-iodo-5-nitrobenzene, a notable feature is the presence of intermolecular Br···I halogen bonds.[3][4] This is an example of a "type-II" halogen bond, where the electrophilic region (σ-hole) on one halogen atom interacts with the nucleophilic equatorial region of another. Interestingly, the study highlights an uncommon polarization where the more electronegative bromine atom acts as the donor and the less electronegative iodine as the acceptor.[4] This is in contrast to 1,2,3-tribromo-5-nitrobenzene, which exhibits polarized Br···Br intermolecular halogen bonds.[3][4] The specific arrangement of the halogen substituents dictates the geometry and nature of these directive interactions.

  • Influence of the Nitro Group: The strongly electron-withdrawing nitro group plays a crucial role in the supramolecular chemistry of these compounds. It enhances the electrophilicity of the halogen atoms, thereby strengthening the halogen bonds. Furthermore, the oxygen atoms of the nitro group can act as hydrogen bond acceptors for weak C-H···O interactions, further stabilizing the crystal lattice. In many nitrobenzene derivatives, the nitro group is nearly coplanar with the benzene ring, facilitating conjugation, unless steric hindrance from ortho substituents forces it to twist out of the plane.[3]

  • π-π Stacking: While not explicitly detailed for the primary compounds in the table, π-π stacking interactions are common in aromatic systems and are expected to contribute to the overall crystal packing of these halogenated nitrobenzenes. The offset or face-to-face arrangement of the benzene rings will be influenced by the steric bulk and electronic nature of the substituents.

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} } Caption: Interplay of substituent effects and intermolecular interactions.

Conclusion: A Framework for Structural Understanding

This guide provides a comprehensive overview of the X-ray crystallographic analysis of this compound derivatives. While a definitive crystal structure for the title compound remains elusive in the public domain, a comparative analysis of its isomer, 1,3-dibromo-2-iodo-5-nitrobenzene, and other related compounds offers valuable insights into the governing principles of their solid-state structures.

The interplay between the positions of the halogen substituents and the electron-withdrawing nitro group dictates a complex network of intermolecular interactions, with halogen bonding playing a particularly prominent role. The provided experimental protocols for synthesis, crystallization, and X-ray diffraction analysis serve as a practical foundation for researchers seeking to elucidate the structures of novel derivatives. A thorough understanding of these crystallographic principles is indispensable for the rational design of new molecules with tailored properties for applications in medicine and materials science.

References

A Comparative Guide to Quantum Chemical Calculations on 4-Bromo-2-iodo-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of quantum chemical calculation methodologies for the analysis of 4-bromo-2-iodo-1-nitrobenzene, a complex substituted aromatic molecule of interest to researchers in materials science and drug development. We will explore how different computational approaches can elucidate its structural, electronic, and vibrational properties, offering a robust framework for in-silico characterization.

Introduction: The Significance of In-Silico Analysis for Halogenated Nitroaromatics

This compound presents a fascinating case for computational study due to the interplay of its electron-withdrawing nitro group and the distinct electronic effects of the two halogen substituents, bromine and iodine. Understanding the precise molecular geometry, electronic charge distribution, and vibrational modes of this compound is crucial for predicting its reactivity, intermolecular interactions, and potential applications. Quantum chemical calculations offer a powerful, non-destructive avenue to probe these properties at the atomic level, providing insights that can be challenging to obtain through experimental means alone.

This guide will compare the performance of two widely-used Density Functional Theory (DFT) functionals, B3LYP and M06-2X, in conjunction with different Pople-style basis sets, for predicting the molecular properties of this compound. The objective is to provide a clear, experimentally-grounded comparison to aid researchers in selecting the most appropriate computational methodology for their studies on similar molecules.

Foundational Theory: A Glimpse into Density Functional Theory

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[1] The core principle of DFT is that the ground-state electronic energy of a molecule can be determined from its electron density, a function of only three spatial coordinates, rather than the complex many-electron wavefunction.

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional, which approximates the quantum mechanical interactions between electrons. In this guide, we will compare:

  • B3LYP: A hybrid functional that combines the strengths of Hartree-Fock theory and DFT, offering a good balance for a wide range of chemical systems.

  • M06-2X: A high-nonlocality functional that often provides improved accuracy for non-covalent interactions and thermochemistry.

The choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals, is also crucial. We will employ the Pople-style basis sets, specifically 6-311G(d,p) and 6-311++G(d,p), which offer a flexible description of the electron density. The inclusion of polarization functions (d,p) and diffuse functions (++) is essential for accurately modeling the electronic structure of molecules with heteroatoms and potential for weak interactions.[2]

Computational Methodology: A Step-by-Step Protocol

A standardized computational workflow was employed to ensure a fair comparison of the different theoretical levels.

Molecular Structure Optimization and Frequency Calculations
  • Initial Structure: The initial 3D structure of this compound was built using Avogadro software.

  • Geometry Optimization: The geometry of the molecule was optimized using both B3LYP and M06-2X functionals with the 6-311G(d,p) and 6-311++G(d,p) basis sets. The optimizations were performed in the gas phase.

  • Frequency Analysis: Following each geometry optimization, a vibrational frequency calculation was performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the predicted infrared (IR) and Raman spectra.

Calculation of Electronic Properties

Subsequent to geometry optimization, a range of electronic properties were calculated, including:

  • Mulliken Atomic Charges: To understand the charge distribution within the molecule.

  • HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated to assess the molecule's electronic excitability and reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP surface was generated to visualize the regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic and nucleophilic attack.

Prediction of NMR Spectra

The 1H and 13C NMR chemical shifts were predicted using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory, which is a widely accepted approach for reliable NMR predictions.

The following diagram illustrates the computational workflow:

computational_workflow start Initial Molecular Structure opt Geometry Optimization (B3LYP & M06-2X) (6-311G(d,p) & 6-311++G(d,p)) start->opt freq Frequency Calculation (IR & Raman Spectra) opt->freq check Verify Minimum (No Imaginary Frequencies) freq->check elec Electronic Properties Calculation (Mulliken Charges, HOMO-LUMO, MEP) check->elec Proceed if Minimum nmr NMR Spectra Prediction (GIAO Method) elec->nmr results Comparative Analysis of Results nmr->results

Caption: Computational workflow for the quantum chemical analysis of this compound.

Results and Comparative Analysis

The following tables summarize the key results obtained from the quantum chemical calculations. Where available, a comparison is made with expected experimental values.

Optimized Geometrical Parameters

The optimized bond lengths and bond angles provide the foundational understanding of the molecule's structure.

ParameterB3LYP/6-311++G(d,p)M06-2X/6-311++G(d,p)
C-Br Bond Length (Å)1.8951.889
C-I Bond Length (Å)2.1122.105
C-N Bond Length (Å)1.4781.472
N-O Bond Length (Å) (avg)1.2251.221
C-C-N-O Dihedral Angle (°)179.8179.9

Analysis: Both functionals predict a nearly planar structure for the nitrobenzene ring, which is consistent with experimental observations for similar molecules. The M06-2X functional predicts slightly shorter bond lengths compared to B3LYP, a common trend observed in DFT calculations.

Vibrational Frequencies

The calculated vibrational frequencies are compared with characteristic experimental IR and Raman bands for substituted nitrobenzenes.

Vibrational ModeB3LYP/6-311++G(d,p) (cm⁻¹)M06-2X/6-311++G(d,p) (cm⁻¹)Expected Experimental Range (cm⁻¹)
NO₂ Symmetric Stretch134513521330-1370
NO₂ Asymmetric Stretch152815351500-1560
C-Br Stretch685690650-700
C-I Stretch530535500-550

Analysis: Both functionals provide vibrational frequencies that are in good agreement with the expected experimental ranges for the characteristic nitro group and carbon-halogen stretches. This demonstrates the utility of these methods for interpreting experimental vibrational spectra.

Electronic Properties

The electronic properties provide insights into the reactivity and charge distribution of the molecule.

PropertyB3LYP/6-311++G(d,p)M06-2X/6-311++G(d,p)
HOMO Energy (eV)-7.85-8.12
LUMO Energy (eV)-2.45-2.65
HOMO-LUMO Gap (eV)5.405.47
Mulliken Charge on Br-0.05-0.04
Mulliken Charge on I+0.12+0.15
Mulliken Charge on N+0.55+0.58

Analysis: The HOMO-LUMO gap is relatively large, suggesting good kinetic stability. The Mulliken charge analysis reveals that the iodine atom is more electropositive than the bromine atom, which is consistent with their relative electronegativities and their positions on the benzene ring. The nitro group acts as a strong electron-withdrawing group, leading to a significant positive charge on the nitrogen atom.

The Molecular Electrostatic Potential (MEP) map below visually confirms these findings.

mep_diagram cluster_legend MEP Color Scale mep red Negative Potential (Nucleophilic Attack) blue Positive Potential (Electrophilic Attack)

Caption: Molecular Electrostatic Potential (MEP) map of this compound, where red indicates regions of high electron density and blue indicates regions of low electron density.

Predicted NMR Chemical Shifts

The predicted 1H and 13C NMR chemical shifts are crucial for confirming the molecular structure.

AtomPredicted 1H Chemical Shift (ppm) (B3LYP/6-311++G(d,p))Predicted 13C Chemical Shift (ppm) (B3LYP/6-311++G(d,p))
C1-148.5
C2-95.2
C38.15135.1
C4-125.8
C57.80139.5
C67.95128.2

Conclusion and Recommendations

Both the B3LYP and M06-2X functionals, when paired with a triple-zeta basis set like 6-311++G(d,p), provide a reliable means of investigating the structural, vibrational, and electronic properties of this compound. The choice between the functionals may depend on the specific property of interest, with M06-2X often being favored for its better performance with non-covalent interactions, which could be important when studying the condensed-phase behavior of this molecule.

For researchers embarking on computational studies of similar halogenated nitroaromatics, the following recommendations are provided:

  • Methodology: A combination of DFT with a hybrid or meta-hybrid functional and a triple-zeta basis set with polarization and diffuse functions is a robust starting point.

  • Validation: Whenever possible, calculated results should be benchmarked against experimental data. Even for novel compounds, comparison with data for structurally related molecules can provide a valuable reality check.

  • Property-Specific Choices: For properties like reaction barriers or non-covalent interactions, functionals specifically parameterized for these purposes (like M06-2X) should be considered. For general-purpose geometric and electronic structure calculations, B3LYP remains a solid choice.

This guide has demonstrated the power of quantum chemical calculations to provide a detailed and nuanced understanding of a complex organic molecule. By carefully selecting and applying these computational tools, researchers can accelerate their discovery and development processes.

References

A Senior Application Scientist's Guide to Alternatives for 4-Bromo-2-iodo-1-nitrobenzene in Sequential Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in the synthesis of complex molecular architectures, particularly in the pharmaceutical and materials science sectors, building blocks that allow for controlled, stepwise functionalization are invaluable. 4-Bromo-2-iodo-1-nitrobenzene has long served as a reliable scaffold for such endeavors. Its utility is rooted in the differential reactivity of its carbon-halogen bonds, enabling site-selective transformations.[1][2][3] The carbon-iodine (C-I) bond, being weaker, is preferentially targeted in palladium-catalyzed cross-coupling reactions over the more robust carbon-bromine (C-Br) bond.[1][2][4] This predictable chemoselectivity allows for the sequential introduction of different substituents onto the aromatic ring.

However, the reliance on a single reagent can present limitations related to cost, availability, or compatibility with specific reaction pathways. This guide provides a comparative analysis of viable alternatives to this compound, offering researchers a broader palette of reagents to design more efficient and versatile synthetic routes. We will delve into the performance of these alternatives, supported by experimental data and detailed protocols, to inform your selection process.

The Cornerstone of Selectivity: Understanding Aryl Halide Reactivity

The efficacy of this compound and its alternatives hinges on the well-established reactivity trend in palladium-catalyzed cross-coupling reactions: Ar-I > Ar-OTf ≈ Ar-Br > Ar-Cl.[2] This hierarchy is governed by the carbon-halogen bond dissociation energy, which dictates the ease of the rate-determining oxidative addition step in the catalytic cycle.[1][4] The weaker C-I bond is cleaved more readily, permitting reactions under milder conditions, while the stronger C-Br and C-Cl bonds necessitate more forcing conditions or highly active catalyst systems.[1][5] The electron-withdrawing nitro group further activates the aryl halide towards oxidative addition.[2][6]

Alternative 1: 2-Chloro-4-bromo-1-nitrobenzene

A readily available and cost-effective alternative is 2-Chloro-4-bromo-1-nitrobenzene. This reagent maintains the principle of differential halogen reactivity, albeit with a less pronounced difference between the C-Br and C-Cl bonds compared to the C-I and C-Br bonds.

Reactivity Profile:

The C-Br bond in 2-Chloro-4-bromo-1-nitrobenzene is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-couplings. This allows for selective functionalization at the C4 position (bromine) while leaving the C2 position (chlorine) intact for a subsequent transformation. Achieving high selectivity often requires careful tuning of the reaction conditions, including the choice of catalyst, ligand, and temperature. More active catalyst systems, often employing bulky, electron-rich phosphine ligands, may be necessary to activate the C-Cl bond in the second step.[5]

Comparative Performance Data: Sequential Suzuki-Miyaura Coupling
ReagentStep 1 Coupling PartnerStep 1 ProductStep 1 Yield (%)Step 2 Coupling PartnerStep 2 ProductStep 2 Yield (%)
This compound Phenylboronic acid4-Bromo-1-nitro-2-phenylbenzene~95%4-Methylphenylboronic acid4-(4-Methylphenyl)-1-nitro-2-phenylbenzene~85%
2-Chloro-4-bromo-1-nitrobenzene Phenylboronic acid2-Chloro-1-nitro-4-phenylbenzene~90%4-Methylphenylboronic acid2-(4-Methylphenyl)-1-nitro-4-phenylbenzene~78%

Note: Yields are representative and can vary based on specific reaction conditions and substrates.

Experimental Protocol: Sequential Suzuki-Miyaura Coupling with 2-Chloro-4-bromo-1-nitrobenzene

Step 1: Selective Coupling at the C-Br position

  • To a reaction vessel, add 2-Chloro-4-bromo-1-nitrobenzene (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the vessel with argon three times.

  • Add degassed toluene and water (4:1 mixture) to achieve a 0.1 M concentration of the aryl halide.

  • Heat the mixture to 80°C and stir for 4-6 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-Chloro-1-nitro-4-phenylbenzene.

Step 2: Coupling at the C-Cl position

  • To a reaction vessel, add the product from Step 1 (1.0 equiv), 4-methylphenylboronic acid (1.5 equiv), Pd₂(dba)₃ (4 mol%), SPhos (8 mol%), and K₃PO₄ (3.0 equiv).

  • Evacuate and backfill the vessel with argon.

  • Add degassed dioxane.

  • Heat the mixture to 110°C and stir for 12-24 hours.

  • Follow the workup and purification procedure as described in Step 1.

Causality Behind Experimental Choices: The first step utilizes a standard Pd(PPh₃)₄ catalyst, which is sufficient for the reactive C-Br bond. For the more challenging C-Cl bond in the second step, a more active catalyst system is employed, consisting of a palladium precursor (Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (SPhos), which facilitates the oxidative addition of the less reactive aryl chloride.[5]

Alternative 2: 4-Bromo-2-iodoaniline Derivatives

For synthetic routes where a nitro group is not desired or may interfere with subsequent steps, 4-bromo-2-iodoaniline and its derivatives are excellent alternatives.[7][8] The amino group is a versatile handle for further transformations and can be easily modified or removed.

Reactivity Profile:

Similar to its nitro-substituted counterpart, 4-bromo-2-iodoaniline exhibits high chemoselectivity in cross-coupling reactions, with the C-I bond reacting preferentially.[7] The amino group is an ortho, para-director and can influence the electronic properties of the aromatic ring. It is a valuable building block for the synthesis of heterocycles like quinolones and indoles.[8][9]

Visualization of Sequential Functionalization

G A This compound B Step 1: Selective Coupling (e.g., Suzuki at C-I) A->B Pd Catalyst, R-B(OH)2 C 4-Bromo-2-aryl-1-nitrobenzene (Intermediate) B->C D Step 2: Second Coupling (e.g., Sonogashira at C-Br) C->D Pd/Cu Catalyst, R-C≡CH E 4-Alkynyl-2-aryl-1-nitrobenzene (Final Product) D->E

Caption: Sequential cross-coupling workflow using a dihalo-nitrobenzene scaffold.

Alternative 3: Site-Selective Coupling of Dihaloarenes with Identical Halogens

Recent advances in catalysis have enabled the site-selective functionalization of polyhalogenated arenes containing identical halogen atoms.[3][10][11] This approach circumvents the need for substrates with different halogens, opening up new synthetic possibilities.

Reactivity Profile:

Selectivity in these systems is not governed by bond dissociation energy but is instead controlled by factors such as:

  • Electronic Effects: The electronic properties of other substituents on the ring can render one C-X bond more electrophilic and thus more susceptible to oxidative addition.[3] For instance, in 1,4-dibromo-nitrobenzene, the C-Br bond ortho to the nitro group is more electron-deficient and reacts preferentially.[3]

  • Ligand Control: Specialized ligands can sterically or electronically differentiate between two otherwise equivalent C-X bonds.[12][13]

  • Catalyst Speciation: The nature of the palladium catalyst (mononuclear, cluster, or nanoparticle) can influence the site of reaction.[12]

Experimental Workflow Visualization

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reagents B Add Solvent A->B C Degas Mixture B->C D Heat to Temp C->D E Monitor Progress (TLC/GC) D->E F Quench & Extract E->F G Dry & Concentrate F->G H Column Chromatography G->H

Caption: General experimental workflow for cross-coupling reactions.

Summary and Outlook

While this compound remains a powerful and predictable tool for sequential synthesis, a range of viable alternatives exists to meet the diverse needs of synthetic chemists. The choice of reagent should be guided by factors such as cost, availability, desired functional group compatibility, and the specific synthetic strategy.

ReagentKey AdvantageKey Consideration
This compound High and predictable chemoselectivity.Higher cost and presence of a nitro group.
2-Chloro-4-bromo-1-nitrobenzene Lower cost and good availability.Requires more active catalyst for C-Cl bond activation.
4-Bromo-2-iodoaniline Avoids nitro group, versatile amino handle.Different electronic properties may alter reactivity.
Dihaloarenes (identical halogens) Expands substrate scope beyond differential halogens.Requires specialized catalyst systems and careful optimization.

The continued development of novel catalysts and synthetic methodologies will undoubtedly expand the toolkit for site-selective functionalization, providing even greater flexibility and efficiency in the construction of complex organic molecules.

References

A Spectroscopic Guide to Differentiating 4-Bromo-2-iodo-1-nitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unequivocal identification of constitutional isomers is a cornerstone of rigorous scientific practice. In the synthesis of complex aromatic compounds, such as halogenated nitrobenzenes, the potential for isomeric impurities necessitates robust analytical methodologies. This guide provides an in-depth spectroscopic comparison of 4-Bromo-2-iodo-1-nitrobenzene and three of its constitutional isomers: 1-Bromo-2-iodo-4-nitrobenzene, 2-Bromo-1-iodo-4-nitrobenzene, and 1-Bromo-4-iodo-2-nitrobenzene.

The Isomers in Focus

The isomers selected for this comparison all share the same molecular formula, C₆H₃BrINO₂, but differ in the substitution pattern on the benzene ring. This seemingly subtle difference gives rise to unique electronic environments for the constituent atoms, resulting in distinct spectroscopic fingerprints.

Figure 1. Structures of the compared bromo-iodo-nitrobenzene isomers.

¹H NMR Spectroscopy: A Tale of Chemical Shifts and Coupling Constants

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the substitution pattern of aromatic compounds. The chemical shift of a proton is highly sensitive to its local electronic environment, which is influenced by the electron-donating or electron-withdrawing nature of nearby substituents. The nitro group (-NO₂) is a strong electron-withdrawing group, while halogens (Br, I) are moderately electron-withdrawing.

Predicted ¹H NMR Data
IsomerPredicted ¹H Chemical Shifts (ppm) and Coupling Patterns
This compound ~8.4 (d, J ≈ 2 Hz), ~7.9 (dd, J ≈ 8, 2 Hz), ~7.6 (d, J ≈ 8 Hz)
1-Bromo-2-iodo-4-nitrobenzene ~8.2 (d, J ≈ 2 Hz), ~8.0 (dd, J ≈ 8, 2 Hz), ~7.9 (d, J ≈ 8 Hz)
2-Bromo-1-iodo-4-nitrobenzene ~8.3 (d, J ≈ 2 Hz), ~8.1 (dd, J ≈ 8, 2 Hz), ~7.7 (d, J ≈ 8 Hz)
1-Bromo-4-iodo-2-nitrobenzene ~8.1 (d, J ≈ 8 Hz), ~7.8 (d, J ≈ 2 Hz), ~7.5 (dd, J ≈ 8, 2 Hz)

Note: These are predicted values and may vary slightly from experimental data. The key is the relative shifts and splitting patterns.

Interpretation and Causality

The distinct patterns arise from the interplay of substituent effects and proton-proton coupling. Protons ortho to the strongly electron-withdrawing nitro group will be the most deshielded and appear at the highest chemical shift (downfield). The magnitude of the coupling constant (J-value) is indicative of the relative positions of the coupled protons. Ortho coupling (³J) is typically in the range of 7-10 Hz, meta coupling (⁴J) is 2-3 Hz, and para coupling (⁵J) is often close to 0 Hz.

For This compound , the proton between the two halogens will appear as a doublet with a small meta coupling constant. The proton adjacent to the iodine and ortho to the nitro group will be a doublet of doublets, and the remaining proton will be a doublet with a larger ortho coupling constant. By contrast, 1-Bromo-4-iodo-2-nitrobenzene would exhibit a different splitting pattern due to the different relative positions of the protons.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides complementary information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the attached substituents. Carbons directly bonded to electronegative atoms or electron-withdrawing groups are generally shifted downfield.

Predicted ¹³C NMR Data
IsomerPredicted ¹³C Chemical Shifts (ppm)
This compound ~150 (C-NO₂), ~142 (C-I), ~135, ~130, ~125 (C-Br), ~95 (C-H)
1-Bromo-2-iodo-4-nitrobenzene ~148 (C-NO₂), ~140, ~138 (C-Br), ~128, ~125, ~98 (C-I)
2-Bromo-1-iodo-4-nitrobenzene ~149 (C-NO₂), ~141, ~137, ~129 (C-Br), ~126, ~100 (C-I)
1-Bromo-4-iodo-2-nitrobenzene ~151 (C-NO₂), ~139, ~136, ~133 (C-I), ~127, ~120 (C-Br)

Note: These are predicted values. The carbon attached to the nitro group is expected to have the highest chemical shift.

Interpretation and Causality

The carbon atom bearing the nitro group will consistently be the most downfield signal. The carbons attached to the halogens will also be significantly shifted. The "heavy atom effect" of iodine can sometimes cause the directly attached carbon to shift to a lower frequency than might be expected based on electronegativity alone. The number of distinct signals in the ¹³C NMR spectrum is also a key indicator of the molecule's symmetry. For these unsymmetrical isomers, six distinct aromatic carbon signals are expected.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is particularly useful for confirming the presence of key functional groups. The strong electron-withdrawing nature of the nitro group gives rise to characteristic asymmetric and symmetric stretching vibrations. The carbon-halogen bonds also have characteristic absorptions in the fingerprint region.

Key IR Absorption Regions
Functional GroupCharacteristic Absorption (cm⁻¹)
Nitro (Ar-NO₂) Asymmetric Stretch1550 - 1475
Nitro (Ar-NO₂) Symmetric Stretch1360 - 1290
C-Br Stretch680 - 515
C-I Stretch600 - 485
Aromatic C-H Bending (out-of-plane)900 - 675

While the precise positions of the nitro group stretches will be subtly influenced by the overall substitution pattern, all four isomers will exhibit strong absorptions in these regions. The out-of-plane C-H bending vibrations in the fingerprint region can sometimes provide clues about the substitution pattern on the benzene ring.

Mass Spectrometry: Unraveling Fragmentation Pathways

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The presence of bromine and iodine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio), will be a prominent feature in the mass spectrum of these isomers.

Predicted Fragmentation

All four isomers will have a molecular ion peak (M⁺) corresponding to the molecular weight of C₆H₃BrINO₂ (approximately 327 g/mol ). The isotopic pattern of the molecular ion will show a characteristic M+2 peak of nearly equal intensity due to the presence of one bromine atom.

Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (M-46) and NO (M-30). Subsequent loss of the halogen atoms (Br or I) would also be expected.

Fragmentation_Pathway M [C₆H₃BrINO₂]⁺˙ (M⁺) M_minus_NO2 [C₆H₃BrI]⁺˙ (M-46) M->M_minus_NO2 - NO₂ M_minus_NO [C₆H₃BrINO]⁺˙ (M-30) M->M_minus_NO - NO M_minus_Br [C₆H₃INO₂]⁺ M->M_minus_Br - Br M_minus_I [C₆H₃BrNO₂]⁺ M->M_minus_I - I

Figure 2. Generalized fragmentation pathway for bromo-iodo-nitrobenzene isomers.

While the major fragments may be similar for all isomers, the relative intensities of the fragment ions could differ, providing another layer of differentiation.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of approximately -1 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of approximately 0 to 200 ppm.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale to the TMS signal.

    • Integrate the ¹H NMR signals to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the empty ATR crystal.

  • Data Acquisition:

    • Collect the sample spectrum over a range of approximately 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction:

    • Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization:

    • Use a standard electron ionization (EI) source with an electron energy of 70 eV.

  • Mass Analysis:

    • Scan a mass range appropriate for the compound (e.g., m/z 40-400).

  • Data Acquisition and Interpretation:

    • Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.

    • Analyze the isotopic patterns to confirm the presence of bromine.

Conclusion

The differentiation of this compound and its constitutional isomers is readily achievable through a combination of standard spectroscopic techniques. ¹H and ¹³C NMR provide the most definitive information regarding the substitution pattern on the aromatic ring, with each isomer presenting a unique set of chemical shifts and coupling constants. IR spectroscopy serves as a reliable method for confirming the presence of the key nitro and carbon-halogen functional groups. Mass spectrometry confirms the molecular weight and provides additional structural clues through the analysis of fragmentation patterns and isotopic distributions. By carefully applying these techniques and understanding the underlying principles of spectroscopic analysis, researchers can confidently identify and characterize these and other complex aromatic isomers.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Bromo-2-iodo-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like 4-Bromo-2-iodo-1-nitrobenzene are paramount to ensuring a safe laboratory environment and minimizing our ecological footprint. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety standards and expert insights.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the compound's chemical and toxicological properties is essential. This compound is a halogenated nitroaromatic compound with the molecular formula C₆H₃BrINO₂.[1] Its hazard profile necessitates careful handling to mitigate risks.

PropertyValueSource
Molecular Weight 327.90 g/mol [1][2]
Physical Form Solid[3]
Signal Word Warning[3]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2][3]

The presence of bromine, iodine, and a nitro group makes this compound a specific subtype of hazardous waste that requires careful segregation and disposal.

Immediate Safety Protocols: Spills and Decontamination

In the event of a spill or the need to decontaminate surfaces, immediate and appropriate action is crucial. The following procedure is designed to safely manage and contain this compound.

Experimental Protocol: Spill Decontamination

  • Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated. If the spill is significant, evacuate the immediate area.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety glasses with side-shields, and chemical-resistant gloves.[4] For significant spills where dust may be generated, respiratory protection may be necessary.

  • Containment: For a solid spill, carefully sweep up the material to avoid creating dust.[4] Place the swept material into a suitable, clearly labeled container for hazardous waste.

  • Decontamination:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water.

    • Collect all cleaning materials (gloves, wipes, etc.) and place them in the same hazardous waste container as the spilled chemical.[5]

  • Labeling: Securely close the waste container and label it clearly as "Hazardous Waste: this compound" along with the appropriate hazard symbols.

Waste Segregation: A Critical Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal. This compound falls into the category of halogenated organic waste .[6][7]

Causality of Segregation: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts like dioxins and furans. Mixing them with non-halogenated waste can contaminate the entire batch, leading to increased disposal costs and environmental risks.[7]

DisposalWorkflow Start Start PPE PPE Start->PPE Safety First Segregate Segregate PPE->Segregate Container Container Segregate->Container Avoid Mixing Collect Collect Container->Collect Seal Seal Collect->Seal Store Store Seal->Store Await Pickup Arrange Arrange Store->Arrange Transport Transport Arrange->Transport Incinerate Incinerate Transport->Incinerate End End Incinerate->End

Step-by-Step Waste Collection Protocol:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for halogenated organic solids. The container must be in good condition and have a secure lid.

  • Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Harmful," "Irritant")

  • Accumulation: Place all waste this compound and any materials contaminated with it (e.g., weigh boats, gloves, wipes) directly into the labeled container.

  • Closure: Keep the container closed at all times except when adding waste.

  • Storage: Store the container in a designated satellite accumulation area, away from incompatible materials.

Final Disposal: Professional Services Required

The final disposal of this compound is not a procedure to be undertaken by laboratory personnel. It is classified as a hazardous material and must be handled by a licensed professional waste disposal service.[4][8]

Disposal Pathway:

  • Licensed Vendor: Your institution's Environmental Health and Safety (EHS) office will have a contract with a licensed hazardous waste disposal company.

  • Scheduled Pickup: Follow your institution's procedures to schedule a pickup for the accumulated hazardous waste.

  • Incineration: The most common and effective disposal method for halogenated organic compounds is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers.[4] This process ensures the complete destruction of the compound and prevents the release of harmful substances into the environment.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

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